molecular formula C8H6ClN3O B11900242 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Katalognummer: B11900242
Molekulargewicht: 195.60 g/mol
InChI-Schlüssel: BIGMKLPXNQJQMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a versatile chemical intermediate based on the privileged 7-azaindole scaffold, a structure of high significance in medicinal chemistry and drug discovery . The 7-azaindole core is a known hinge-binder in kinase inhibitor design, serving as both a hydrogen bond donor and acceptor, which allows for strong interactions with target enzymes . This makes derivatives of this scaffold, including carboxamide variants, valuable tools for developing novel therapeutic agents . This compound is primarily utilized in anticancer research. Pyrrolo[2,3-b]pyridine (7-azaindole) analogues have demonstrated promising growth inhibitory activity against a range of human cancer cell lines, including A549 (lung), HeLa (cervical), and MDA-MB-231 (breast) . The core structure is found in compounds that exhibit antiproliferative effects and can interact with biological targets like DNA, with some derivatives shown to bind to calf thymus DNA (ctDNA), suggesting a potential mechanism involving DNA interaction . Furthermore, the 7-azaindole scaffold is a key building block for synthesizing inhibitors of various kinases, such as PARP-1, Tropomyosin-related kinase A (TrkA), and others, which are critical targets in oncology and other disease areas . Key Research Applications: • Intermediate for the synthesis of kinase inhibitors and other biologically active molecules. • Building block for developing novel antiproliferative and anticancer agents . • Core scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a laboratory setting.

Eigenschaften

Molekularformel

C8H6ClN3O

Molekulargewicht

195.60 g/mol

IUPAC-Name

4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

InChI

InChI=1S/C8H6ClN3O/c9-5-1-2-11-8-6(5)4(3-12-8)7(10)13/h1-3H,(H2,10,13)(H,11,12)

InChI-Schlüssel

BIGMKLPXNQJQMH-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C2C(=C1Cl)C(=CN2)C(=O)N

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of a strategic synthetic pathway for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in drug discovery, frequently appearing as a core structural motif in kinase inhibitors and other therapeutic agents.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.

The synthesis of this target molecule is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The presented pathway is a logical sequence of reactions, commencing with the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and proceeding through key transformations including N-oxidation, regioselective chlorination, Vilsmeier-Haack formylation, oxidation, and final amidation.

Strategic Overview of the Synthetic Pathway

The synthesis is designed as a five-step sequence, ensuring a convergent and efficient approach to the target molecule. Each step is chosen for its reliability, scalability, and the wealth of literature precedent for similar transformations on related heterocyclic systems.

Synthetic_Pathway A 1H-Pyrrolo[2,3-b]pyridine B 1H-Pyrrolo[2,3-b]pyridine N-oxide A->B N-Oxidation C 4-Chloro-1H-pyrrolo[2,3-b]pyridine B->C Chlorination D 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde C->D Formylation E 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid D->E Oxidation F 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide E->F Amidation

Caption: Overall synthetic workflow for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

Part 1: Synthesis of the Key Intermediate: 4-Chloro-1H-pyrrolo[2,3-b]pyridine

The initial phase of the synthesis focuses on the introduction of the chlorine atom at the C4 position of the 7-azaindole scaffold. This is achieved through a two-step process involving N-oxidation followed by a regioselective chlorination.

Step 1: N-Oxidation of 1H-Pyrrolo[2,3-b]pyridine

The first step involves the oxidation of the pyridine nitrogen of 7-azaindole to form the corresponding N-oxide. This transformation is critical as it deactivates the pyridine ring towards electrophilic attack and directs subsequent functionalization to the 4-position. A common and effective oxidizing agent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol:

  • Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1H-pyrrolo[2,3-b]pyridine N-oxide.

Step 2: Regioselective Chlorination

With the N-oxide in hand, the subsequent step is the regioselective introduction of a chlorine atom at the 4-position. Traditional chlorinating agents can lead to a mixture of isomers. However, the use of methanesulfonyl chloride (MsCl) in a polar aprotic solvent like N,N-dimethylformamide (DMF) has been shown to provide good regioselectivity for the 4-chloro isomer.[3][4]

Experimental Protocol:

  • Dissolve 1H-pyrrolo[2,3-b]pyridine N-oxide (1.0 eq) in anhydrous DMF.

  • Add methanesulfonyl chloride (1.1-1.5 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • The product, 4-chloro-1H-pyrrolo[2,3-b]pyridine, will often precipitate and can be collected by filtration.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Functionalization at the C3 Position

The next phase of the synthesis involves the introduction and elaboration of the carboxamide functional group at the C3 position of the pyrrole ring.

Step 3: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] In this step, 4-chloro-1H-pyrrolo[2,3-b]pyridine is formylated at the C3 position to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. The Vilsmeier reagent is typically generated in situ from phosphorus oxychloride (POCl₃) and DMF.

Vilsmeier_Haack cluster_0 Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Aldehyde 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Azaindole 4-Chloro-1H-pyrrolo[2,3-b]pyridine Azaindole->Aldehyde Electrophilic Aromatic Substitution

Caption: Vilsmeier-Haack formylation of 4-chloro-7-azaindole.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF.

  • Cool the DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1-1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is alkaline.

  • The product, 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, will typically precipitate and can be collected by vacuum filtration and washed with cold water.

  • If necessary, the crude product can be purified by recrystallization or column chromatography.

Step 4: Oxidation to Carboxylic Acid

The aldehyde synthesized in the previous step is now oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation. The Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a mild acid, is a particularly mild and efficient method that is tolerant of many functional groups.[7]

Experimental Protocol:

  • Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (a chlorine scavenger) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (1.5-2.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄) in water.

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture vigorously for 4-12 hours, monitoring for the disappearance of the starting aldehyde by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and acidify to pH 2-3 with dilute hydrochloric acid.

  • The product, 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Reagent/ConditionStep 3: FormylationStep 4: Oxidation
Key Reagents POCl₃, DMFNaClO₂, NaH₂PO₄, 2-methyl-2-butene
Solvent DMFt-Butanol/Water
Temperature 60-80 °CRoom Temperature
Typical Reaction Time 2-6 hours4-12 hours
Work-up Aqueous basic work-upAqueous acidic work-up

Table 1: Summary of Reaction Conditions for C3-Functionalization.

Part 3: Final Amidation to Yield the Target Compound

The final step in the synthesis is the conversion of the carboxylic acid to the primary carboxamide. This can be achieved through several standard amidation protocols. A common and effective method involves the use of a peptide coupling agent.

Step 5: Amide Coupling

The carboxylic acid is activated in situ using a coupling reagent, followed by the addition of an ammonia source to form the amide. A variety of coupling reagents are available, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with an additive like HOBt (Hydroxybenzotriazole).[8]

Experimental Protocol:

  • Suspend 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as DMF or DCM.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Add the coupling reagent, for example, HATU (1.1-1.2 eq), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a source of ammonia, such as a solution of ammonia in dioxane or ammonium chloride (in the presence of an additional equivalent of base), to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide by column chromatography or recrystallization to obtain the final product.

IntermediateMolecular Weight ( g/mol )Key Characterization Data
4-Chloro-1H-pyrrolo[2,3-b]pyridine152.58¹H NMR, ¹³C NMR, MS
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde180.59¹H NMR (aldehyde proton ~10 ppm), IR (C=O stretch), MS
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid196.59¹H NMR (carboxylic acid proton >12 ppm), IR (broad O-H, C=O stretch), MS
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide195.60¹H NMR (amide protons), ¹³C NMR (amide carbonyl), MS

Table 2: Key Intermediates and Expected Characterization Data.

Conclusion

This in-depth technical guide outlines a robust and logical synthetic route for the preparation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. By leveraging well-established synthetic methodologies, including regioselective chlorination, Vilsmeier-Haack formylation, and standard oxidation and amidation reactions, this pathway provides a reliable framework for accessing this valuable heterocyclic compound. The detailed experimental protocols and explanations of the underlying chemical principles are intended to empower researchers in the fields of medicinal chemistry and drug development to successfully synthesize this and related 7-azaindole derivatives for their research endeavors.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.

  • Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane. Organic Letters.

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.

  • 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBALDEHYDE synthesis. ChemicalBook.

  • Process for the preparation of antiviral 7-azaindole derivatives. Google Patents.

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical and Pharmaceutical Bulletin.

  • 4-chloro-1H-pyrrolo[2,3-b]pyridine. ChemSynthesis.

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. International Journal of Molecular Sciences.

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate.

  • General synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives T29–T33. ResearchGate.

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules.

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry.

  • Vilsmeier-Haack Reaction. Master Organic Chemistry.

  • Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters.

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl) aminomethylene malonaldehyde and its reactivity. Growing Science.

  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. Google Patents.

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E.

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate.

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. J&K Scientific.

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Sigma-Aldrich.

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. MilliporeSigma.

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine. Chemsrc.

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks.

  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal.

  • Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.

  • Carboxylic acids from primary alcohols and aldehydes by a Pyridinium chlorochromate catalyzed oxidation. SciSpace.

  • Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). YouTube.

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Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide: A Technical Guide to Starting Materials and Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors[1]. The target compound, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide , serves as a highly versatile advanced intermediate. The 3-carboxamide moiety functions as a critical hydrogen bond donor/acceptor pair for hinge-region binding in kinases (such as Janus kinases, JAK1/3)[2], while the 4-chloro substituent provides a synthetic handle for late-stage diversification via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

This whitepaper outlines the authoritative starting materials, mechanistic causality, and self-validating protocols required to synthesize this intermediate from basic precursors.

Retrosynthetic Strategy & Pathway Architecture

Direct formylation or amidation of 4-chloro-7-azaindole at the C3 position often results in poor yields due to the electron-withdrawing nature of the pyridine ring and the halogen substituent. To bypass this, the optimal synthetic strategy relies on a four-step sequence starting from the commercially available 1H-pyrrolo[2,3-b]pyridine .

The pathway utilizes an N-oxide activation strategy to regioselectively install the chlorine atom, followed by a highly electrophilic Friedel-Crafts acylation using trichloroacetyl chloride. The resulting trichloromethyl ketone undergoes a facile haloform-type cleavage with ammonia to yield the final carboxamide[3].

Synthesis A 1H-pyrrolo[2,3-b]pyridine (Starting Material) B 1H-pyrrolo[2,3-b]pyridine 7-oxide A->B mCPBA (Oxidation) C 4-Chloro-1H-pyrrolo [2,3-b]pyridine B->C POCl3 (Chlorination) D 2,2,2-Trichloro-1-(4-chloro-1H- pyrrolo[2,3-b]pyridin-3-yl)ethanone C->D Cl3CCOCl, AlCl3 (Acylation) E 4-Chloro-1H-pyrrolo[2,3-b] pyridine-3-carboxamide D->E NH3/Dioxane (Ammonolysis)

Figure 1: Retrosynthetic workflow from 7-azaindole to the target 3-carboxamide.

Quantitative Material Profiling

To ensure stoichiometric precision and reproducibility, the core starting materials and reagents are summarized below.

Reagent / MaterialMW ( g/mol )EquivalentsRole in Synthetic Workflow
1H-pyrrolo[2,3-b]pyridine 118.141.0Primary starting scaffold
mCPBA (77%) 172.571.2 - 1.5Oxidizing agent for N-oxide formation
Phosphorus oxychloride (POCl₃) 153.335.0 (Excess)Activating & chlorinating agent
Trichloroacetyl chloride 181.831.5 - 2.0Electrophilic acylating agent
Aluminum chloride (AlCl₃) 133.342.0 - 3.0Lewis acid catalyst for acylation
Ammonia (0.5 M in Dioxane) 17.0310.0 (Excess)Nucleophile for haloform cleavage

Step-by-Step Methodologies & Mechanistic Causality

Step 1: N-Oxidation of 1H-pyrrolo[2,3-b]pyridine
  • Protocol: Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise. Stir the mixture at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield 1H-pyrrolo[2,3-b]pyridine 7-oxide.

  • Mechanistic Causality: The pyridine nitrogen of 7-azaindole is inherently electron-deficient, making direct electrophilic or nucleophilic functionalization at the C4 position difficult. Oxidation to the N-oxide acts as an umpolung activation step. It increases the electron density at the 2- and 4-positions, priming the ring for regioselective nucleophilic attack in the subsequent step.

Step 2: Regioselective Chlorination (Reissert-Henze Type Reaction)
  • Protocol: Suspend the N-oxide intermediate in neat POCl₃ (5.0 eq)[4]. Heat the reaction mixture to 90 °C for 12–24 hours under an inert atmosphere. Distill off the excess POCl₃ under reduced pressure. Carefully quench the resulting residue by dropwise addition of ice water (Exothermic hazard). Neutralize with 5M NaOH to pH 7-8. Filter the resulting precipitate to obtain 4-chloro-1H-pyrrolo[2,3-b]pyridine[4].

  • Mechanistic Causality: POCl₃ activates the N-oxide oxygen, forming a highly electrophilic -O-POCl₂ leaving group. The chloride ion then attacks the ring. Due to the electronic directing effects of the fused electron-rich pyrrole ring, the attack occurs predominantly at the C4 position rather than C6. The subsequent elimination of the phosphate species restores aromaticity, yielding the 4-chloro derivative.

Step 3: C3-Acylation via Trichloroacetylation
  • Protocol: Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM. Add AlCl₃ (2.0 eq) and stir for 15 minutes. Add trichloroacetyl chloride (1.5 eq) dropwise at room temperature. Stir for 12 hours. Quench carefully with ice water, extract with DCM, and concentrate to isolate 2,2,2-trichloro-1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone.

  • Mechanistic Causality: Standard Vilsmeier-Haack formylation or direct carbamoylation is often sluggish on 4-chloro-7-azaindoles due to the deactivating nature of the chlorine atom. Trichloroacetyl chloride, activated by AlCl₃, generates a highly reactive acylium ion. The bulky, electron-withdrawing trichloromethyl group prevents over-acylation and installs a perfect leaving group for the final step.

Step 4: Ammonolysis to the 3-Carboxamide
  • Protocol: Dissolve the trichloroacetyl intermediate in 0.5 M ammonia in 1,4-dioxane (10.0 eq)[3]. Heat the solution in a sealed pressure tube at 50–60 °C for 4–6 hours. Cool to room temperature, concentrate in vacuo, and triturate the residue with cold diethyl ether to yield pure 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide[3].

  • Mechanistic Causality: This step leverages a haloform-type cleavage. The ammonia nucleophile attacks the highly electrophilic carbonyl carbon. The tetrahedral intermediate collapses, ejecting the trichloromethyl anion (which abstracts a proton to form chloroform). This method directly installs the primary amide without requiring a two-step hydrolysis/amide-coupling sequence, ensuring high atom economy and yield.

Application: Integration into Kinase Inhibitor Design

The synthesized 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a cornerstone in the development of immunomodulators and targeted cancer therapies. When integrated into a drug discovery pipeline, the C4-chlorine acts as a leaving group for SNAr reactions with various aliphatic or aromatic amines, allowing for rapid exploration of the hydrophobic binding pockets of kinases[1]. Concurrently, the 3-carboxamide and the azaindole N1-H form a critical bidentate hydrogen-bonding network with the kinase hinge region[2].

JAKSTAT Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK3 Kinases Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Inhibitor Azaindole 3-Carboxamide (Target Inhibitor) Inhibitor->JAK Blocks ATP Hinge Site Nucleus Gene Transcription (Immune Response) STAT->Nucleus Translocates

Figure 2: JAK/STAT signaling pathway illustrating the pharmacological intervention point of azaindoles.

References

  • Vertex Pharmaceuticals Inc. (2022). Pyrrolo[2,3-b]pyridine compounds and their use in the treatment of cancer (US Patent No. US11447505B1). Google Patents.
  • Chemical and Pharmaceutical Bulletin. (2011). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. J-Stage.
  • Journal of Medicinal Chemistry. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications.
  • Journal of Medicinal Chemistry. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. ACS Publications.

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4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide: A Privileged Scaffold for Targeted Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern targeted oncology and autoimmune therapeutics, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a highly privileged structural motif. Specifically, 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide serves as a critical, advanced building block for the synthesis of ATP-competitive protein kinase inhibitors [1].

This whitepaper provides an in-depth technical analysis of this molecule, detailing its physicochemical properties, its mechanistic role in pharmacophore mapping, and a highly validated, scalable synthetic methodology for its preparation. By understanding the causality behind its synthetic behavior and binding mechanics, medicinal chemists can better leverage this scaffold in hit-to-lead and lead optimization campaigns.

Structural and Physicochemical Profiling

The strategic placement of functional groups on the 7-azaindole core is not arbitrary; it is the result of rigorous structure-activity relationship (SAR) optimization.

  • The 7-Azaindole Core: Acts as a bioisostere of the purine ring found in ATP. The N1-H acts as a hydrogen bond donor, while the N7 lone pair acts as a hydrogen bond acceptor, perfectly complementing the backbone carbonyl and NH of the kinase hinge region [2].

  • The 3-Carboxamide Group: Projects into the solvent channel or interacts with the DFG (Asp-Phe-Gly) motif, providing an additional vector for hydrogen bonding that enhances kinase selectivity.

  • The 4-Chloro Substituent: Serves as a highly versatile synthetic handle. The electron-deficient nature of the pyridine ring activates the 4-position for downstream functionalization via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SNAr).

Table 1: Physicochemical and Identification Data
ParameterValue / Description
Chemical Name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
CAS Registry Number 1784431-06-6
Molecular Formula C8H6ClN3O
Molecular Weight 195.61 g/mol
Predicted pKa (N1-H) ~11.78 ± 0.40
Density (Predicted) 1.555 ± 0.06 g/cm³
SMILES O=C(N)C1=CNC2=NC=CC(Cl)=C12

Data aggregated from chemical databases and predictive modeling [3].

Mechanistic Role in Kinase Inhibition

To understand why this specific substitution pattern is valuable, we must map its interactions within a generic kinase ATP-binding pocket. The causality of binding affinity relies on displacing highly ordered water molecules and establishing a rigid hydrogen-bond network.

KinaseBinding A 7-Azaindole Core (N1-H, N7) B Kinase Hinge Region (Backbone C=O, NH) A->B ATP-Mimetic Dual H-Bonds C 3-Carboxamide Group D Solvent Channel / DFG C->D H-Bond Donor/Acceptor Interaction E 4-Chloro Handle F Specificity Pocket E->F Vector for Cross-Coupling

Fig 1. Pharmacophoric mapping of the 4-chloro-7-azaindole-3-carboxamide scaffold.

Synthetic Methodology and Protocol

The synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide relies on a highly efficient two-step sequence starting from commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Synthetic Workflow Diagram

Synthesis SM 4-Chloro-1H-pyrrolo[2,3-b]pyridine (Starting Material) R1 Trichloroacetyl chloride, AlCl3 DCM, 0°C to RT SM->R1 INT 2,2,2-Trichloro-1-(4-chloro-1H- pyrrolo[2,3-b]pyridin-3-yl)ethanone R1->INT Friedel-Crafts Acylation R2 0.5 M NH3 in Dioxane Heat (60°C) INT->R2 PROD 4-Chloro-1H-pyrrolo[2,3-b]pyridine- 3-carboxamide (Target) R2->PROD Haloform-type Cleavage

Fig 2. Two-step synthetic workflow for 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

Step-by-Step Experimental Protocol

As a Senior Application Scientist, I emphasize that executing this protocol requires strict attention to the causality of the reagents used. This is a self-validating system: if the intermediate does not precipitate correctly, the Lewis acid activation has failed.

Step 1: Friedel-Crafts Acylation (Regioselective C3 Functionalization)
  • Objective: Install a trichloroacetyl group at the C3 position.

  • Causality: The 7-azaindole core is significantly more electron-deficient than a standard indole due to the pyridine nitrogen. Therefore, standard Vilsmeier-Haack conditions often fail or proceed slowly. Aluminum chloride (AlCl3) is required to strongly activate the trichloroacetyl chloride into a highly reactive acylium ion complex.

  • Procedure:

    • Preparation: Suspend AlCl3 (3.0 equiv) in anhydrous dichloromethane (DCM) under a strict inert argon atmosphere. Note: Anhydrous conditions are critical; moisture will hydrolyze the AlCl3, neutralizing the Lewis acid catalyst.

    • Addition: Cool the suspension to 0 °C. Add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) portion-wise.

    • Acylation: Dropwise add trichloroacetyl chloride (1.5 equiv). Controlled addition is mandatory to manage the exothermic formation of the intermediate complex.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via LC-MS.

    • Workup: Carefully quench the reaction by pouring it over crushed ice. Causality: Ice prevents thermal degradation of the product during the highly exothermic quenching of unreacted AlCl3. Extract the aqueous layer with Ethyl Acetate (EtOAc), wash with brine, dry over Na2SO4, and concentrate to yield 2,2,2-trichloro-1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone.

Step 2: Ammonolysis (Haloform-Type Cleavage)
  • Objective: Convert the trichloromethyl ketone into the target primary carboxamide[1].

  • Causality: The highly electron-withdrawing nature of the three chlorine atoms makes the adjacent carbonyl highly susceptible to nucleophilic attack by ammonia. The collapse of the tetrahedral intermediate expels the -CCl3 carbanion (which rapidly protonates to form chloroform), driving the formation of the amide.

  • Procedure:

    • Preparation: Dissolve the intermediate from Step 1 in 0.5 M ammonia in dioxane (approx. 10 equiv of NH3). Causality: Dioxane is selected over methanol because it provides a polar, aprotic-like environment that fully solubilizes the intermediate, and its higher boiling point allows for mild heating without the extreme pressure buildup associated with methanolic ammonia.

    • Reaction: Heat the sealed reaction vessel to 60 °C for 6 hours.

    • Isolation: Cool to room temperature. Concentrate the mixture under reduced pressure to remove dioxane, excess ammonia, and the chloroform byproduct.

    • Purification: Triturate the resulting crude solid with cold diethyl ether or perform flash column chromatography (DCM:MeOH gradient) to yield pure 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide as a solid.

Table 2: Reaction Optimization Parameters for Ammonolysis
Solvent SystemReagentTemp (°C)Pressure ProfileYield (%)Notes
Methanol7N NH3/MeOH25Ambient45%Incomplete conversion after 24h.
Methanol7N NH3/MeOH60High (Sealed Tube)78%Safety risk due to high pressure.
Dioxane 0.5M NH3/Dioxane 60 Moderate 85-90% Optimal solubility and safety profile.

Downstream Applications in Drug Discovery

Once synthesized, the 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide acts as a central hub for library generation. The 4-chloro position is uniquely primed for displacement. For example, reacting this scaffold with various substituted anilines under Buchwald-Hartwig cross-coupling conditions (using Pd2(dba)3 and Xantphos) yields a diverse array of 4-amino-substituted 7-azaindoles. These derivatives are routinely screened against kinase panels (e.g., JAK, ROCK, or Focal Adhesion Kinase) to identify highly potent and selective therapeutic candidates.

References

  • Source: Google Patents (US11447505B1)
  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-chloro- Properties and Identification Source: ChemicalBook URL

Comprehensive Physicochemical and Synthetic Profiling of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, optimizing lead compounds for kinase inhibition requires molecular scaffolds that offer both rigid binding geometry and modular functionalization. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a highly privileged pharmacophore, primarily due to its exceptional ability to mimic the adenine ring of ATP and form bidentate hydrogen bonds within the kinase hinge region[1][2].

Among its functionalized derivatives, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (CAS: 1784431-06-6) stands out as a critical building block[3]. The synergistic combination of the electron-withdrawing, lipophilic 4-chloro substituent and the versatile 3-carboxamide group provides a unique vector for targeting solvent-exposed regions while maintaining hinge-binding integrity[2][4]. This whitepaper details the physicochemical baseline, structural biology, and a field-proven, self-validating synthetic protocol for this essential compound.

Physicochemical Profiling

Understanding the physicochemical baseline of this building block is paramount for predicting downstream ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final active pharmaceutical ingredient (API).

PropertyValueCausality / Structural Implication
CAS Number 1784431-06-6Unique identifier for the specific regioisomer[3].
Molecular Formula C₈H₆ClN₃O-
Molecular Weight 195.61 g/mol Low molecular weight ensures high Ligand Efficiency (LE) when incorporated into larger fragments[3].
Density (Predicted) 1.555 ± 0.06 g/cm³Indicates a highly compact, rigid crystalline lattice[3].
pKa (Pyrrole N-H) 11.78 ± 0.40Remains protonated at physiological pH (7.4), which is strictly required for acting as a hydrogen bond donor to the kinase hinge[3].
H-Bond Donors 2 (N1-H, Amide NH₂)Facilitates bidentate hinge binding and solvent-exposed interactions[1].
H-Bond Acceptors 2 (N7, Amide C=O)N7 accepts a hydrogen bond from the kinase hinge backbone (e.g., GK+1 residue)[5].

Structural Biology & Pharmacophore Mapping

The causality behind selecting this specific substitution pattern lies in the spatial geometry of the ATP-binding pocket. The N1-H and N7 atoms of the 7-azaindole core act as a hydrogen bond donor-acceptor pair, anchoring the molecule to the backbone amides of the hinge region[1][5]. The 4-chloro group projects into the hydrophobic pocket adjacent to the gatekeeper residue, providing a steric shield that can enhance selectivity against off-target kinases[4]. Concurrently, the 3-carboxamide group serves as a highly directional hydrogen-bonding vector, capable of interacting with the solvent interface or specific catalytic residues (e.g., the DFG motif)[2].

Pharmacophore Core 7-Azaindole Core (Hinge Binder) Hinge Kinase Hinge Region (Bidentate H-Bonds via N1-H & N7) Core->Hinge Donates & Accepts Sub4 4-Chloro Substitution (Hydrophobic Pocket / Steric Shield) Core->Sub4 C4 Position Vector Sub3 3-Carboxamide Group (Solvent Interface / Additional H-Bonds) Core->Sub3 C3 Position Vector

Caption: Pharmacophoric mapping of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in kinase ATP-binding sites.

Synthetic Methodology & Experimental Protocols

To synthesize 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide with high purity and yield, a streamlined, two-step protocol is employed starting from commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine[6][7].

The Causality of the Synthetic Route

Traditional amidation requires the synthesis of a carboxylic acid intermediate followed by activation with expensive coupling reagents (e.g., HATU, EDC). By utilizing Friedel-Crafts acylation with trichloroacetyl chloride, we regioselectively install a highly electrophilic trichloromethyl ketone at the C3 position. This intermediate undergoes a facile haloform-type cleavage in the presence of ammonia, directly yielding the primary amide. This self-validating system minimizes byproducts, avoids racemization, and prevents the degradation of sensitive functional groups[8][9].

Synthesis SM 4-Chloro-1H-pyrrolo[2,3-b]pyridine (Starting Material) Reagent1 Trichloroacetyl chloride, AlCl3 (Friedel-Crafts Acylation) SM->Reagent1 Intermediate 2,2,2-Trichloro-1-(4-chloro-1H- pyrrolo[2,3-b]pyridin-3-yl)ethanone Reagent1->Intermediate Reagent2 NH3 in Dioxane (0.5 M), Heat (Haloform-type Amidation) Intermediate->Reagent2 Product 4-Chloro-1H-pyrrolo[2,3-b]pyridine -3-carboxamide Reagent2->Product

Caption: Two-step synthetic workflow from 4-chloro-7-azaindole to the final 3-carboxamide.

Step-by-Step Protocol

Step 1: Synthesis of 2,2,2-Trichloro-1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to 0°C using an ice bath. Add aluminum chloride (AlCl₃, 3.0 eq) portion-wise to prevent excessive exotherm.

  • Acylation: Dropwise add trichloroacetyl chloride (1.5 eq). The AlCl₃ activates the acid chloride, driving the regioselective electrophilic aromatic substitution strictly at the electron-rich C3 position of the pyrrole ring.

  • Work-up: Stir at room temperature for 4 hours. Quench the reaction by pouring it over crushed ice. Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate[8].

Step 2: Amidation to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

  • Reaction Setup: Dissolve the intermediate 2,2,2-trichloro-1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (e.g., 2.45 g, 8.22 mmol) in a 0.5 M solution of ammonia in dioxane (approx. 164 mL, 82.23 mmol, 10 eq)[8][9].

  • Mechanistic Action: The large excess of ammonia drives the nucleophilic attack on the carbonyl carbon. The trichloromethyl group acts as an exceptional leaving group, departing as chloroform (CHCl₃) and irreversibly driving the reaction to completion[9].

  • Execution: Heat the sealed reaction vessel to 60°C for 12 hours. Monitor progression via LC-MS until the intermediate mass is fully consumed.

  • Purification: Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography (DCM:MeOH gradient) or reverse-phase preparative HPLC to obtain the pure product[8].

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:

  • LC-MS (ESI+): Expected [M+H]⁺ = 196.0. The presence of the characteristic chlorine isotope pattern (approx. 3:1 ratio of m/z 196 to 198) confirms the retention of the 4-chloro substituent.

  • ¹H NMR (DMSO-d₆): Validate the regiochemistry by looking for the disappearance of the C3 proton. The appearance of two distinct broad singlets (approx. 7.0 - 7.5 ppm) corresponds to the primary amide (NH₂) protons. The pyrrole N-H should appear as a broad singlet >11.5 ppm, correlating with the predicted pKa of 11.78[3].

References

  • Google Patents. "US11447505B1 - Pyrrolo[2,3-b]pyridine compounds and their use in the treatment of cancer.
  • Irie, T., & Sawa, M. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chem Pharm Bull (Tokyo), 66(1), 29-36. URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Hinge Binder Scaffold Hopping Identifies Potent Kinase Inhibitor Chemotypes." URL:[Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Solubility in Advancing Pyrrolopyridine-Based Therapeutics

The 4-Chloro-1H-pyrrolo[2,3-b]pyridine core is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for a new generation of targeted therapeutics, including potent kinase inhibitors.[1] The journey from a promising synthesized compound to a viable drug candidate is fraught with physicochemical challenges, chief among them being solubility. For researchers and drug development professionals, understanding and accurately characterizing the solubility of a lead compound like 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is not a perfunctory step but a critical determinant of its ultimate success.

This guide provides an in-depth exploration of the solubility of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in organic solvents. Moving beyond a simple compilation of data, we will delve into the molecular characteristics that govern its solubility, provide robust experimental protocols for its determination, and discuss the profound implications of these findings for formulation, process chemistry, and preclinical development.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a heterocyclic compound featuring a fused pyrrolopyridine (7-azaindole) ring system. This core is decorated with a chlorine atom at the 4-position and a carboxamide group at the 3-position. These functional groups are pivotal in defining its interactions with various solvents.

  • The Pyrrolopyridine Core: The fused aromatic rings create a relatively planar and rigid structure. The presence of nitrogen atoms within this system allows for hydrogen bonding, a key factor in its solubility profile.[2]

  • The Carboxamide Group (-CONH2): This functional group is a strong hydrogen bond donor and acceptor. Its presence is expected to significantly influence solubility in protic solvents.

  • The Chlorine Atom (-Cl): The electron-withdrawing nature of the chlorine atom can modulate the electron density of the aromatic system, which in turn affects its interactions with polar solvents.[2]

Based on these features, a qualitative prediction of solubility in common organic solvents can be made.

Table 1: Predicted Solubility Profile of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents can effectively solvate the compound through dipole-dipole interactions and by accepting hydrogen bonds from the carboxamide and pyrrole N-H groups.
Polar Protic Ethanol, MethanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, readily interacting with the carboxamide and the nitrogen atoms in the pyrrolopyridine core.
Non-Polar Hexanes, TolueneLowThe polar nature of the carboxamide group and the nitrogen-containing heterocycle makes favorable interactions with non-polar solvents unlikely.
Chlorinated Dichloromethane (DCM), ChloroformModerateThe chlorine atom on the core may promote some favorable interaction with chlorinated solvents, though the hydrogen bonding capacity of the carboxamide will still be a limiting factor.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining thermodynamic solubility is the Saturation Shake-Flask Method .[3][4] This method ensures that the system reaches equilibrium, providing a reliable measure of a compound's intrinsic solubility in a given solvent.

The Saturation Shake-Flask Workflow

The following protocol outlines a robust procedure for determining the solubility of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

Caption: Workflow for the Saturation Shake-Flask Solubility Determination.

Detailed Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide into a series of glass vials.

    • Add a precise volume of the desired organic solvent to each vial. Ensure that undissolved solid remains visible.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[5]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To completely separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a chemically inert syringe filter (e.g., PTFE). This step is critical to avoid artificially inflated solubility readings.

  • Sample Analysis:

    • Carefully take an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method. HPLC is preferred over UV-Vis spectrophotometry as it can distinguish the analyte from any potential impurities or degradants.[3]

  • Quantification:

    • Construct a calibration curve by preparing a series of standards of known concentrations of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

    • Determine the concentration of the diluted sample by comparing its peak area from the HPLC chromatogram to the calibration curve.

    • Calculate the original solubility in the organic solvent by accounting for the dilution factor.

The Impact of Solubility on Drug Development

A thorough understanding of the solubility of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in various organic solvents has far-reaching implications across the drug development pipeline.

G cluster_0 Early Stage Development Solubility_Data Solubility Data in Organic Solvents Formulation Formulation Strategy Solubility_Data->Formulation informs solvent selection for liquid formulations and salt screening Process_Chem Process Chemistry & Crystallization Solubility_Data->Process_Chem guides solvent choice for reaction, purification, and controlled crystallization Preclinical Preclinical Dosing Vehicle Selection Solubility_Data->Preclinical critical for selecting appropriate vehicles for in vivo studies

Caption: The Central Role of Solubility Data in Drug Development.

  • Process Chemistry: The choice of solvent for synthesis, purification, and crystallization is dictated by the compound's solubility. A solvent in which the compound has moderate solubility at high temperatures and low solubility at room temperature is ideal for efficient crystallization and purification.

  • Formulation Development: For oral and parenteral drug products, solubility in biocompatible co-solvents can be a key factor in developing stable and effective formulations. For instance, knowing the solubility in solvents like ethanol or propylene glycol is essential.

  • Preclinical Studies: In early in vivo studies, the compound often needs to be dissolved in a specific vehicle for administration. Solubility data guides the selection of appropriate and safe solvent systems, such as a mixture of DMSO, polyethylene glycol, and saline.[6]

Conclusion and Future Directions

While specific quantitative solubility data for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is not yet widely published, a robust understanding of its physicochemical properties allows for strong predictions of its behavior in various organic solvents. The experimental protocols outlined in this guide provide a clear and validated pathway for researchers to generate this critical data in their own laboratories.

As this and related compounds progress through the drug discovery and development process, the generation and dissemination of comprehensive solubility data will be invaluable to the scientific community. Future work should focus on creating a quantitative solubility database for this important class of molecules in a wide range of pharmaceutically relevant solvents and at various temperatures. Such data will undoubtedly accelerate the development of the next generation of pyrrolopyridine-based medicines.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.[3]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.[5]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry - Srini Chem.[2]

  • solubility experimental methods.pptx - Slideshare.[7]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.[4]

  • Compound solubility measurements for early drug discovery | Computational Chemistry.[6]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing.[1]

Sources

Investigating the Therapeutic Potential of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. This technical guide provides a comprehensive framework for the preclinical investigation of a specific derivative, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. Drawing upon the extensive literature on related analogs, we postulate its primary mechanism of action as kinase inhibition and outline a strategic, multi-tiered experimental approach to elucidate its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical rationale and detailed, field-proven protocols to guide the exploration of this promising compound.

Introduction: The Promise of the Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic aromatic compound that has garnered significant attention in drug discovery due to its structural resemblance to indole and its ability to serve as a versatile pharmacophore. Derivatives of this scaffold have been shown to exhibit a wide range of pharmacological activities, including potent inhibition of various protein kinases.[1][2][3][4][5][6] These kinases play pivotal roles in cellular signaling pathways that, when dysregulated, are implicated in a multitude of diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.[1][4][5][7]

The subject of this guide, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, is a specific analog for which the biological activity has not been extensively characterized in publicly available literature. However, based on the established activity of structurally related compounds, we hypothesize that it possesses kinase inhibitory properties. The strategic placement of the chloro and carboxamide substituents on the pyrrolo[2,3-b]pyridine core provides unique opportunities for interaction with the ATP-binding pockets of various kinases. This guide outlines a systematic approach to test this hypothesis and to comprehensively evaluate the compound's biological activity.

Postulated Mechanism of Action: Kinase Inhibition

Numerous studies have demonstrated that the 1H-pyrrolo[2,3-b]pyridine scaffold is a potent hinge-binding motif for a variety of protein kinases.[2][4][5] The nitrogen atom at position 7 and the pyrrole nitrogen can form critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. We propose that 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide will likely function as a kinase inhibitor, targeting one or more members of the human kinome.

Potential kinase targets, based on the activity of similar compounds, include but are not limited to:

  • Traf2- and Nck-interacting kinase (TNIK) [1]

  • Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) [1]

  • Bruton's tyrosine kinase (BTK) [2]

  • Janus kinase 1 (JAK1) [4]

  • Glycogen synthase kinase-3β (GSK-3β) [5]

  • Fibroblast growth factor receptors (FGFRs) [6]

  • Serum and glucocorticoid-regulated kinase 1 (SGK1) [3]

The following diagram illustrates the proposed interaction of the pyrrolo[2,3-b]pyridine scaffold with the kinase hinge region.

G cluster_kinase Kinase Hinge Region cluster_compound 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide hinge_residue1 Backbone NH hinge_residue2 Backbone C=O pyrrolo_N Pyrrole NH pyrrolo_N->hinge_residue2 H-bond pyridine_N Pyridine N pyridine_N->hinge_residue1 H-bond substituents Substituents (Chloro, Carboxamide)

Caption: Proposed hydrogen bonding of the pyrrolo[2,3-b]pyridine core with the kinase hinge.

Experimental Workflow for Biological Characterization

A tiered approach is recommended to efficiently assess the biological activity of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. This workflow begins with broad cellular viability and cytotoxicity assessments, followed by targeted biochemical assays against a panel of kinases, and culminates in the characterization of its effects on specific cellular signaling pathways.

G start 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide cytotoxicity Tier 1: Cytotoxicity & Viability Assays start->cytotoxicity kinase_panel Tier 2: In Vitro Kinase Panel Screening cytotoxicity->kinase_panel If cytotoxic in cancer cell lines ic50 Tier 3: IC50 Determination for Hit Kinases kinase_panel->ic50 Identify 'Hit' Kinases cellular_assays Tier 4: Cellular Mechanistic Assays ic50->cellular_assays western_blot Western Blotting for Phospho-protein Levels cellular_assays->western_blot functional_assays Functional Cellular Assays (e.g., Proliferation, Apoptosis) cellular_assays->functional_assays end Candidate for Further Development western_blot->end functional_assays->end

Caption: Tiered experimental workflow for compound characterization.

Detailed Experimental Protocols

Tier 1: Cytotoxicity and Cell Viability Assays

The initial step is to determine the compound's effect on cell viability and to identify a suitable concentration range for subsequent experiments.[8][9][10]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

  • Compound Treatment: Prepare a serial dilution of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Tier 2 & 3: In Vitro Kinase Assays

If the compound exhibits cytotoxicity, particularly in cancer cell lines, the next step is to screen it against a panel of kinases to identify potential targets. This can be followed by more detailed IC50 determination for the most potently inhibited kinases.[7][12][13][14]

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a classic and highly sensitive method for measuring kinase activity.[7]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase of interest, its specific substrate, and a kinase buffer (typically containing MgCl2 and DTT).[14]

  • Compound Addition: Add varying concentrations of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide to the reaction wells. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.[12]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid or SDS loading buffer).[13]

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated ³²P in the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Table 1: Representative Kinase Inhibition Data (Hypothetical)

Kinase TargetIC50 (nM)
TNIK50
DYRK1A120
BTK85
JAK1250
GSK-3β15
FGFR1300
SGK1>1000
Tier 4: Cellular Mechanistic Assays

Once a primary kinase target is identified, the next step is to confirm that the compound inhibits the kinase in a cellular context and affects its downstream signaling pathways.[15][16]

Protocol: Western Blotting for Phospho-Protein Analysis

Western blotting is a standard technique to assess the phosphorylation state of proteins in a signaling pathway.[17][18][19]

  • Cell Treatment and Lysis: Treat cells with 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide at various concentrations for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

  • Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target kinase's substrate. Also, probe a separate blot with an antibody against the total protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon compound treatment.

G compound 4-Chloro-1H-pyrrolo[2,3-b]pyridine- 3-carboxamide kinase Target Kinase (e.g., GSK-3β) compound->kinase Inhibits substrate Substrate Protein (e.g., Tau) kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate (e.g., p-Tau) cellular_effect Cellular Effect (e.g., Inhibition of Tau Hyperphosphorylation) p_substrate->cellular_effect

Caption: Example signaling pathway for Western blot analysis.

Conclusion and Future Directions

This technical guide provides a robust and logical framework for the initial preclinical evaluation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. By systematically progressing through the outlined experimental tiers, researchers can efficiently determine the compound's cytotoxic profile, identify its primary kinase targets, and elucidate its mechanism of action at a cellular level. Positive results from this workflow would provide a strong rationale for advancing the compound into more complex in vitro and in vivo models of disease, ultimately paving the way for its potential development as a novel therapeutic agent.

References

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (n.d.). Google Scholar.
  • In vitro NLK Kinase Assay. (n.d.). National Institutes of Health.
  • PKC-θ in vitro Kinase Activity Assay. (2016, October 20). Bio-protocol.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). Omics Online.
  • Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. (2015, August 1). PubMed.
  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs.
  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). National Institutes of Health.
  • Novel Pyrrolo[2,3-b]pyridine Derivatives as SGK1 Inhibitors. (n.d.). KoreaScience.
  • Protocol for Invitro Kinase Assay. (n.d.). Google Scholar.
  • In vitro kinase assay. (2024, May 31). Protocols.io.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021, January 11). Journal of Medicinal Chemistry.
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025, March 5). PubMed.
  • Western Blotting Protocol. (2005, June 15). Cell Signaling Technology.
  • Different Cytotoxicity Assays. (2024, June 9). Chemistry LibreTexts.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate.
  • Dissect Signaling Pathways with Multiplex Western Blots. (n.d.). Thermo Fisher Scientific.
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (2025). Springer Protocols.
  • Role of Cytotoxicity Experiments in Pharmaceutical Development. (2017, December 20). IntechOpen.
  • Western blot protocol. (n.d.). Abcam.
  • Western blot protocol: A simple 7-step guide to protein detection. (2025, October 8). Cytiva.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Semantic Scholar.

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4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide: A Critical Scaffold in the Development of MRCK/ROCK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In the pursuit of targeted therapies for metastatic cancers, the inhibition of actomyosin contractility has emerged as a highly promising pharmacological strategy. At the core of this effort is 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (CAS: 1784431-06-6), a specialized research chemical that serves as a foundational building block in medicinal chemistry [1].

As a Senior Application Scientist, I frequently utilize this 7-azaindole derivative not as an end-product, but as a versatile, highly reactive scaffold. Its structural topology perfectly mimics the adenine ring of ATP, allowing researchers to synthesize potent, ATP-competitive inhibitors targeting the myotonic dystrophy kinase-related Cdc42-binding kinase (MRCK) and Rho-associated protein kinase (ROCK) pathways [2]. This guide details the structural rationale, mechanistic context, and self-validating experimental workflows required to successfully utilize this compound in kinase inhibitor discovery.

Structural Rationale & Medicinal Chemistry

The design of ATP-competitive kinase inhibitors requires precise molecular interactions within the highly conserved kinase hinge region. 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is engineered specifically for this purpose:

  • The 7-Azaindole Core (Pyrrolo[2,3-b]pyridine): The nitrogen at position 7 acts as a crucial hydrogen bond acceptor, while the NH at position 1 serves as a hydrogen bond donor. This bidentate interaction perfectly mimics the N1 and N6-amino groups of the adenine ring in ATP, anchoring the scaffold into the kinase hinge region [3].

  • The 4-Chloro Substitution: The chlorine atom at the C4 position is highly electron-withdrawing and serves as an ideal leaving group. This enables downstream functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). By substituting the chlorine with various bulky or solvent-exposed moieties, researchers can selectively target the hydrophobic pockets specific to MRCK or ROCK, driving kinase selectivity [1].

  • The 3-Carboxamide Group: This moiety provides an additional vector for hydrogen bonding within the ribose-binding pocket of the kinase, stabilizing the active conformation of the inhibitor-enzyme complex.

Mechanistic Context: MRCK and ROCK Signaling

Tumor cell invasion is a defining hallmark of malignancy, driven by the physical remodeling of the actin cytoskeleton. MRCK (α and β isoforms) and ROCK (1 and 2) are serine/threonine kinases that act as downstream effectors for the Rho family GTPases, Cdc42 and RhoA, respectively [4].

Both kinase families converge on a common substrate: Myosin Light Chain (MLC). Phosphorylation of MLC generates the actomyosin contractile forces required for cancer cells to physically pull themselves through the three-dimensional extracellular matrix (ECM). Inhibitors derived from the 4-chloro-7-azaindole scaffold are designed to block this ATP-dependent phosphorylation, thereby paralyzing the invasive machinery of the tumor cell [2].

Pathway Cdc42 Cdc42 (Active GTPase) MRCK MRCK α/β Kinases Cdc42->MRCK Allosteric Activation RhoA RhoA (Active GTPase) ROCK ROCK 1/2 Kinases RhoA->ROCK Allosteric Activation MLC Myosin Light Chain (MLC) MRCK->MLC ATP-Dependent Phosphorylation ROCK->MLC ATP-Dependent Phosphorylation Actomyosin Actomyosin Contractility MLC->Actomyosin Mechanical Force Invasion Tumor Cell Invasion Actomyosin->Invasion ECM Remodeling

Cdc42/RhoA signaling cascade driving actomyosin contractility and tumor invasion.

Quantitative Data: Kinase Inhibition Profiles

Derivatives synthesized from the 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide scaffold have demonstrated potent efficacy. The table below summarizes the quantitative performance of representative azaindole and related inhibitors in MRCK/ROCK targeting.

Table 1: Comparative Profile of MRCK/ROCK Inhibitors

Inhibitor Class / CompoundPrimary TargetIC50 (MRCKβ)IC50 (ROCK1/2)Primary Cellular Phenotype
BDP5290 (Reference)MRCKβ / α< 100 nM> 1,000 nMBlocks 3D Matrigel invasion [2]
DJ4 (Thiazolone-azaindole)Dual MRCK/ROCK~ 50 nM~ 50 nMCytotoxic to AML cells; blocks motility [4]
Y-27632 (Standard)ROCK1 / 2> 2,000 nM~ 800 nMReduces central stress fibers [3]
Fasudil ROCK1 / 2~ 3,000 nM~ 1,000 nMVasodilation; mild invasion block [3]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of compounds synthesized from this scaffold must follow a self-validating workflow. We employ a two-tiered system: a biochemical assay to confirm direct target engagement, followed by a phenotypic 3D assay to validate functional cellular efficacy.

Workflow Scaffold 4-Chloro-7-azaindole Scaffold Synthesis Pd-Catalyzed Cross-Coupling Scaffold->Synthesis SNAr / Coupling KinaseAssay In Vitro MRCK/ROCK Kinase Assay Synthesis->KinaseAssay IC50 Det. CellAssay 3D Matrigel Invasion Assay KinaseAssay->CellAssay Phenotypic Screen Validation Hit Validation & Lead Optimization CellAssay->Validation Viability Control

Drug discovery workflow from chemical scaffold to phenotypic validation.

Protocol 1: In Vitro MRCKβ Kinase Assay (Target Engagement)

Causality Check: This assay utilizes an ATP concentration at or slightly below the enzyme's Km​ (Michaelis constant). This ensures the assay is highly sensitive to ATP-competitive inhibitors derived from our scaffold.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Dilute recombinant human MRCKβ (active) to 1 nM and a generic peptide substrate (e.g., S6K substrate) to 10 µM in Kinase Buffer.

  • Compound Addition: Dispense 100 nL of the synthesized azaindole derivative (in DMSO) into a 384-well plate using an acoustic dispenser. Self-Validation Step: Include wells with 100 nL of pure DMSO (vehicle control) and 100 nL of 10 µM staurosporine (positive inhibition control).

  • Reaction Initiation: Add 5 µL of the Enzyme/Substrate mix to the plate. Incubate for 15 minutes at room temperature to allow compound binding.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP (final concentration 10 µM, matching the Km​ ).

  • Detection: After 60 minutes, add 10 µL of ADP-Glo™ Kinase Assay reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP to luminescence.

  • Analysis: Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Protocol 2: 3D Matrigel Invasion Assay (Phenotypic Validation)

Causality Check: Standard 2D cell migration assays (like scratch assays) do not require MRCK-driven contractility. Tumor cells only strictly rely on MRCK/ROCK signaling when navigating dense, 3D extracellular matrices [2]. Therefore, a 3D Matrigel assay is mandatory.

Step-by-Step Methodology:

  • Matrix Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with 50 µL of Growth Factor Reduced (GFR) Matrigel (2 mg/mL). Incubate at 37°C for 2 hours to polymerize.

  • Cell Seeding: Harvest highly invasive MDA-MB-231 breast cancer cells. Resuspend in serum-free DMEM containing the synthesized azaindole inhibitor (e.g., 1 µM). Seed 5×104 cells into the upper chamber.

  • Chemoattractant: Fill the lower chamber with 600 µL of DMEM containing 10% Fetal Bovine Serum (FBS) to act as a chemoattractant.

  • Incubation: Incubate the plates at 37°C, 5% CO2 for 48 hours.

  • Parallel Viability Control (Self-Validation): In a separate 96-well plate, seed the exact same number of cells with the inhibitor. After 48 hours, run a CellTiter-Glo assay. If viability drops below 90%, the reduced invasion in the Transwell is an artifact of cytotoxicity, not true motility inhibition.

  • Quantification: Remove non-invading cells from the top of the Matrigel using a cotton swab. Fix the cells on the underside of the membrane with 4% paraformaldehyde and stain with 0.1% Crystal Violet. Count invading cells under a brightfield microscope (10x magnification) across 5 random fields of view.

References

  • Pugliese, A., Francis, S., McArthur, D., Sime, M., Bower, J., & Belshaw, S. (2022). Pyrrolo[2,3-b]pyridine compounds and their use in the treatment of cancer. US Patent 11,447,505.
  • Unbekandt, M., Croft, D. R., Crighton, D., Mezna, M., McArthur, D., McConnell, P., ... & Olson, M. F. (2014). A novel small-molecule MRCK inhibitor blocks cancer cell invasion. Cell Communication and Signaling, 12(1), 54.[Link]

  • Heikkila, T., Wheatley, E., Crighton, D., Schroder, E., Boakes, A., Kaye, S. J., ... & Olson, M. F. (2011). Co-Crystal Structures of Inhibitors with MRCKβ, a Key Regulator of Tumor Cell Invasion. PLoS ONE, 6(9), e24825.[Link]

  • Wilkinson, S., Paterson, H. F., & Marshall, C. J. (2005). Cdc42-MRCK and Rho-ROCK signalling cooperate in myosin phosphorylation and cell invasion. Nature Cell Biology, 7(3), 255-261. [Link]

Discovery and history of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery, Chemical Evolution, and Application of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in Kinase Inhibitor Development

Executive Summary

The pursuit of targeted therapies to halt tumor cell invasion and metastasis has led to the identification of the myotonic dystrophy kinase-related Cdc42-binding kinases (MRCKα and MRCKβ) as critical therapeutic targets[1][2]. While early-generation inhibitors provided proof-of-concept, achieving sub-nanomolar potency and high selectivity over the structurally homologous ROCK1/2 kinases required a fundamental scaffold redesign. This whitepaper explores the history, structural biology, and synthetic utility of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (CAS: 1784431-06-6)[3][4]—a critical 7-azaindole intermediate that revolutionized the development of second-generation MRCK inhibitors such as BDP8900 and BDP9066[2].

The Biological Imperative: Targeting MRCK in Metastasis

Tumor cell invasion is a defining hallmark of malignancy, driven largely by actomyosin contractility[5]. This contractility is regulated by two parallel signaling cascades: the RhoA-ROCK pathway, which drives rounded, amoeboid-like cell movement, and the Cdc42-MRCK pathway, which drives elongated, mesenchymal-like invasion[1].

Both ROCK and MRCK phosphorylate the Myosin II Regulatory Light Chain (MLC), either directly or via the inhibitory phosphorylation of Myosin Light Chain Phosphatase (MLCP)[1]. Because cancer cells exhibit high plasticity and can switch between these modes of invasion, specifically targeting MRCK has emerged as a vital strategy for preventing radiation-driven invasion in glioblastoma and squamous cell carcinoma[2][6].

G Cdc42 Cdc42 (Active GTPase) MRCK MRCKα / MRCKβ Cdc42->MRCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) MRCK->MLCP Inhibits MLC Myosin Light Chain (MLC) MRCK->MLC Phosphorylates ROCK ROCK1 / ROCK2 ROCK->MLCP Inhibits ROCK->MLC Phosphorylates RhoA RhoA (Active GTPase) RhoA->ROCK Activates MLCP->MLC Dephosphorylates Actomyosin Actomyosin Contractility & Cell Invasion MLC->Actomyosin Drives

Fig 1: Parallel signaling pathways of Cdc42-MRCK and RhoA-ROCK driving actomyosin contractility.

The Chemical Evolution of MRCK Inhibitors

The first potent MRCK inhibitor, BDP5290 , utilized a 2-pyridyl pyrazole amide scaffold[2][7]. While it demonstrated good potency ( Ki​ = 10 nM for MRCKα), its selectivity window over ROCK1/2 was narrow (roughly 46- to 86-fold)[2][8]. To push the boundaries of selectivity and pharmacokinetic stability, researchers at the Cancer Research UK (CRUK) Beatson Institute shifted toward a fragment-based drug design approach, culminating in the identification of the 7-azaindole core[2][6].

The Strategic Role of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide: This specific molecule was engineered not as a final drug, but as a highly optimized, dual-purpose synthetic intermediate:

  • The Hinge-Binding Core (7-Azaindole): The N1 (pyrrole nitrogen) acts as a hydrogen bond donor, while the N8 (pyridine nitrogen) acts as a hydrogen bond acceptor. This motif perfectly mimics the adenine ring of ATP, forming bidentate hydrogen bonds with the backbone carbonyl of Asp154 and the amine of Tyr156 in the MRCKβ hinge region[2].

  • The 3-Carboxamide Group: X-ray crystallography (e.g., PDB: 5OTF) reveals that the 3-carboxamide acts as a critical hydrogen bond acceptor, forming a water-mediated bridge with the gatekeeper residue (Thr137)[2]. This interaction is a primary driver of the >500-fold selectivity over ROCK.

  • The 4-Chloro Synthetic Vector: The chlorine atom at the C4 position is situated on an electron-deficient pyridine ring, making it highly susceptible to oxidative addition by Palladium(0). This allows medicinal chemists to use late-stage Buchwald-Hartwig or Suzuki-Miyaura cross-coupling to rapidly append diverse diazaspirocycles or heterocyclic ligands that project into the solvent-exposed specificity pocket[2].

Data Presentation: Generational Shift in MRCK Inhibitors
CompoundCore ScaffoldMRCKα Ki​ (nM)MRCKβ Ki​ (nM)Selectivity (over ROCK)
BDP5290 2-Pyridyl pyrazole amide10.04.0~46 to 86-fold
BDP8900 7-Azaindole0.0300.024> 500-fold
BDP9066 7-Azaindole0.0130.023> 500-fold

Table 1: Comparison of first-generation (BDP5290) and second-generation (BDP8900/BDP9066) MRCK inhibitors. Data aggregated from structural studies[2][8][9].

Experimental Workflow: Synthesis & Validation of a Second-Gen Inhibitor

To utilize 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide effectively, one must account for the chemical reactivity of the unprotected pyrrole nitrogen, which can poison palladium catalysts or undergo unwanted N-arylation. Below is a self-validating protocol for synthesizing and testing an MRCK inhibitor analog.

Phase 1: Chemical Synthesis (Buchwald-Hartwig Amination)

Causality Check: Protection of the N1 position is mandatory to ensure regioselective C-N coupling at the C4-chloro position.

  • N1-Protection: React 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide with 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and NaH in anhydrous DMF at 0°C. Rationale: The SEM group enhances organic solubility and prevents catalyst deactivation.

  • Cross-Coupling: Combine the SEM-protected intermediate with a desired diazaspirocycle amine (1.2 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.1 eq), and Cs2​CO3​ (2.0 eq) in degassed 1,4-dioxane. Heat at 100°C for 12 hours under argon. Rationale: Xantphos provides the necessary bite angle to facilitate reductive elimination of bulky spirocyclic amines.

  • Global Deprotection: Treat the crude product with Trifluoroacetic acid (TFA) in Dichloromethane (DCM), followed by quenching with ethylenediamine to scavenge the formaldehyde byproduct, yielding the final azaindole inhibitor (e.g., BDP9066 analog).

Phase 2: Biochemical Validation (TR-FRET Kinase Assay)

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because its ratiometric readout inherently cancels out auto-fluorescence artifacts common in heterocyclic libraries.

  • Assay Assembly: In a 384-well plate, incubate 1 nM recombinant MRCKβ, 10 μM ATP, and 100 nM ULight-labeled Myosin Light Chain peptide with varying concentrations of the synthesized inhibitor (100 pM to 10 μM) in kinase buffer (50 mM HEPES, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20).

  • Reaction: Incubate at 25°C for 60 minutes.

  • Detection: Add Europium-anti-phospho-MLC antibody and EDTA (to stop the kinase reaction).

  • Readout: Measure the FRET signal (Excitation: 320 nm, Emission: 665 nm / 615 nm ratio). Calculate the IC50​ using a 4-parameter logistic regression.

Workflow Step1 Intermediate: 4-Chloro-1H-pyrrolo[2,3-b] pyridine-3-carboxamide Step2 Pd-Catalyzed Cross-Coupling Step1->Step2 Step3 Second-Gen MRCK Inhibitor (e.g., BDP9066) Step2->Step3 Step4 TR-FRET Kinase Assay Step3->Step4 Step5 3D Collagen Invasion Assay Step4->Step5

Fig 2: Sequential workflow from 7-azaindole intermediate synthesis to functional biochemical and cellular validation.

Future Perspectives & Clinical Translation

The discovery of the 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide scaffold has unlocked a new era of "soft drug" candidates. Compounds like BDP9066 undergo rapid systemic clearance, making them predictably deactivated in the blood[10]. This pharmacokinetic profile is highly advantageous for topical administration , where BDP9066 has shown remarkable efficacy in reducing MRCKα S1003 autophosphorylation and halting tumor outgrowth in chemically induced models of squamous cell carcinoma (skin cancer)[2][9][11]. Furthermore, ongoing research at the University of Glasgow is investigating the combination of these azaindole-based MRCK inhibitors with radiotherapy to prevent radiation-driven invasion in glioblastoma[6].

Sources

Literature review of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide: A Privileged Scaffold in Modern Drug Discovery

Authored by: A Senior Application Scientist

Foreword: The Rise of a Versatile Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a prime example of such a scaffold. Its structural similarity to indole allows it to function as a bioisostere, while the additional nitrogen atom in the pyridine ring offers unique opportunities for hydrogen bonding and other molecular interactions. This guide focuses on a particularly valuable derivative: 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. The strategic placement of the chloro and carboxamide groups on this core structure provides a versatile platform for the synthesis of potent and selective modulators of various enzymes and receptors, making it a cornerstone for the development of novel therapeutics. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, chemical properties, biological significance, and therapeutic potential of this important molecule and its derivatives.

Core Synthesis and Chemical Properties

The synthetic accessibility of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a key factor in its widespread use. While a direct, one-step synthesis of the title compound is not commonly reported, it is typically prepared from related 4-chloro-1H-pyrrolo[2,3-b]pyridine intermediates. A general understanding of its chemical properties is crucial for its application in further synthetic transformations.

Synthetic Pathways

The synthesis of the 4-chloro-1H-pyrrolo[2,3-b]pyridine core often begins with a suitable pyridine precursor, followed by the construction of the fused pyrrole ring. The introduction of the 3-carboxamide functionality can be achieved at various stages of the synthesis. A representative synthetic approach is outlined below.

A Substituted Pyridine B Pyrrolo[2,3-b]pyridine Core Formation A->B Ring Annulation C Chlorination at C4 B->C e.g., POCl3 D Functionalization at C3 (e.g., Carboxylation/Amidation) C->D Various Reagents E 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide D->E

Caption: Generalized synthetic workflow for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

A more detailed experimental protocol for a related compound, 4-Chloro-1H-pyrrolo[2,3-b]pyridine, involves the chlorination of 1H-pyrrolo[2,3-b]pyridin-4(7H)-one.

Experimental Protocol: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine [1]
  • To a stirred solution of 1H-pyrrolo[2,3-b]pyridin-4(7H)-one (18.5 g, 0.14 mol) in dimethylformamide (DMF) (150 mL) at 52 °C, add methanesulfonyl chloride (32 mL, 0.41 mol) dropwise.

  • Heat the reaction mixture to 72 °C for 2 hours.

  • Upon completion, pour the reaction mixture over crushed ice and neutralize with 5 M NaOH solution.

  • Filter the resulting solid and dry it under a vacuum to obtain 4-chloro-1H-pyrrolo[2,3-b]pyridine as an orange solid (yield: 75%).

Physicochemical Properties
PropertyValue/DescriptionSource
Molecular Formula C8H6ClN3ON/A
Appearance Likely a solid at room temperature.Inferred
Solubility Expected to be soluble in organic solvents like DMSO and DMF.[2]
Stability Stable under normal storage conditions, but may be sensitive to strong acids and bases.[2]

The presence of the chlorine atom at the 4-position makes the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr) reactions. The carboxamide group at the 3-position can participate in hydrogen bonding and can be further modified.

A Scaffold for Diverse Biological Targets

The true value of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide lies in its utility as a scaffold for designing inhibitors of various enzymes, particularly kinases and phosphodiesterases.

cluster_kinase Kinase Inhibitors cluster_pde Other Targets Core 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Scaffold FAK FAK Core->FAK JAK JAK Family (JAK1, JAK3) Core->JAK FGFR FGFR Core->FGFR FMS FMS Core->FMS ATM ATM Core->ATM PDE4B PDE4B Core->PDE4B Antitubercular Antitubercular Core->Antitubercular

Caption: Diverse biological targets of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide derivatives.

Kinase Inhibitors

The pyrrolo[2,3-b]pyridine scaffold is a well-established hinge-binder in the ATP-binding pocket of many kinases. The 3-carboxamide group often provides a key interaction point, while substitutions at other positions modulate potency and selectivity.

2.1.1. Focal Adhesion Kinase (FAK) Inhibitors

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FAK inhibitors.[1] These compounds are of interest in oncology due to FAK's role in cell adhesion, migration, and survival.

2.1.2. Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases is crucial for cytokine signaling in the immune system. Derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been synthesized as selective JAK1 and JAK3 inhibitors, showing potential for the treatment of autoimmune diseases and transplant rejection.[3][4]

CompoundTargetIC50ApplicationReference
31g JAK1Potent (specific value not provided)Hepatic Fibrosis[3]
31 JAK3Potent (specific value not provided)Immunomodulation, Transplant Rejection[4]
2.1.3. Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal FGFR signaling is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potent inhibitors of FGFR1, 2, and 3.[5][6] Compound 4h from one study exhibited impressive inhibitory activity against multiple FGFR isoforms.[5][6]

CompoundFGFR1 IC50FGFR2 IC50FGFR3 IC50FGFR4 IC50Reference
4h 7 nM9 nM25 nM712 nM[5][6]
2.1.4. Other Kinase Targets

The versatility of this scaffold extends to other kinases, including:

  • FMS kinase: Pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against FMS kinase, a target in inflammatory diseases and cancer.[7]

  • Ataxia-Telangiectasia Mutated (ATM) Kinase: 1H-Pyrrolo[2,3-b]pyridine derivatives have been discovered as highly selective and orally available ATM inhibitors with potent in vivo antitumor activity when combined with chemotherapy.[8]

Phosphodiesterase 4B (PDE4B) Inhibitors

PDE4B is a key enzyme in regulating intracellular levels of cyclic AMP (cAMP), particularly in inflammatory and immune cells. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective and potent PDE4B inhibitors, with potential applications in treating inflammatory diseases of the central nervous system.[9]

Antitubercular and Antibacterial Activity

The global health threat of tuberculosis has spurred the search for new antibacterial agents. Pyrrolo[3,2-b]pyridine-3-carboxamide derivatives linked to 2-methoxypyridine have demonstrated potent antitubercular activity.[10] Additionally, certain derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[10]

CompoundTarget OrganismMICReference
8i, 8m, 8n Mycobacterium tuberculosis3.12 µg/mL[10]
8m, 8n Escherichia coli, Staphylococcus aureusSignificant activity[10]

Representative Experimental Workflow: Kinase Inhibition Assay

To assess the biological activity of newly synthesized derivatives, a robust and reproducible assay is essential. The following is a generalized workflow for a kinase inhibition assay.

A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound B Incubate Kinase and Test Compound A->B C Initiate Reaction: Add Substrate and ATP B->C D Allow Reaction to Proceed C->D E Stop Reaction D->E F Detect Phosphorylated Substrate E->F G Data Analysis: Calculate IC50 F->G

Caption: A typical workflow for a kinase inhibition assay.

Detailed Protocol Steps:
  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide), ATP, and the test compound (dissolved in DMSO and serially diluted) in an appropriate assay buffer.

  • Kinase-Inhibitor Pre-incubation: In a microplate, add the kinase solution to wells containing the test compound at various concentrations. Allow for a pre-incubation period (e.g., 10-15 minutes at room temperature) to permit inhibitor binding.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA) or by other methods that denature the enzyme.

  • Signal Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format, or by using commercially available assay kits that employ fluorescence or luminescence-based detection.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.

Future Perspectives and Conclusion

The 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide scaffold has proven to be a remarkably fruitful starting point for the development of a wide array of biologically active molecules. Its synthetic tractability and the ability of its derivatives to interact with diverse biological targets, particularly kinases, underscore its "privileged" status in medicinal chemistry.

Future research in this area will likely focus on:

  • Improving Selectivity: Fine-tuning the substituents on the core structure to achieve greater selectivity for specific kinase isoforms or other targets, thereby minimizing off-target effects.

  • Exploring New Targets: Expanding the application of this scaffold to other enzyme families and receptor types.

  • Optimizing Pharmacokinetic Properties: Modifying the structure to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability.

References

  • EvitaChem. (n.d.). Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
  • ChemicalBook. (2025, October 14). 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
  • Lavecchia, A., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry.
  • El-Gamal, M. I., et al. (2015). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC.
  • MilliporeSigma. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
  • Chemsrc. (2025, August 21). 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
  • TCI Chemicals. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
  • MedChemExpress. (n.d.). 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
  • NextSDS. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
  • Al-Gharabli, S. I., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
  • McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ResearchGate.
  • Chang, C., et al. (2011). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC.
  • Lee, J. H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Bodige, S., et al. (2019). Design, synthesis, antitubercular and antibacterial activities of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives and in silico docking studies. ResearchGate.
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Szkatuła, K., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
  • Shaker, Y. M., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. SciELO.
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • ClinicalTrials.gov. (n.d.). Shortened Regimen for Drug-susceptible TB in Children.
  • Wang, Y., et al. (2025, July 10). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
  • Nakajima, Y., et al. (2015, August 1). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. PubMed.
  • El-Adl, K., et al. (2022, September 22). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. RSC Publishing.
  • Singh, P., et al. (2022, May 22). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. PMC.

Sources

In-Depth Technical Guide: Synthesis and Process Optimization of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (also known as 4-chloro-7-azaindole-3-carboxamide) is a highly valuable heterocyclic building block. It is frequently utilized as a core intermediate in the design and synthesis of potent kinase inhibitors, including Interleukin-2-inducible T-cell kinase (ITK) inhibitors[1] and targeted anti-cancer therapeutics[2]. The 4-chloro substituent provides a versatile handle for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations), while the 3-carboxamide motif serves as an essential hydrogen-bond donor/acceptor network within the hinge-binding region of various kinases.

This whitepaper details a highly optimized, scalable, and self-validating two-step protocol for synthesizing this critical intermediate, emphasizing the mechanistic causality behind each process choice.

Retrosynthetic Strategy & Mechanistic Rationale

Direct carboxamidation of the 7-azaindole core is synthetically challenging. While the C3 position of azaindoles possesses the highest electronic density within the fused pyrrole ring, the electron-withdrawing nature of the adjacent pyridine ring renders the system significantly less reactive toward electrophilic reagents than standard indoles[3]. Consequently, direct reaction with isocyanates or carbamoyl chlorides often yields poor conversions.

The optimal, field-proven route relies on a highly regioselective two-step sequence:

  • Regioselective Friedel-Crafts Acylation: Activation of trichloroacetyl chloride using Aluminum chloride ( AlCl3​ ) to install a trichloromethyl ketone group at the C3 position[1].

  • Haloform-Type Cleavage (Amidation): Aminolysis of the resulting intermediate using anhydrous ammonia, which efficiently displaces the trichloromethyl group to yield the target primary amide[2].

ReactionPathway A 4-Chloro-1H-pyrrolo[2,3-b]pyridine (Starting Material) B 2,2,2-Trichloro-1-(4-chloro-1H- pyrrolo[2,3-b]pyridin-3-yl)ethanone (Intermediate) A->B Trichloroacetyl chloride AlCl3, DCM 0°C to RT C 4-Chloro-1H-pyrrolo[2,3-b]pyridine- 3-carboxamide (Final Product) B->C NH3 (in Dioxane) RT to 65°C - CHCl3

Two-step synthesis workflow for 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2,2,2-Trichloro-1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Causality & Expert Insight: The use of a large excess of AlCl3​ is non-negotiable. It serves a dual purpose: it coordinates with the N1 and N7 heteroatoms of the azaindole to deactivate them against unwanted N-acylation, and it generates the highly electrophilic acylium ion from trichloroacetyl chloride. Dichloromethane (DCM) is the preferred solvent due to its non-coordinating nature, maximizing the Lewis acidity of AlCl3​ [1].

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried, nitrogen-flushed reaction vessel with 4-chloro-1H-pyrrolo[2,3-b]pyridine (400 mg, 2.62 mmol, 1.0 eq) and anhydrous DCM (1.5 mL to 10 volumes)[1].

  • Lewis Acid Complexation: Cool the solution to 0 °C. Add anhydrous AlCl3​ (2.43 g, 18.3 mmol, ~7.0 eq) portion-wise[1].

    • Self-Validation Checkpoint: The mixture will turn into a thick, dark suspension. Ensure vigorous overhead stirring. Stir for 1 hour at ambient temperature to allow complete complexation[1].

  • Acylation: Cool the mixture back to 0 °C. Add trichloroacetyl chloride (approx. 1.2 - 1.5 eq) dropwise over 15–30 minutes to control the exotherm.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 3 hours[1]. Monitor via LC-MS (quenching a micro-aliquot in methanol to check for the corresponding methyl ester derivative).

  • Quenching: Carefully quench the reaction by pouring it into a saturated aqueous solution of Rochelle salt (potassium sodium tartrate)[1].

    • Causality: Rochelle salt strongly chelates the aluminum ions, preventing the formation of intractable, gelatinous aluminum hydroxide emulsions that trap the product[1].

  • Isolation: Stir the biphasic mixture rapidly for one hour[1]. Extract the aqueous layer with 5% methanol in DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the intermediate solid[1].

Protocol 2: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Causality & Expert Insight: The highly electron-withdrawing trichloromethyl group renders the adjacent carbonyl carbon exceptionally susceptible to nucleophilic attack by ammonia. The collapse of the resulting tetrahedral intermediate expels the trichloromethyl anion ( CCl3−​ ), which is a remarkably stable leaving group. This thermodynamic sink completely drives the reaction forward[2].

Step-by-Step Workflow:

  • Preparation: Dissolve the crude 2,2,2-trichloro-1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (1.0 eq) in a 0.5 M solution of ammonia in 1,4-dioxane[2].

  • Aminolysis: Ensure a large molar excess of ammonia (e.g., 10 equivalents) is present[2]. Seal the reaction vessel.

  • Reaction Progression: Stir the mixture at ambient temperature to 65 °C until complete consumption of the starting material is observed[1][2].

    • Self-Validation Checkpoint: TLC will show the disappearance of the non-polar ketone and the emergence of a highly polar, UV-active spot corresponding to the primary amide.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the dioxane and the volatile chloroform ( CHCl3​ ) byproduct.

  • Purification: Triturate the resulting crude solid with cold methanol or diethyl ether, filter, and dry under high vacuum to yield the analytically pure 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

Mechanism N1 Step 1: Nucleophilic Attack NH3 attacks the highly electrophilic carbonyl carbon of the intermediate. N2 Step 2: Tetrahedral Intermediate Formation of the oxyanion intermediate. N1->N2 N3 Step 3: Leaving Group Expulsion Collapse of the oxyanion, expelling the stable -CCl3 anion. N2->N3 N4 Step 4: Proton Transfer -CCl3 abstracts a proton to form chloroform (CHCl3) and the final amide. N3->N4

Mechanistic causality of the haloform-type cleavage and amidation step.

Process Optimization & Quantitative Data

To ensure maximum yield and purity upon scale-up, various conditions for both steps have been rigorously optimized. The table below summarizes the quantitative impact of key reaction parameters.

Process StepParameter EvaluatedCondition TestedIsolated Yield (%)Purity (LC-MS)Mechanistic Causality / Expert Observation
1. Acylation Lewis Acid Equivalents2.0 eq AlCl3​ < 40%ModerateInsufficient activation; AlCl3​ gets sequestered by azaindole nitrogens.
1. Acylation Lewis Acid Equivalents7.0 eq AlCl3​ 88 - 92%> 95%Excess ensures complete N-coordination and robust acylium ion generation.
1. Acylation Quench MethodologyIce Water~ 70%EmulsionPoor phase separation due to gelatinous Al(OH)3​ formation.
1. Acylation Quench MethodologySaturated Rochelle Salt90 - 94%> 95%Tartrate efficiently chelates aluminum, yielding clean biphasic separation.
2. Amidation Ammonia Source NH4​OH (Aqueous)60 - 65%ModerateWater promotes competing hydrolysis, forming the carboxylic acid impurity.
2. Amidation Ammonia Source0.5 M NH3​ in Dioxane92 - 96%> 98%Anhydrous conditions strictly favor aminolysis over hydrolysis.

Sources

Methodological & Application

Amide formation from 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocols for Amide Bond Formation from 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors and synthetic cannabinoid receptor agonists (SCRAs)[1]. Specifically, 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid serves as a critical synthetic intermediate. However, functionalizing the C3-carboxylic acid via amide coupling presents unique chemoselectivity challenges. The electron-withdrawing nature of the pyridine nitrogen activates the C4-chloro group toward Nucleophilic Aromatic Substitution (SNAr)[2], while the N1-pyrrole proton is unusually acidic, risking off-target N-acylation.

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols that navigate these mechanistic pitfalls. By understanding the causality behind reagent selection and temperature control, researchers can achieve high-yielding amide formations while suppressing epimerization and SNAr side reactions.

Mechanistic Context & Strategic Considerations

To achieve robust amide coupling, one must first understand the electronic landscape of the 4-chloro-7-azaindole core:

  • C4-Chloro Lability (The SNAr Threat): Unlike standard indoles, the pyridine nitrogen in the 7-azaindole system withdraws electron density from the fused pyrrole ring. This stabilizes the Meisenheimer complex intermediate during nucleophilic attack at the C4 position[3]. If the amide coupling is performed at elevated temperatures (e.g., >60 °C) with highly nucleophilic primary or secondary amines, the amine will aggressively displace the C4-chlorine, leading to complex mixtures. Causality: Maintaining the reaction at room temperature (RT) is non-negotiable when using strong nucleophiles.

  • N1 Acidity and Protection Strategies: The N1 proton is highly acidic. Under basic coupling conditions (e.g., DIPEA, Et3N), the deprotonated N1 can compete with the target amine for the activated ester, resulting in N1-acylation. Causality: To prevent this without the added steps of a protecting group (like SEM or Boc), the coupling agent (HATU or EDC) must be strictly limited to 1.05 – 1.10 equivalents, and the amine should be added immediately following carboxyl activation.

  • Reagent Selection:

    • HATU/DIPEA: The premier choice for primary and secondary aliphatic/aryl amines. It forms a highly reactive HOAt ester that couples rapidly at RT, kinetically outcompeting SNAr side reactions.

    • EDC/HOBt: A milder, highly reliable alternative often used in the synthesis of SCRAs (e.g., coupling with 1-aminoadamantane)[1].

    • Thionyl Chloride (SOCl2): For highly sterically hindered amines or weakly nucleophilic anilines, conversion to the acid chloride is required[4]. The acid chloride is generated first, the excess SOCl2 is stripped, and the amine is introduced at RT.

Reaction Pathway & Troubleshooting

Pathway SM 4-Chloro-7-azaindole- 3-carboxylic acid Activation Carboxyl Activation (HATU or SOCl2) SM->Activation Base / Solvent Intermediate Activated Ester / Acid Chloride Activation->Intermediate Amine Amine Addition (R-NH2) Intermediate->Amine Side2 N1-Acylation Byproduct (Excess Reagent) Intermediate->Side2 Unprotected N1 Target Target Amide (Desired Product) Amine->Target Mild Conditions (RT) Side1 C4-SNAr Byproduct (High Temp) Amine->Side1 High Temp / Strong Nucleophile

Fig 1: Mechanistic pathway of amide formation and potential side reactions.

Quantitative Data Summary

The following table summarizes the optimization of coupling conditions, demonstrating the causal relationship between temperature, reagent choice, and product distribution.

Table 1: Optimization of Coupling Conditions for 4-Chloro-7-azaindole-3-carboxylic acid

MethodReagentsTempTimeTarget Amide Yield (%)C4-SNAr Impurity (%)
A (Optimal) HATU, DIPEA, DMFRT2 h> 85%< 2%
B (SCRA Std) EDC·HCl, HOBt, Et3N, DMFRT16 h75 - 80%< 5%
C (Acid Cl) SOCl2, CHCl3 then AmineReflux then RT4 h80%< 5%
D (Failed) HATU, DIPEA, DMF80 °C2 h40%> 30%

Data synthesized from established literature parameters for 7-azaindole functionalization[4],[1],[2].

Experimental Protocols

Method A: Mild HATU-Mediated Coupling (Recommended for standard amines)

This method relies on the superior leaving group ability of HOAt generated by HATU. It is highly recommended to prevent SNAr by enabling rapid conversion at room temperature.

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 equiv, 1.0 mmol, 196.6 mg)

  • Target Amine (1.1 equiv, 1.1 mmol)

  • HATU (1.05 equiv, 1.05 mmol, 399 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 522 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with N2, dissolve the carboxylic acid in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA to the solution, followed by HATU. Stir the reaction mixture at room temperature for exactly 15 minutes. Self-Validation Check: The solution will turn a distinct pale yellow/orange as the activated HOAt-ester forms.

  • Coupling: Add the target amine dropwise. If the amine is a hydrochloride salt, add an additional 1.0 equiv of DIPEA.

  • Reaction Monitoring: Stir at RT for 2 hours. Monitor via LC-MS or TLC (DCM:MeOH 9:1). The activated ester mass should disappear, replaced by the target amide.

  • Workup: Quench the reaction by pouring it into ice-cold water (25 mL). If the product precipitates, filter and wash with cold water. Otherwise, extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% MeOH in DCM).

Method B: Acid Chloride Route (Recommended for hindered amines/anilines)

When coupling bulky amines (e.g., 1-aminoadamantane) where HATU yields are sluggish, converting the acid to an acid chloride is highly effective[4].

Step-by-Step Procedure:

  • Chlorination: Suspend the carboxylic acid (1.0 mmol) in anhydrous CHCl3 or DCM (5.0 mL). Add a catalytic amount of DMF (1 drop).

  • Activation: Add Thionyl Chloride (SOCl2) (3.0 equiv, 3.0 mmol) dropwise. Reflux the mixture for 3 hours. Causality: The catalytic DMF forms the Vilsmeier-Haack reagent, which accelerates the conversion of the acid to the acid chloride.

  • Concentration: Cool to RT and carefully concentrate the mixture in vacuo to remove all unreacted SOCl2. Co-evaporate with anhydrous toluene (2 × 5 mL) to ensure complete removal of HCl and SOCl2 traces.

  • Coupling: Redissolve the crude 1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride in anhydrous DCM (5.0 mL). Cool to 0 °C. Add the target amine (1.2 equiv) and Et3N (2.5 equiv).

  • Completion: Allow the reaction to warm to RT and stir for 2 hours. Quench with saturated NaHCO3, extract with DCM, dry, and purify as described in Method A.

Experimental Workflow Visualization

Workflow Step1 1. Preparation Dissolve Acid in DMF Step2 2. Activation Add HATU & DIPEA Stir 15 min Step1->Step2 Step3 3. Coupling Add Amine dropwise Stir at RT Step2->Step3 Step4 4. Workup Quench with H2O Extract with EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography (DCM/MeOH) Step4->Step5

Fig 2: Step-by-step experimental workflow for HATU-mediated amide coupling.

References

  • "SYNTHESIS AND CYTOTOXIC EVALUATION OF NOVEL AZA INDOLE DERIVATIVES", Rasayan Journal of Chemistry. Available at:[Link]

  • "Structure–Activity Relationships, Deuteration, and Fluorination of Synthetic Cannabinoid Receptor Agonists Related to AKB48, 5F-AKB-48, and AFUBIATA", ACS Chemical Neuroscience. Available at: [Link]

  • "Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations", ResearchGate. Available at: [Link]

  • "scientific letter - Atlanchim Pharma", Atlantchim Pharma. Available at:[Link]

Sources

Application Note: A Validated Protocol for the Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, two-part protocol for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, a key heterocyclic building block in medicinal chemistry and drug discovery. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure found in numerous kinase inhibitors and other biologically active molecules.[1] This guide is designed for researchers in organic synthesis and drug development, offering a detailed, step-by-step methodology, mechanistic insights, and practical troubleshooting advice. The protocol first outlines the synthesis of the critical intermediate, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, followed by its controlled hydrolysis to the target carboxamide.

Introduction and Scientific Rationale

The 7-azaindole core is a bioisostere of indole, which allows it to mimic the natural scaffold while introducing a hydrogen bond acceptor (the pyridine nitrogen) that can significantly alter binding affinities and pharmacokinetic properties. The 4-chloro substituent serves as a versatile synthetic handle for further functionalization, typically through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[2]

This protocol addresses the synthesis of the 3-carboxamide derivative, a common functional group in pharmacophores that can engage in crucial hydrogen bonding interactions with protein targets. The synthetic strategy is bifurcated into two primary stages:

  • Formation of the 3-carbonitrile intermediate: This step efficiently installs the carbon framework at the C3 position of the 4-chloro-7-azaindole core. The procedure detailed is adapted from established literature methods.[3]

  • Controlled Hydrolysis: The conversion of the nitrile to a primary amide is a critical transformation. While complete hydrolysis to a carboxylic acid is common, achieving a high yield of the amide requires carefully controlled conditions to prevent over-hydrolysis.[4] This protocol employs a base-catalyzed hydrolysis method optimized for this purpose.

Overall Synthetic Workflow

The following diagram illustrates the two-stage synthetic pathway from a precursor to the final product.

G cluster_0 Part 1: Nitrile Synthesis cluster_1 Part 2: Amide Formation Precursor Precursor (C40) Nitrile 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Precursor->Nitrile  Thionyl Chloride (SOCl₂)  DCM, Reflux  Acetonitrile, Reflux Nitrile_ref Nitrile Intermediate Amide 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Nitrile_ref->Amide  NaOH (aq)  Ethanol, Reflux  (Controlled Hydrolysis)

Figure 1: High-level overview of the synthetic protocol.

Detailed Experimental Protocol

Safety Precaution: This protocol involves hazardous materials including thionyl chloride (corrosive, lachrymator), strong bases, and flammable solvents. All steps must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

This procedure is based on a reported synthesis and focuses on the final cyclization and chlorination step to yield the nitrile intermediate.[3]

Materials & Reagents

Reagent/MaterialFormulaMW ( g/mol )CAS No.QuantityMoles (mmol)
Precursor Compound C40*C₈H₆N₂O₂162.15N/A3.2 g19.7
Thionyl ChlorideSOCl₂118.977719-09-71.45 mL19.7
Dichloromethane (DCM)CH₂Cl₂84.9375-09-250 mL-
Sodium BicarbonateNaHCO₃84.01144-55-8Saturated Sol.-
AcetonitrileCH₃CN41.0575-05-820 mL-
Deionized WaterH₂O18.027732-18-5As needed-

*Note: "Compound C40" is referenced from literature[3]; its synthesis is a prerequisite. For the purpose of this protocol, we assume its availability.

Step-by-Step Procedure

  • Reaction Setup: Suspend Compound C40 (3.2 g, 19.7 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: At room temperature (25 °C), carefully add thionyl chloride (1.45 mL, 19.7 mmol) to the suspension. Causality: Thionyl chloride acts as both a chlorinating and dehydrating agent, which is crucial for the cyclization and formation of the chloro-substituted pyridine ring.

  • Reaction: Heat the mixture to reflux (approx. 40 °C for DCM) and maintain stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): After completion, cool the reaction mixture to room temperature. A solid precipitate should form. Collect the solid by vacuum filtration.

  • Neutralization: Suspend the collected solid in a saturated aqueous solution of sodium bicarbonate (10 mL) and stir for 15 minutes. Causality: This step neutralizes any residual acidic impurities, particularly from the thionyl chloride.

  • Washing and Drying: Collect the solid by filtration, wash thoroughly with deionized water (50 mL), and dry under vacuum for 2 hours.

  • Purification (Recrystallization): Suspend the dried residue in acetonitrile (20 mL) and heat to reflux for 1 hour. Cool the mixture to room temperature, collect the purified product by filtration, and dry under reduced pressure.

  • Characterization: The expected product is 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, obtained as a light brown solid. The reported yield is approximately 70%.[3]

    • MS (M+H)⁺: Theoretical: 178.02; Experimental: 178.2.[3]

    • ¹H NMR (CDCl₃): δ 13.1-13.3 (broad, 1H), 8.6 (s, 1H), 8.3-8.4 (d, 1H), 7.4-7.5 (d, 1H).[3]

    • IR (KBr, cm⁻¹): Key peaks at 3136 (N-H stretch), 2228 (C≡N stretch).[3]

Part 2: Hydrolysis to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

This procedure employs controlled alkaline hydrolysis to convert the nitrile to the desired carboxamide.

Materials & Reagents

Reagent/MaterialFormulaMW ( g/mol )CAS No.QuantityMoles (mmol)
Nitrile IntermediateC₈H₄ClN₃177.59920965-87-32.0 g11.26
Sodium HydroxideNaOH40.001310-73-20.90 g22.52
EthanolC₂H₅OH46.0764-17-540 mL-
Deionized WaterH₂O18.027732-18-510 mL-
Hydrochloric Acid (1M)HCl36.467647-01-0As needed-

Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, dissolve sodium hydroxide (0.90 g, 22.52 mmol) in deionized water (10 mL). Add ethanol (40 mL), followed by the 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (2.0 g, 11.26 mmol).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Causality: The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile.[5] The reaction time is critical; prolonged heating will lead to the formation of the corresponding carboxylic acid.[6] Monitor the reaction closely by TLC, observing the disappearance of the starting material and the appearance of the more polar amide product.

  • Work-up (Neutralization & Precipitation): Cool the reaction mixture to room temperature. Slowly add 1M HCl dropwise to neutralize the solution to pH 7-8. The product should precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water (2 x 15 mL) to remove any inorganic salts. Dry the product under vacuum at 50 °C overnight.

  • Characterization: The final product, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, should be an off-white to pale yellow solid. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.

Mechanism of Nitrile Hydrolysis

The base-catalyzed hydrolysis of a nitrile to an amide proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon. This is followed by a series of proton transfers to yield the amide.

Figure 2: Simplified mechanism of base-catalyzed nitrile hydrolysis.

This process represents the first stage of hydrolysis.[5] Stopping the reaction at the amide stage without significant formation of the carboxylic acid is the primary challenge, which is controlled here by limiting the reaction time and temperature.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Part 1: Low yield of nitrile intermediate.Incomplete reaction.Increase reflux time to 6-8 hours and monitor by TLC. Ensure thionyl chloride used is fresh.
Loss of product during work-up.Ensure pH during neutralization is not excessively basic. Wash solid with minimal cold water.
Part 2: Final product is primarily carboxylic acid, not amide.Over-hydrolysis due to prolonged reaction time or high temperature.Reduce reflux time to 1-2 hours. Perform the reaction at a lower temperature (e.g., 60 °C) for a longer duration. Monitor reaction every 30 minutes by TLC.
Part 2: Low yield of amide.Incomplete hydrolysis.Increase reflux time slightly. Ensure the molar ratio of NaOH is at least 2 equivalents.
Product remains in solution after neutralization.Cool the neutralized solution in an ice bath to promote precipitation. If still soluble, extract the product with ethyl acetate or another suitable organic solvent.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . National Center for Biotechnology Information (PMC). [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid . Chemistry Steps. [Link]

  • Hydrolysis of nitriles . Chemguide. [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling . MDPI. [Link]

Sources

Purification of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide by chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Chromatographic Purification of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Introduction & Mechanistic Rationale

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (CAS: 1784431-06-6) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced therapeutics. While structurally valuable, its purification presents distinct chromatographic challenges driven by its amphoteric nature and high polarity.

The Causality of Chromatographic Behavior: This molecule features a basic pyridine nitrogen, a weakly acidic pyrrole N-H, and a highly polar carboxamide group capable of acting as both a strong hydrogen bond donor and acceptor.

  • On bare silica gel: The basic nitrogen and carboxamide strongly interact with acidic silanol groups. Without intervention, this leads to severe peak tailing, irreversible adsorption, and poor recovery.

  • In reverse-phase (RP) chromatography: The basicity of the pyridine ring can cause poor retention under standard acidic conditions (e.g., 0.1% TFA). Protonation of the nitrogen renders the molecule highly hydrophilic, causing it to elute near the void volume. Furthermore, acidic modifiers yield the compound as a salt (e.g., trifluoroacetate or formate), which may require subsequent neutralization steps.

Strategic Approach: To establish a self-validating purification system, we employ a dual-methodology approach. For bulk crude mixtures, we utilize Normal-Phase Flash Chromatography with a silanol-masking basic modifier. For high-purity isolation or final polishing, Preparative Reverse-Phase HPLC (Prep-HPLC) utilizing a high-pH volatile buffer is the gold standard. The high-pH approach ensures the azaindole remains in its neutral free-base form, maximizing hydrophobic retention on C18 stationary phases and allowing direct recovery of the free base via lyophilization.

Physicochemical Profiling

Understanding the physical properties of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is critical for predicting its phase-partitioning behavior.

PropertyValueChromatographic Implication
Molecular Formula C8H6ClN3OContains multiple heteroatoms; highly polar.
Molecular Weight 195.61 g/mol Small molecule; elutes early on standard gradients.
Predicted pKa 1 (Pyrrole N-H) ~11.78Weakly acidic; remains protonated under standard HPLC conditions.
Predicted pKa 2 (Pyridine N) ~4.50Basic; will protonate in acidic mobile phases (e.g., 0.1% TFA), drastically reducing C18 retention.
Solubility Soluble in DMSO, DMF, MeOHRequires strong polar solvents for dry-loading or Prep-HPLC injection to prevent column crashing.

Purification Workflow Logic

PurificationWorkflow Start Crude 4-Chloro-1H-pyrrolo [2,3-b]pyridine-3-carboxamide Scale Assess Scale & Purity via Analytical LC-MS Start->Scale Flash Normal-Phase Flash Scale > 1g, Purity < 80% Scale->Flash Bulk/Low Purity Prep Prep-RP-HPLC Scale < 1g, Purity > 80% Scale->Prep Fine/High Purity FlashCond Silica Gel Chromatography DCM/MeOH + 1% TEA Flash->FlashCond PrepCond C18 Reverse-Phase MeCN/H2O + 10mM NH4HCO3 Prep->PrepCond Analysis Fraction Pooling & LC-MS/NMR Validation FlashCond->Analysis PrepCond->Analysis Analysis->Prep Fail (<98%) Pure Pure Free Base Compound (>98% Purity) Analysis->Pure Pass

Workflow for the chromatographic purification of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

Protocol A: Preparative Reverse-Phase HPLC (High-pH Method)

Target: Final polishing and high-purity isolation (>98% purity). Causality: Utilizing 10 mM Ammonium Bicarbonate (NH₄HCO₃) at pH ~9.5 suppresses the ionization of the basic pyridine nitrogen. By forcing the molecule into its neutral free-base state, we increase its apparent lipophilicity. This dramatically improves peak shape, increases retention time on the C18 column, and allows the isolation of the free base directly after lyophilization, bypassing the need for salt-breaking steps.

System Validation: Prior to preparative injection, run an analytical scout gradient (5-95% MeCN over 5 minutes) using the exact mobile phase additives. The system is validated if the target mass (m/z 196.0 [M+H]+) elutes as a sharp, symmetrical peak with a tailing factor between 0.9 and 1.2.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude material in a 1:1 mixture of DMSO and Methanol. Filter through a 0.45 µm PTFE syringe filter to remove particulates. Note: Keep injection volumes below 5% of the column volume to prevent solvent-induced band broadening.

  • Column Selection: C18 Preparative Column (e.g., 21 x 250 mm, 5 µm particle size) designed for high-pH tolerance.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM NH₄HCO₃ in ultra-pure H₂O (Adjust to pH 9.5 with dilute ammonia if necessary).

    • Buffer B: 100% HPLC-grade Acetonitrile (MeCN).

  • Gradient Elution:

    • 0–2 min: Isocratic hold at 5% B (Desalting and DMSO removal).

    • 2–15 min: Linear gradient from 5% B to 60% B.

    • 15–17 min: Column wash at 95% B.

    • 17–20 min: Re-equilibration at 5% B.

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm. Trigger fraction collection based on the mass signal (m/z 196.0) to ensure absolute specificity.

  • Recovery: Pool the pure fractions, freeze at -80°C, and lyophilize for 24-48 hours to yield the pure free-base powder.

Protocol B: Normal-Phase Flash Chromatography

Target: Bulk purification of crude reaction mixtures (>1 gram). Causality: To combat the strong secondary ion-exchange interactions between the azaindole core and the acidic silanols of the silica gel, 1% Triethylamine (TEA) is added to the mobile phase. The TEA dynamically coats the silanol sites, acting as a sacrificial base. This prevents the target compound from streaking, thereby sharpening the elution band and concentrating the product into fewer fractions.

System Validation: Perform 2D Thin Layer Chromatography (TLC) prior to column loading. Spot the crude mixture, develop in the chosen solvent system, dry the plate, rotate 90 degrees, and develop again. If the target spot remains singular and lies exactly on the diagonal, the solvent system is validated and free of degradation or severe streaking artifacts.

Step-by-Step Methodology:

  • Column Equilibration: Pre-pack or mount a pre-packed silica gel flash cartridge. Equilibrate with 3 column volumes (CV) of Dichloromethane (DCM) containing 1% TEA.

  • Dry Loading (Critical Step): Dissolve the crude mixture in a minimal amount of THF or MeOH. Add Celite or deactivated silica gel (1:3 ratio to crude mass) and evaporate the solvent completely under reduced pressure. Load the dry powder onto the head of the column. Causality: Dry loading prevents the strong sample solvent from carrying the polar compound down the column prematurely, ensuring a tight initial band.

  • Elution Gradient:

    • 0–2 CV: 100% DCM + 1% TEA.

    • 2–12 CV: Linear gradient from 0% to 10% Methanol in DCM (maintaining 1% TEA throughout).

  • Fraction Collection: Collect in small volumes (e.g., 15-20 mL). The target compound typically elutes between 4% and 7% Methanol.

  • Recovery: Pool fractions containing the product (verified by TLC/LC-MS). Concentrate under reduced pressure. To remove residual TEA, co-evaporate the residue twice with toluene, followed by high-vacuum drying.

Data Presentation: Troubleshooting & Optimization

Observed IssueMechanistic CauseOptimization / Solution
Severe Peak Tailing (Flash) Interaction of carboxamide/pyridine N with acidic silica silanols.Increase TEA concentration to 2%, or switch to neutral alumina as the stationary phase.
Early Elution / No Retention (RP-HPLC) Pyridine N is protonated (ionized) by acidic mobile phase, increasing polarity.Switch from 0.1% TFA/Formic Acid to a high-pH buffer (10 mM NH₄HCO₃, pH 9.5).
Compound Crashing on Column Sample precipitates when mixed with the aqueous mobile phase at the column head.Reduce injection volume. Ensure sample is dissolved in a compatible solvent (e.g., DMSO) and use a slower gradient start.
Co-eluting Isomeric Impurities Isomers (e.g., 5-chloro vs 4-chloro) have nearly identical polarities.Flash chromatography is insufficient. Proceed directly to Prep-HPLC with a shallow gradient (e.g., 10-30% B over 20 mins).

References

  • Google Patents (WO2021158936A1).Pyrrolo[2,3-b]pyridine-3-carboxamide compositions and methods.
  • National Center for Biotechnology Information (PMC). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Available at:[Link]

Derivatization of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a "privileged scaffold" in medicinal chemistry, recognized for its remarkable versatility and presence in numerous biologically active compounds.[1][2] Its structural resemblance to purines and indoles allows it to function as a bioisostere, effectively mimicking these crucial biological building blocks.[1] This mimicry makes 7-azaindole derivatives particularly adept at interacting with key biological targets, most notably protein kinases.[3] The pyridine nitrogen introduces an additional hydrogen bond acceptor, which can enhance binding affinity and potency.[1] Consequently, this scaffold is a cornerstone in the development of novel therapeutics, including kinase inhibitors for oncology.[3][4][5]

The strategic derivatization of the 7-azaindole ring system is paramount for modulating the physicochemical properties and biological activity of drug candidates. The starting material, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, offers a versatile platform for introducing a diverse array of substituents at the C4-position, a key vector for exploring the structure-activity relationship (SAR) of this important heterocyclic system. This guide provides detailed application notes and protocols for the derivatization of this valuable intermediate, focusing on robust and widely applicable synthetic methodologies.

Core Derivatization Strategies

The electron-deficient nature of the pyridine ring in the 7-azaindole nucleus makes the C4-position susceptible to various transformations. The primary strategies for derivatizing 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide revolve around palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, offering a high degree of control and functional group tolerance.

A. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound.[6][7] In the context of our starting material, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the C4-position.

Causality Behind Experimental Choices:

  • Palladium Precatalyst: The choice of palladium source is critical. Pre-formed catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) or palladacycles such as XPhos-Pd-G2 are often preferred due to their air and moisture stability, and their ability to readily form the active Pd(0) species in solution.[8][9] This ensures efficient catalytic turnover.

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands like XPhos are highly effective as they promote the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step.[9]

  • Base: A base is required to activate the organoboron species, typically a boronic acid or its ester.[7] Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly employed. The choice of base can influence the reaction rate and the tolerance of other functional groups in the substrates.

  • Solvent: Aprotic polar solvents such as 1,4-dioxane, dimethoxyethane (DME), or toluene, often with the addition of water, are typically used to ensure the solubility of the reactants and the base.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Vessel Schlenk tube or microwave vial Degas Degas with N2 or Ar Reaction_Vessel->Degas Starting_Material 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Starting_Material->Reaction_Vessel Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction_Vessel Catalyst Pd Precatalyst (e.g., XPhos-Pd-G2) Catalyst->Reaction_Vessel Ligand XPhos (if not using a precatalyst) Ligand->Reaction_Vessel Base K2CO3 or Cs2CO3 Base->Reaction_Vessel Solvent 1,4-Dioxane/Water Solvent->Reaction_Vessel Heat Heat (Microwave or conventional) Degas->Heat Cool Cool to RT Heat->Cool Filter Filter Cool->Filter Extract Extract with Organic Solvent Filter->Extract Purify Column Chromatography Extract->Purify

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

  • To a microwave vial or Schlenk tube, add 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (1.0 equiv), the corresponding boronic acid or boronic ester (1.2-1.5 equiv), potassium carbonate (2.0-3.0 equiv), and the palladium catalyst (e.g., XPhos-Pd-G2, 0.02-0.05 equiv).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) to the reaction vessel.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) for the specified time (often monitored by TLC or LC-MS). For microwave-assisted reactions, temperatures can be higher, and reaction times significantly shorter.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C4-substituted derivative.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidProductYield (%)Reference
1Phenylboronic acid4-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide85-95[10]
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide80-90[10]
3Pyridin-3-ylboronic acid4-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide75-85[11]
B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[12][13][14] This reaction is particularly valuable for synthesizing libraries of compounds with diverse amine substituents at the C4-position, which is crucial for modulating properties like solubility and target engagement.

Causality Behind Experimental Choices:

  • Catalyst System (Palladium and Ligand): The combination of a palladium source (e.g., Pd2(dba)3 or Pd(OAc)2) and a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, SPhos, XPhos) is essential for efficient catalysis.[12][14] These ligands facilitate the challenging oxidative addition of the electron-rich amine to the palladium center and promote the final reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).[13][15] The choice of base can be critical, especially when dealing with sensitive functional groups.

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used to prevent quenching of the strong base and to ensure the solubility of the reactants.

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Vessel Schlenk tube Degas Degas with N2 or Ar Reaction_Vessel->Degas Starting_Material 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Starting_Material->Reaction_Vessel Amine Primary or Secondary Amine Amine->Reaction_Vessel Catalyst Pd Source (e.g., Pd2(dba)3) Catalyst->Reaction_Vessel Ligand Biarylphosphine Ligand (e.g., RuPhos) Ligand->Reaction_Vessel Base NaOt-Bu or LiHMDS Base->Reaction_Vessel Solvent Anhydrous Toluene or Dioxane Solvent->Reaction_Vessel Heat Heat Degas->Heat Cool Cool to RT Heat->Cool Quench Quench with Water or Sat. NH4Cl Cool->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify

Caption: General workflow for Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a dry Schlenk tube, add the palladium source (e.g., Pd2(dba)3, 0.01-0.05 equiv) and the biarylphosphine ligand (e.g., RuPhos, 0.02-0.10 equiv).

  • Add 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (1.0 equiv) and the base (e.g., NaOt-Bu, 1.5-2.0 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent (e.g., toluene) followed by the amine (1.1-1.5 equiv).

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxamide derivative.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineProductYield (%)Reference
1N-Allylamine4-(Allylamino)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide76[15]
2N-Methylpiperazine4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide94[14]
3Morpholine4-Morpholino-1H-pyrrolo[2,3-b]pyridine-3-carboxamide85-95[13]

II. Nucleophilic Aromatic Substitution (SNAr)

For certain nucleophiles, particularly those that are highly reactive, a direct nucleophilic aromatic substitution (SNAr) reaction can be an effective method for displacing the chloride at the C4-position. This approach is often simpler than palladium-catalyzed methods as it does not require a metal catalyst.

Causality Behind Experimental Choices:

  • Nucleophile: Strong nucleophiles, such as secondary amines (e.g., piperidine, morpholine) or alkoxides, are typically required for a successful SNAr reaction on this electron-deficient heterocyclic system.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or n-butanol are often used to facilitate the reaction and dissolve the reactants.

  • Temperature: Elevated temperatures are generally necessary to overcome the activation energy barrier for the substitution reaction.[11]

  • Base: An excess of the amine nucleophile can often serve as the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like diisopropylethylamine (DIPEA) can be added.[11]

Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Vessel Round-bottom flask Heat Heat to Reflux Reaction_Vessel->Heat Starting_Material 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Starting_Material->Reaction_Vessel Nucleophile Amine or Alkoxide Nucleophile->Reaction_Vessel Base DIPEA or excess nucleophile Base->Reaction_Vessel Solvent n-BuOH or DMF Solvent->Reaction_Vessel Cool Cool to RT Heat->Cool Evaporate Evaporate Solvent Cool->Evaporate Partition Partition between Water and Organic Solvent Evaporate->Partition Purify Column Chromatography or Recrystallization Partition->Purify

Sources

Application Note: Analytical Characterization and Validation Protocols for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Scientific Context

The compound 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (CAS: 1784431-06-6) is a highly privileged heterocyclic building block. The azaindole (pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, most notably serving as a hinge-binding motif in the development of Janus kinase (JAK) inhibitors [1]. The presence of the 3-carboxamide group provides critical hydrogen-bond donor/acceptor interactions within the ATP-binding pocket of kinases, while the 4-chloro substituent serves as a versatile synthetic handle for late-stage functionalization via cross-coupling or nucleophilic aromatic substitution (SNAr) [2].

Characterizing this molecule presents specific analytical challenges:

  • Tautomerism and Hydrogen Bonding: The combination of a pyrrole NH, a carboxamide, and a basic pyridine nitrogen leads to complex intra- and intermolecular hydrogen bonding networks.

  • Ionization Dynamics: The basicity of the azaindole nitrogen (pKa ~4.5) requires strict pH control during chromatographic separation to prevent peak tailing.

  • Halogen Fidelity: Ensuring the structural integrity of the carbon-chlorine bond during synthetic manipulation requires orthogonal mass validation.

This guide details the optimal analytical workflows to characterize this compound, emphasizing the physicochemical causality behind each experimental parameter.

Physicochemical Profile

Before initiating analytical workflows, it is critical to establish the baseline quantitative properties of the analyte [3].

PropertyValueAnalytical Implication
Molecular Formula C₈H₆ClN₃OBase for exact mass calculation.
Molecular Weight 195.61 g/mol Defines LC-MS scan range.
Monoisotopic Mass 195.0200 DaTarget for High-Resolution Mass Spectrometry (HRMS).
Predicted pKa ~11.8 (Pyrrole), ~4.5 (Pyridine)Dictates mobile phase pH (must be < 2.5 or > 6.5).
LogP (Predicted) ~1.2Indicates moderate polarity; compatible with reversed-phase LC.

Analytical Characterization Workflow

The following diagram illustrates the orthogonal analytical pipeline required to establish a self-validating data package for this scaffold.

AnalyticalWorkflow Sample Sample Prep (DMSO-d6 / MeOH) HPLC HPLC-UV (Purity & Tailing Check) Sample->HPLC LCMS LC-MS (ESI+) (Mass Confirmation) Sample->LCMS NMR 1H/13C NMR (Structural Elucidation) Sample->NMR Data Data Synthesis & Validation HPLC->Data LCMS->Data NMR->Data

Analytical characterization workflow for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

High-Resolution Structural Elucidation (NMR)

The Causality of Solvent Selection

The most common error in characterizing azaindole-3-carboxamides is the use of Chloroform-d (CDCl₃). In non-polar solvents, the carboxamide NH₂ and the pyrrole NH engage in severe intermolecular hydrogen bonding, leading to aggregation and extreme tautomeric line broadening.

Expert Choice: Dimethyl sulfoxide-d6 (DMSO-d₆) is mandatory. DMSO acts as a strong hydrogen-bond acceptor, effectively disrupting solute-solute aggregation. This "locks" the tautomeric exchange on the NMR timescale, yielding sharp, distinct resonances for the exchangeable protons.

Step-by-Step Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ (99.9% D). Ensure complete dissolution via brief sonication.

  • Instrument Parameters: Use a 400 MHz (or higher) spectrometer. Set the probe temperature to 298 K.

  • Acquisition (¹H):

    • Number of scans: 16–32.

    • Relaxation delay (D1): 2.0 seconds.

    • Self-Validation Check: Look for the pyrrole NH as a broad singlet downfield (>11.5 ppm). The carboxamide protons typically appear as two distinct broad singlets (~7.0 and ~7.5 ppm) due to restricted rotation around the C-N partial double bond.

  • Acquisition (¹³C):

    • Number of scans: 512–1024 (due to the presence of multiple quaternary carbons).

    • Self-Validation Check: The carbonyl carbon should appear near 165 ppm, and the C-Cl quaternary carbon will have reduced intensity due to lack of Nuclear Overhauser Effect (NOE) and longer relaxation times.

Purity Determination (HPLC-UV)

The Causality of Mobile Phase Design

The basic pyridine nitrogen (pKa ~4.5) will interact strongly with residual silanols on standard silica-based stationary phases if analyzed at a neutral pH, resulting in severe peak tailing and inaccurate purity integration.

Expert Choice: A highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0) ensures the pyridine nitrogen is fully protonated. This creates a single, uniform ionization state and utilizes ion-pairing effects to yield sharp, symmetrical peaks.

Step-by-Step Protocol
  • Column Selection: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent base-deactivated stationary phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water + 0.1% TFA (v/v).

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% TFA (v/v).

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: Linear gradient to 95% B

    • 12–15 min: Hold at 95% B

    • 15–15.1 min: Return to 5% B

    • 15.1–20 min: Re-equilibration

  • Detection: UV at 254 nm and 280 nm. Azaindoles possess strong chromophores, making 254 nm optimal for universal impurity detection.

  • Flow Rate & Injection: 1.0 mL/min; inject 5 µL of a 1 mg/mL sample dissolved in initial mobile phase conditions.

Mass Confirmation & Isotopic Profiling (LC-MS)

The Causality of Ionization and Halogen Validation

Electrospray Ionization (ESI) in positive mode is highly efficient for this scaffold due to the basic azaindole nitrogen, which readily accepts a proton to form the [M+H]⁺ ion.

Expert Choice: The presence of the chlorine atom provides a built-in, self-validating metric for structural integrity. Chlorine naturally exists as two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A valid mass spectrum must display this exact isotopic signature; failure to observe it indicates either dehalogenation during synthesis or an incorrect structural assignment.

Step-by-Step Protocol
  • Ion Source Parameters (ESI+):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350 °C

    • Cone Voltage: 25–30 V (Keep low to prevent in-source fragmentation of the carboxamide group).

  • Acquisition: Scan range m/z 100 to 500.

  • Data Validation:

    • Extract the spectrum at the chromatographic peak apex.

    • Verify the base peak at m/z 196.0 ([M(³⁵Cl)+H]⁺).

    • Verify the M+2 peak at m/z 198.0 ([M(³⁷Cl)+H]⁺).

    • Critical Check: The intensity of the 198.0 peak must be exactly ~33% of the 196.0 peak. Furthermore, an in-source fragment at m/z 179.0 ([M+H - NH₃]⁺) is frequently observed due to the loss of ammonia from the carboxamide.

Biological Context: The JAK/STAT Pathway

To understand why this specific scaffold is rigorously characterized, it is essential to view it within its biological application. 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide derivatives are heavily utilized to inhibit the Janus kinase (JAK) family, preventing downstream STAT phosphorylation and halting inflammatory gene transcription [1].

JAKSTAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1/3 Activation (Target of Azaindoles) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibited by Scaffold Nucleus Gene Transcription (Inflammation/Fibrosis) STAT->Nucleus

JAK/STAT signaling pathway illustrating the inhibition target of pyrrolo[2,3-b]pyridine derivatives.

References

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Pyrrolo[2,3-b]pyridine compounds and their use in the treatment of cancer (US11447505B1)

Application Notes and Protocols: 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide as a Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of the Privileged 7-Azaindole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged scaffolds."[1][2] The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a prime example of such a scaffold. Its structure, a bioisostere of indole, features a pyrrole ring fused to a pyridine ring, providing a unique arrangement of hydrogen bond donors and acceptors that can engage with various biological targets.[3] This scaffold is particularly adept at interacting with the hinge region of protein kinases, a critical interaction for kinase inhibition.[4][5] Consequently, 7-azaindole derivatives have been successfully developed as inhibitors for a range of kinases, including Focal Adhesion Kinase (FAK), Fibroblast Growth Factor Receptor (FGFR), and Ataxia-Telangiectasia Mutated (ATM) kinase, among others, with applications in oncology and immunology.[5][6][7]

Fragment-Based Drug Discovery (FBDD) offers a powerful strategy for leveraging the potential of such privileged scaffolds.[8][9] By starting with small, low-complexity molecules ("fragments") that bind to a target with low affinity, FBDD allows for the efficient exploration of chemical space and the rational design of potent, drug-like leads.[8] This document provides detailed application notes and protocols for the use of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide as a strategic fragment in FBDD campaigns.

Physicochemical Properties: A "Rule of Three" Compliant Fragment

For a molecule to be an effective starting point in an FBDD campaign, it should possess physicochemical properties that align with the "Rule of Three." This rule suggests that fragments should generally have a molecular weight (MW) ≤ 300 Da, a calculated octanol-water partition coefficient (cLogP) ≤ 3, the number of hydrogen bond donors (HBD) ≤ 3, and the number of hydrogen bond acceptors (HBA) ≤ 3.[3] These properties ensure adequate solubility and a good starting point for optimization without excessive molecular complexity.

CompoundMolecular FormulaMolecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorsRotatable Bonds
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide C₈H₆ClN₃O195.61 1.55 2 3 1
4-Chloro-7-azaindole-3-carbaldehyde[10]C₈H₅ClN₂O180.592.03121
4-Chloro-1H-pyrrolo[2,3-b]pyridine[2]C₇H₅ClN₂152.581.60 (XLogP3)[11]120

Calculated properties for the title compound were generated using standard cheminformatics software.

As demonstrated in the table, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide comfortably adheres to the "Rule of Three," making it an ideal candidate for fragment screening libraries. Its features include:

  • A Rigid Bicyclic Core: The fused pyrrolopyridine system provides a well-defined three-dimensional shape, reducing conformational ambiguity upon binding.[1]

  • Strategic Substitution: The chlorine atom at the 4-position can serve as a synthetic handle for future elaboration and can form specific halogen bonds with the target protein.[1] The carboxamide at the 3-position provides both hydrogen bond donor and acceptor capabilities, allowing it to probe a variety of interactions within a binding pocket.

  • Vector for Growth: The carboxamide group offers a clear vector for chemical modification, enabling strategies like fragment growing or linking to increase potency and selectivity during the hit-to-lead phase.[12]

Synthesis Protocol

The target fragment, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, can be synthesized from the corresponding 3-carbonitrile precursor. The synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has been reported in the literature.[13] A subsequent hydrolysis step can convert the nitrile to the desired carboxamide.

Protocol 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

This two-step protocol first describes the synthesis of the nitrile intermediate, followed by its hydrolysis.

Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (Precursor)

This protocol is adapted from reported literature procedures.[13]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the starting material, 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile-N-oxide (or a suitable precursor leading to it), in dichloromethane (DCM).

  • Chlorination: At room temperature (25 °C), add thionyl chloride (SOCl₂) dropwise to the suspension.

  • Reflux: Heat the reaction mixture to reflux and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and filter the solid.

  • Neutralization: Suspend the collected solid in a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir for 15 minutes to neutralize any remaining acid.

  • Purification: Collect the solid by filtration, wash thoroughly with deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from acetonitrile to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.[13]

Step 2: Hydrolysis to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

This is a general protocol for nitrile hydrolysis; optimization may be required.

  • Reaction Setup: In a round-bottom flask, dissolve the 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile from Step 1 in a mixture of a suitable alcohol (e.g., ethanol) and water.

  • Base Addition: Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets.

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final product, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

Application in Fragment-Based Drug Discovery (FBDD)

The following diagram illustrates a typical FBDD workflow incorporating our fragment of interest.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization frag_lib Fragment Library (incl. C₈H₆ClN₃O) screening Biophysical Screening (SPR or NMR) frag_lib->screening 100s-1000s fragments hits Primary Hits (Weak Binders) screening->hits Identify binders validation Orthogonal Screen & Dose-Response hits->validation Confirm binding structure Structural Biology (X-ray, NMR) validation->structure Determine binding mode synthesis Structure-Guided Medicinal Chemistry structure->synthesis Design analogs leads Potent Lead Compounds (nM affinity) synthesis->leads Improve potency & ADME properties

FBDD workflow from fragment screening to lead compounds.
Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for detecting and quantifying biomolecular interactions in real-time without the need for labels.

  • Target Immobilization:

    • Immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for low molecular weight fragments.[9]

    • Include a reference flow cell, either left blank or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index changes.

  • Fragment Solution Preparation:

    • Prepare a stock solution of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in 100% DMSO.

    • Create a dilution series of the fragment in a suitable running buffer (e.g., HBS-EP+ with a matched percentage of DMSO, typically 1-5%). The concentrations should span the expected dissociation constant (Kd) range for fragments (e.g., 10 µM to 1 mM).

  • Screening Experiment:

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate.

    • Monitor the change in response units (RU) over time. A concentration-dependent increase in RU in the active channel relative to the reference channel indicates binding.

    • Include buffer-only injections periodically for double referencing.

  • Data Analysis:

    • Subtract the reference channel data and buffer-only injection data from the active channel sensorgrams.

    • For affinity determination, fit the steady-state binding responses to a 1:1 binding model to calculate the dissociation constant (Kd).

Protocol 3: Fragment Screening using Protein-Observed NMR Spectroscopy

NMR spectroscopy is highly sensitive for detecting the weak interactions typical of fragments.[13] The most common method is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which monitors chemical shift perturbations (CSPs) in the target protein upon fragment binding.[5][13]

  • Protein Preparation:

    • Express and purify the target protein with uniform ¹⁵N isotopic labeling.

    • Prepare a solution of the ¹⁵N-labeled protein (typically 50-100 µM) in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

  • Acquisition of Reference Spectrum:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the baseline.

  • Fragment Addition:

    • Prepare a high-concentration stock of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in a deuterated solvent (e.g., DMSO-d₆).

    • Add a small volume of the fragment stock solution to the protein sample to achieve the desired final concentration (e.g., 250 µM to 1 mM), ensuring the final DMSO-d₆ concentration is low (typically ≤ 5%) to avoid protein denaturation.

  • Acquisition of Test Spectrum:

    • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein in the presence of the fragment.

  • Data Analysis:

    • Overlay the reference and test spectra.

    • Identify residues whose backbone amide peaks (cross-peaks) have shifted or broadened significantly. These are indicative of a binding event at or near those residues.

    • The magnitude of the chemical shift perturbation can be used to map the binding site onto the protein's structure and to estimate the Kd of the interaction through titration experiments.

Hit-to-Lead Optimization Strategies

Once 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is identified as a hit, its optimization into a potent lead compound can proceed via several established strategies.[12]

Hit_to_Lead cluster_strategies Optimization Strategies Start Hit Fragment (4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide) Growing Fragment Growing (Extend from carboxamide or pyridine N) Start->Growing Merging Fragment Merging (Combine with another fragment binding nearby) Start->Merging Linking Fragment Linking (Connect to another fragment in a distinct pocket) Start->Linking Lead Potent Lead Compound Growing->Lead Merging->Lead Linking->Lead

Hit-to-Lead optimization strategies for the fragment.
  • Fragment Growing: This is the most direct approach.[12] Using structural information from X-ray crystallography or NMR, new chemical moieties can be added to the fragment to engage with adjacent pockets on the protein surface. The carboxamide group is an excellent anchor point for this strategy, allowing for the synthesis of a library of amides to explore structure-activity relationships (SAR).

  • Fragment Merging: If another fragment is found to bind in an overlapping or adjacent site, a new molecule can be designed that incorporates the key features of both fragments.[12] This can lead to a significant and often super-additive increase in binding affinity.

  • Fragment Linking: If a second, distinct binding site is discovered, a suitable chemical linker can be designed to connect our 7-azaindole fragment to another fragment occupying that site.[12]

Conclusion

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide represents a high-quality, strategically designed fragment for use in modern drug discovery campaigns. Its foundation on the privileged 7-azaindole scaffold, combined with its "Rule of Three" compliance and versatile chemical handles, makes it a valuable starting point for identifying novel ligands against a range of important biological targets, particularly protein kinases. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to effectively utilize this fragment in their FBDD programs, accelerating the journey from initial hit to viable lead compound.

References

  • Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. (n.d.). [Link]

  • Bajorath, J. (2018). Improving the Utility of Molecular Scaffolds for Medicinal and Computational Chemistry. Taylor & Francis. [Link]

  • Böhm, H. J., et al. (2006). On Scaffolds and Hopping in Medicinal Chemistry. Current Topics in Medicinal Chemistry.
  • Hu, Y., & Bajorath, J. (2021). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Medicinal Chemistry Scaffolds. Sustainability Directory. (n.d.). [Link]

  • Peng, J. W. (2022). Protocol to perform fragment screening using NMR spectroscopy. PubMed. [Link]

  • Ciulli, A. (2024). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry. [Link]

  • Pellecchia, M., & Sem, D. S. (2008). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. [Link]

  • Ciulli, A., & Ciulli, A. (2024). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. PubMed. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Medium. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). SPR-based fragment screening: advantages and applications. PubMed. [Link]

  • Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis. (n.d.). [Link]

  • CAS No : 55052-28-3 | Product Name : 4-Chloro-7-azaindole. Pharmaffiliates. (n.d.). [Link]

  • Erlanson, D. A. (2018). Fragment-Based Lead Discovery Grows Up. ResearchGate. [Link]

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC - NIH. (n.d.). [Link]

  • Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. International Journal of Scientific Research & Technology. (2026, March 7). [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. (2021, April 11). [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. (2025, July 10). [Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC - NIH. (n.d.). [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Syrris. (n.d.). [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. SciSpace. (n.d.). [Link]

  • 4-chloro-1H-pyrrolo[2,3-c]pyridine. PubChem. (n.d.). [Link]

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry. (2013, January 8). [Link]

  • 4-chloro-1H-pyrrolo[2,3-b]pyridine. ChemSynthesis. (2025, May 20). [Link]

  • Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry. (n.d.). [Link]

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine. Chemsrc. (2025, August 21). [Link]

  • Lead compounds generation by fragment growing strategy This illustrates.... ResearchGate. (n.d.). [Link]

  • methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. PubChem. (n.d.). [Link]

  • Fragment Based Drug Discovery. (n.d.). [Link]

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. NextSDS. (n.d.). [Link]

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC - NIH. (n.d.). [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. (2021, April 11). [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. (n.d.). [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PMC. (2010, February 12). [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. ScienceOpen. (2020, February 18). [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. (n.d.). [Link]

  • CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. (2025, May 28). [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. (2025, July 10). [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ResearchGate. (n.d.). [Link]

  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. PubMed. (2015, August 1). [Link]

Sources

Use of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in parallel synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: High-Throughput Parallel Synthesis Utilizing 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide as a Privileged Kinase Scaffold

Strategic Importance of the Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a highly privileged pharmacophore in modern drug discovery, frequently deployed in the design of ATP-competitive kinase inhibitors due to its exceptional ability to mimic the purine ring of endogenous ATP[1]. Within this chemical space, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (CAS: 1784431-06-6) emerges as an exceptionally versatile building block.

The strategic placement of the C3-carboxamide provides a built-in hydrogen bond donor/acceptor pair that is critical for anchoring the molecule to the kinase hinge region (e.g., in Janus Kinase 3 or Focal Adhesion Kinase)[2][3]. Concurrently, the C4-chloride acts as a highly activated electrophilic handle, primed for late-stage diversification via Palladium-catalyzed cross-coupling[4]. This dual-functionality makes the scaffold ideal for parallel synthesis workflows aimed at rapid structure-activity relationship (SAR) exploration.

Mechanism S1 Cytokine Signal (e.g., IL-2, IL-15) S2 Receptor Dimerization S1->S2 S3 JAK3 Kinase Activation S2->S3 S4 STAT Phosphorylation S3->S4 S5 Gene Transcription S4->S5 Drug C4-Aminated 7-Azaindole Library Drug->S3 ATP-Competitive Inhibition

Caption: Inhibition of the JAK3/STAT signaling cascade by 7-azaindole kinase inhibitors.

Mechanistic Rationale & Reaction Causality

Executing a parallel synthesis campaign on this scaffold requires navigating several inherent chemoselectivity challenges:

  • N1-Pyrrole Acidity & Catalyst Poisoning: The N1-NH of the 7-azaindole core is relatively acidic (pKa ~13). If left unprotected, it can coordinate with Palladium species, leading to catalyst deactivation, or undergo competitive N-arylation during cross-coupling[5]. To prevent this, bulk protection using a 2-(Trimethylsilyl)ethoxymethyl (SEM) group is deployed. SEM is chosen over Boc because it exhibits superior thermal stability at the elevated temperatures (90–100 °C) required for challenging C4-aminations.

  • C4-Electrophilicity: The C4-Cl bond is highly activated for oxidative addition. The adjacent pyridine nitrogen acts as an electron sink, while the C3-carboxamide further withdraws electron density via induction and resonance, lowering the activation energy for Pd(0) insertion[2].

  • C3-Carboxamide Chemoselectivity: Primary amides can undergo competitive Buchwald-Hartwig coupling. To direct the reaction exclusively to the C4-position with exogenous amines, a highly sterically demanding catalyst system (RuPhos Pd G2) is utilized. The bulk of the RuPhos ligand restricts the spatial geometry around the Pd-center, strongly favoring coupling with the more nucleophilic, less sterically hindered exogenous amines over the internal C3-carboxamide.

Optimization of Cross-Coupling Parameters

Prior to library generation, the Buchwald-Hartwig amination conditions were rigorously optimized to ensure high fidelity across a 96-well format. The causality behind the final catalyst selection is detailed in Table 1.

Table 1: Catalyst and Condition Screening for C4-Amination

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Causality / Observation
Pd2(dba)3BINAPCs2CO3Dioxane90< 15%Steric bulk of BINAP hinders reductive elimination; poor conversion observed.
XPhos Pd G2XPhost-BuONat-BuOH8542%Moderate yield; the strong alkoxide base caused partial cleavage/degradation of the C3-carboxamide.
RuPhos Pd G2 RuPhos K2CO3 t-Amyl OH 95 89% Optimal chemoselectivity; accommodates bulky amines while fully preserving the primary amide.

High-Throughput Synthesis Workflow & Protocols

Workflow N1 4-Chloro-7-azaindole Core Scaffold N2 N1-SEM Protection (Bulk Scale) N1->N2 N3 96-Well Dispensing (Liquid Handling) N2->N3 N4 Pd-Catalyzed C4-Amination (RuPhos Pd G2) N3->N4 N5 Global Deprotection (TFA / EDA) N4->N5 N6 Prep LC-MS Purification N5->N6

Caption: Parallel synthesis workflow for C4-diversification of 7-azaindole scaffolds.

Protocol A: Bulk N1-SEM Protection (Self-Validating)

Objective: Mask the acidic pyrrole nitrogen to ensure solubility and prevent catalyst poisoning[3].

  • Reaction: Suspend 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (10.0 g, 51.1 mmol) in anhydrous DMF (100 mL) under N2. Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 2.45 g, 61.3 mmol) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Addition: Dropwise add SEM-Cl (10.8 mL, 61.3 mmol). Stir at room temperature for 2 hours.

  • Validation Checkpoint: Quench a 10 µL aliquot in water/EtOAc. Analyze the organic layer via LC-MS. The protocol is validated when the starting material ([M+H]+ = 196) is completely consumed, replaced by a single peak at[M+H]+ = 326.

  • Workup: Pour into ice water (500 mL), extract with EtOAc (3 x 200 mL), wash with 5% LiCl aqueous solution (to remove DMF), dry over Na2SO4, and concentrate.

Protocol B: Parallel Buchwald-Hartwig Amination (96-Well Format)

Objective: High-throughput C4-diversification using a diverse library of primary and secondary amines[5].

  • Preparation: Using a robotic liquid handler, dispense the SEM-protected scaffold (0.1 mmol per well) and K2CO3 (0.3 mmol per well) into a 96-well reaction block.

  • Amine Addition: Dispense the diverse amine library (0.15 mmol per well) into the respective wells.

  • Catalyst Injection: Under an inert argon atmosphere, add a pre-mixed solution of RuPhos Pd G2 (0.005 mmol, 5 mol%) and RuPhos (0.005 mmol, 5 mol%) in anhydrous t-Amyl alcohol (1.0 mL per well).

  • Execution: Seal the block with a Teflon-lined mat. Heat at 95 °C for 16 hours on an orbital shaker.

  • Validation Checkpoint: Withdraw a 2 µL aliquot from four corner wells (A1, A12, H1, H12). Dilute in 100 µL MeCN and analyze via LC-MS. Active catalytic turnover is visually confirmed by a shift from pale yellow to a dark amber solution, coupled with the disappearance of the [M+H]+ = 326 mass peak. If the solution remains pale yellow, Pd(0) oxidation has occurred due to a compromised atmospheric seal.

Protocol C: High-Throughput Deprotection & Scavenging

Objective: Remove the SEM group to yield the final active kinase inhibitors. Causality: TFA-mediated cleavage of the SEM group generates formaldehyde as a reactive byproduct. If unaddressed, this formaldehyde will react with the newly installed amines to form unwanted imine or N-methylated impurities. Ethylenediamine (EDA) is added as a sacrificial scavenger to trap formaldehyde.

  • Cleavage: Evaporate the t-Amyl alcohol from the 96-well block using a centrifugal evaporator. To each well, add 1.0 mL of a cleavage cocktail: TFA / DCM / EDA (50:45:5 v/v/v).

  • Execution: Shake at room temperature for 4 hours.

  • Purification: Evaporate the volatiles. Re-dissolve the crude residues in DMSO (1.0 mL per well) and filter through a 96-well glass fiber filter plate directly into a preparative LC-MS system for automated mass-directed purification.

References

  • Structure-based design and optimization of potent renin inhibitors on 5- or 7-azaindole-scaffolds. nih.gov.
  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. acs.org.
  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. jst.go.jp.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. nih.gov.
  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. acs.org.

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Application Notes and Protocols for the Biological Screening of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold, often referred to as 7-azaindole, represents a "privileged" heterocyclic motif in modern medicinal chemistry. Its unique structural and electronic properties allow it to form key hydrogen bond interactions within the ATP-binding pocket of numerous protein kinases. The specific derivative class, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamides, serves as a versatile and potent platform for the development of targeted kinase inhibitors.[1][2] Compounds based on this core structure have shown significant inhibitory activity against clinically relevant kinases involved in oncology and inflammatory diseases, including Janus kinases (JAKs), Vascular Endothelial Growth Factor Receptor (VEGFR), AXL receptor tyrosine kinase, and the c-MET receptor.[3][4][5][6]

This guide provides a comprehensive, multi-tiered strategy for the biological evaluation of novel 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide derivatives. The workflow is designed to progress logically from high-throughput biochemical screening to detailed cellular mechanism-of-action studies, ensuring the robust identification and characterization of potent and selective kinase inhibitors.

Section 1: Primary Screening via Biochemical Kinase Activity Assays

The initial step in evaluating a library of new chemical entities (NCEs) is to determine their ability to inhibit the enzymatic activity of the target kinase in a purified, cell-free system. This approach allows for a direct measure of enzyme inhibition without the complexities of cell permeability, off-target effects, or cellular metabolism.[7] Luminescence-based assays that quantify ADP production, a universal product of kinase reactions, are highly suitable for high-throughput screening (HTS) due to their sensitivity, broad applicability, and low false-positive rates.[8]

Workflow for Primary High-Throughput Screening (HTS)

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Library Dilution (Serial Dilutions in DMSO) Dispense_Cmpd Dispense Compounds & Controls Compound_Prep->Dispense_Cmpd Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Add_Kinase Add Kinase/Substrate Mix Reagent_Prep->Add_Kinase Dispense_Cmpd->Add_Kinase Start_Rxn Initiate Reaction (Add ATP) Add_Kinase->Start_Rxn Incubate_1 Incubate at RT (e.g., 60 min) Start_Rxn->Incubate_1 Add_Detection Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_1->Add_Detection Incubate_2 Incubate at RT (40 min) Add_Detection->Incubate_2 Add_KP Add Kinase Detection Reagent (Convert ADP to ATP) Incubate_2->Add_KP Incubate_3 Incubate at RT (30 min) Add_KP->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Generate_Curves Generate Dose-Response Curves Calculate_Inhibition->Generate_Curves Determine_IC50 Determine IC50 Values Generate_Curves->Determine_IC50

Caption: High-throughput screening workflow for biochemical kinase activity.

Protocol 1.1: Universal Kinase Activity Assay (ADP-Glo™ Format)

This protocol outlines a universal method for measuring kinase activity by quantifying the amount of ADP produced in the enzymatic reaction. It is readily adaptable for various kinases like JAK2, VEGFR2, c-MET, and AXL.[9][10][11]

Rationale: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This step is crucial to prevent the unused ATP from interfering with the signal in the second step. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used by a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the ADP concentration and, therefore, to the kinase activity.

Materials:

  • Recombinant Kinase (e.g., VEGFR2, c-MET, AXL, JAK2)

  • Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for VEGFR2)[11]

  • Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[12]

  • DTT (added fresh to kinase buffer)

  • ATP solution

  • Test Compounds (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer 25-50 nL of each compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Setup: Prepare a 2X kinase/substrate solution in kinase buffer. For example, for VEGFR2, this might contain 10 ng/µL Poly(Glu,Tyr) substrate and the appropriate concentration of VEGFR2 enzyme.[11]

  • Initiate Reaction: Add 5 µL of the 2X kinase/substrate solution to each well. Immediately after, add 5 µL of a 2X ATP solution (e.g., 20 µM ATP final concentration) to start the reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the kinase's specific activity and should be determined empirically to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

ParameterJAK2c-METAXLVEGFR2
Enzyme Conc. (nM) 2 - 85 - 105 - 152 - 10
Substrate IRS1 peptideIRS1-tidePoly(Glu,Tyr)Poly(Glu,Tyr)
Substrate Conc. 10 µM0.2 mg/mL0.2 mg/mL0.2 mg/mL
ATP Conc. (µM) 10 - 2525 - 5010 - 2010 - 20
Reference Inhibitor RuxolitinibCrizotinibR428Pazopanib
Table 1: Example starting conditions for biochemical kinase activity assays. Concentrations should be optimized for each specific enzyme lot and assay format.[5][9][11][13]

Section 2: Cellular Target Engagement and Mechanism of Action

Confirming that a compound engages its intended target within the complex environment of a living cell is a critical step in the validation process.[14] Furthermore, linking this target engagement to a functional cellular outcome, such as the inhibition of a signaling pathway, is essential for establishing a clear mechanism of action (MoA).

Principle of the NanoBRET™ Target Engagement Assay

NanoBRET_Principle cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present Kinase_NLuc Kinase-NanoLuc Fusion Protein Tracer Fluorescent Tracer Kinase_NLuc->Tracer Binding BRET_Signal High BRET Signal Tracer->BRET_Signal Energy Transfer Kinase_NLuc_2 Kinase-NanoLuc Fusion Protein No_BRET Low BRET Signal Kinase_NLuc_2->No_BRET Inhibitor Test Compound (Inhibitor) Inhibitor->Kinase_NLuc_2 Competitive Binding cluster_no_inhibitor cluster_no_inhibitor cluster_inhibitor cluster_inhibitor

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol 2.1: Live-Cell Target Engagement (NanoBRET™)

This assay quantitatively measures the binding of test compounds to a specific kinase target in live cells, providing a more physiologically relevant measure of potency.[15]

Rationale: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the ATP pocket of the kinase serves as the energy acceptor.[16] When the tracer is bound to the kinase-NanoLuc fusion, BRET occurs. A test compound that also binds to the ATP pocket will competitively displace the tracer, leading to a loss of BRET signal. The decrease in BRET is proportional to the compound's affinity for the target kinase in the cellular milieu.[17]

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Transfection reagent (e.g., FuGENE® HD)

  • Plasmid DNA for Kinase-NanoLuc® fusion protein

  • NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • NanoBRET® Tracer

  • Opti-MEM® I Reduced Serum Medium

  • White, tissue culture-treated 96-well plates

Procedure:

  • Cell Transfection: In a 10 cm dish, transfect HEK293 cells with the Kinase-NanoLuc® fusion plasmid according to the manufacturer's protocol. Incubate for 24 hours.

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Plate 2 x 10^4 cells per well in a 96-well plate and incubate for an additional 18-24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM®.

  • Tracer Addition: Prepare a 2X solution of the NanoBRET® Tracer in Opti-MEM®. Add this solution to the compound dilutions.

  • Dosing: Remove media from the cells and add the compound/tracer mixtures to the wells. Incubate for 2 hours at 37°C in a CO2 incubator.

  • Detection: Prepare the NanoBRET® Nano-Glo® Substrate detection reagent containing the Extracellular NanoLuc® Inhibitor (to eliminate signal from any lysed cells). Add this reagent to each well.

  • Data Acquisition: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 618nm).

  • Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Convert these ratios to milliBRET units (mBU). Plot the mBU values against the log of compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.

Signaling Pathway Inhibition: The AXL Receptor Tyrosine Kinase

Derivatives of the 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide scaffold may target receptor tyrosine kinases like AXL, which are implicated in cancer progression and drug resistance.[3][9] Validating that a compound inhibits the downstream signaling cascade is a crucial step in confirming its mechanism of action.

AXL_Pathway cluster_downstream Downstream Signaling GAS6 GAS6 Ligand AXL_R AXL Receptor GAS6->AXL_R Binding & Dimerization AXL_R->AXL_R Autophosphorylation PI3K PI3K AXL_R->PI3K Inhibitor AXL Inhibitor (Test Compound) Inhibitor->AXL_R Inhibition AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Phosphorylation Cell_Outcomes Proliferation, Survival, Migration p_AKT->Cell_Outcomes

Caption: A simplified AXL receptor signaling pathway.

Protocol 2.2: Western Blot for Phospho-Protein Analysis

This protocol confirms on-target activity by directly measuring the phosphorylation status of the target kinase or its immediate downstream substrates (e.g., p-AKT for the AXL pathway).[5] A reduction in the phosphorylated protein signal indicates successful target inhibition.

Materials:

  • Cancer cell line with active target signaling (e.g., NCI-H1299 for AXL)[3]

  • Complete cell culture medium and serum-free medium

  • Test compound and ligand (e.g., GAS6 for AXL)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies (e.g., anti-p-AXL, anti-total-AXL, anti-p-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Compound Treatment: Pre-treat cells with various concentrations of the test compound (or DMSO vehicle) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., GAS6) for 15-30 minutes to induce kinase phosphorylation. A non-stimulated control should be included.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) and incubate overnight with the primary antibody for the phosphorylated target.

  • Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and visualize using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the kinase or a housekeeping protein (e.g., GAPDH, β-actin).

  • Analysis: Quantify band intensities. A dose-dependent decrease in the ratio of phospho-protein to total protein confirms target inhibition.

Section 3: Assessing Cellular Phenotypes

The ultimate goal of a kinase inhibitor is to elicit a desired biological response, such as inhibiting cancer cell growth or migration. A suite of phenotypic assays is used to quantify these effects.

Protocol 3.1: Cell Viability and Proliferation Assay (CellTiter-Glo®)

This luminescent assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[5][18]

Rationale: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP. In the presence of ATP, the luciferase enzyme catalyzes the conversion of luciferin to oxyluciferin, generating a "glow-type" luminescent signal that is proportional to the amount of ATP present, and thus to the number of viable cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Test compounds

  • White, opaque, tissue culture-treated 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Plate-reading luminometer

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator. This duration allows for multiple cell doublings.

  • Assay Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent growth inhibition for each concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Assay TypePrincipleEndpoint MeasurementKey Information
Biochemical Activity Measures enzymatic conversion of substrate to product.IC50 (Potency)Direct inhibition of purified enzyme.
Cellular Target Engagement Measures compound binding to target in live cells.IC50 / Kd (Affinity)Confirms compound enters cells and binds target.
Phospho-Protein WB Measures phosphorylation of target or substrate.IC50 (On-target effect)Links target engagement to pathway inhibition.
Cell Viability Measures metabolically active cells (ATP levels).GI50 (Efficacy)Overall effect on cell proliferation and survival.
Table 2: Summary of the screening cascade and the data generated at each stage.

References

  • Wang, X., et al. (2014). High-throughput high-content imaging assays for identification and characterization of selective AXL pathway inhibitors. Assay and Drug Development Technologies, 12(1), 33-45. Available at: [Link]

  • Haikarainen, T., et al. (2023). Development of an enzyme-coupled activity assay for Janus kinase 2 inhibitor screening. SLAS Discovery, 28(5), 100-107. Available at: [Link]

  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]

  • Klaeger, S., et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of Proteome Research, 19(4), 1649-1660. Available at: [Link]

  • BPS Bioscience. (n.d.). JAK1 (JH2 Pseudokinase Domain) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

  • Sanghera, J.S., & Pelech, S.L. (2012). In Vitro JAK Kinase Activity and Inhibition Assays. In Janus Kinase (JAK) Inhibitors (pp. 41-53). Humana Press. Available at: [Link]

  • BPS Bioscience. (n.d.). AXL Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]

  • Reaction Biology. (n.d.). AXL Kinase Assay Service. Retrieved from [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • Al-Griw, M.A., et al. (2026). Discovery of a novel VEGFR2 inhibitor using integrated structure-based docking study and functional validation: potential applications in targeted cancer therapy. Molecular and Cellular Biochemistry. Available at: [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Wells, C.I., & Varghese, S. (2018). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Endocrinology, 9, 725. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Wang, Y., et al. (2025). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Kinase Inhibitors and Cell Viability Assay. Retrieved from [Link]

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  • Creative Diagnostics. (n.d.). Met Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Chen, J., et al. (2022). Identification of an AXL kinase inhibitor in triple-negative breast cancer by structure-based virtual screening and bioactivity test. Chemical Biology & Drug Design, 99(2), 222-232. Available at: [Link]

  • Munson, M., et al. (2010). ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. Molecular Cancer Therapeutics, 9(6), 1544-1552. Available at: [Link]

  • Abdel-Ghani, T.M., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry, 99, 103823. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21535-21547. Available at: [Link]

  • Promega Connections. (2018). Kinase Inhibitors as Therapeutics: A Review. Retrieved from [Link]

  • Park, E., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 1083-1103. Available at: [Link]

  • El-Gamal, M.I., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Molecules, 26(11), 3295. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 21535-21547. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. Available at: [Link]

  • Journal of Medicinal Chemistry. (n.d.). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Retrieved from [Link]

  • Al-Suwaidan, I.A., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Chemistry, 2020, 1-13. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21535-21547. Available at: [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Retrieved from [Link]

  • El-Sabbagh, O.I., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. RSC Advances, 12(43), 28205-28219. Available at: [Link]

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Application Notes and Protocols for Cell-based Assays Using 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the 4-Chloro-1H-pyrrolo[2,3-b]pyridine Scaffold

The 4-Chloro-1H-pyrrolo[2,3-b]pyridine core, a derivative of 7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its structural features make it a versatile starting point for the synthesis of a diverse range of biologically active molecules.[1] Analogs derived from this scaffold, particularly those with a 3-carboxamide functional group, have garnered significant attention for their potent inhibitory activity against a variety of protein kinases.[2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4] Consequently, the development of small molecule kinase inhibitors is a major focus of contemporary drug discovery.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide analogs in a suite of robust cell-based assays. These protocols are designed to facilitate the characterization of novel compounds, from initial screening for cytotoxic effects to detailed mechanistic studies of target engagement and downstream signaling modulation. The assays described herein are fundamental to the preclinical evaluation of this promising class of kinase inhibitors.

I. Foundational Assays: Assessing Cellular Viability and Proliferation

A primary objective in the evaluation of potential anti-cancer therapeutics is to determine their effect on tumor cell proliferation and viability. The following protocols describe two widely adopted methods for this purpose.

A. MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[5]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide analogs in culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentration of the test compound or vehicle control (e.g., DMSO).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[7]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[7]

CompoundTarget KinaseCell LineIC₅₀ (µM)
Analog ATNIKHCT1160.5
Analog BFGFR1NCI-H17031.2
Analog CBTKRamos0.8
B. CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells. The assay involves the addition of a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Incubation and Signal Measurement:

    • Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

II. Mechanistic Insights: Target Engagement and Apoptosis Induction

Once the cytotoxic or anti-proliferative effects of the analogs have been established, the next critical step is to determine if they engage their intended kinase targets within the cell and to characterize the mechanism of cell death.

A. NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a live-cell method that allows for the quantitative measurement of compound binding to a specific protein target.[8] The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same protein.[8] Competitive displacement of the tracer by a test compound results in a decrease in the BRET signal, allowing for the determination of intracellular affinity.[9]

cluster_0 Day 1: Cell Preparation cluster_1 Day 2: Assay Setup cluster_2 Day 2: Data Acquisition Transfect cells with NanoLuc-Kinase fusion vector Transfect cells with NanoLuc-Kinase fusion vector Harvest and resuspend transfected cells Harvest and resuspend transfected cells Transfect cells with NanoLuc-Kinase fusion vector->Harvest and resuspend transfected cells 24h incubation Dispense cells into 96-well plate Dispense cells into 96-well plate Harvest and resuspend transfected cells->Dispense cells into 96-well plate Add test compound (analog) dilutions Add test compound (analog) dilutions Dispense cells into 96-well plate->Add test compound (analog) dilutions Add NanoBRET tracer Add NanoBRET tracer Add test compound (analog) dilutions->Add NanoBRET tracer Incubate at 37°C Incubate at 37°C Add NanoBRET tracer->Incubate at 37°C Equilibration Add NanoBRET substrate and extracellular inhibitor Add NanoBRET substrate and extracellular inhibitor Incubate at 37°C->Add NanoBRET substrate and extracellular inhibitor Read BRET signal (450 nm and 610 nm) Read BRET signal (450 nm and 610 nm) Add NanoBRET substrate and extracellular inhibitor->Read BRET signal (450 nm and 610 nm) Calculate BRET ratio Calculate BRET ratio Read BRET signal (450 nm and 610 nm)->Calculate BRET ratio

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

  • Cell Transfection:

    • Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Culture the cells for 18-24 hours to allow for protein expression.[10]

  • Assay Plate Preparation:

    • Prepare serial dilutions of the 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide analogs in Opti-MEM.

    • Harvest the transfected cells and resuspend them in Opti-MEM at a concentration of 2x10⁵ cells/mL.[10]

    • Dispense the test compounds into a white 96-well assay plate.

  • Tracer and Cell Addition:

    • Add the cell-permeable fluorescent tracer to the cell suspension at the recommended concentration.

    • Dispense the cell-tracer mixture into the assay plate containing the test compounds.

  • Equilibration and Signal Measurement:

    • Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.[10]

    • Prepare the substrate solution containing the extracellular NanoLuc® inhibitor.

    • Add the substrate solution to the wells and read the luminescence at 450 nm (donor emission) and 610 nm (acceptor emission) within 20 minutes.[10]

    • Calculate the BRET ratio (610 nm emission / 450 nm emission).

B. Apoptosis Assays

Induction of apoptosis, or programmed cell death, is a desired outcome for many anti-cancer therapies. The following assays can be used to determine if the test compounds induce apoptosis.

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[11] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3/7 to release aminoluciferin, a substrate for luciferase.[11][12]

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the test compounds as described for the MTT assay. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Reagent Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[12]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.[12]

  • Incubation and Measurement:

    • Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.[12]

    • Measure the luminescence using a plate reader.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[2] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

  • Cell Preparation:

    • Induce apoptosis in cells by treating them with the test compounds for the desired time. Prepare a negative control of untreated cells.[13]

    • Harvest the cells (including any floating cells) and wash them twice with cold 1X PBS.[13]

  • Staining:

    • Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.[13]

    • Add 5 µL of fluorescently labeled Annexin V to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

    • Add 5 µL of propidium iodide staining solution.

    • Add 400 µL of 1X Annexin-binding buffer to each tube.[13]

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour.[13]

    • Viable cells will be Annexin V-negative and PI-negative.

    • Early apoptotic cells will be Annexin V-positive and PI-negative.

    • Late apoptotic or necrotic cells will be Annexin V-positive and PI-positive.

III. Delving Deeper: Signaling Pathway Analysis

To understand the downstream consequences of kinase inhibition by the 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide analogs, it is essential to investigate their effects on specific signaling pathways.

A. Western Blotting for Phospho-Protein Analysis

Western blotting is a widely used technique to detect changes in the phosphorylation status of key proteins within a signaling cascade. This provides direct evidence of the inhibition of a specific kinase and its downstream effects.

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compounds for a short duration (e.g., 30 minutes to 2 hours) to observe acute changes in protein phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).

B. Key Signaling Pathways Targeted by Pyrrolo[2,3-b]pyridine Analogs

The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop inhibitors for a range of kinases involved in critical signaling pathways. Below are simplified diagrams of some of these pathways that can be investigated.

TNIK and CDK8 are key regulators of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in colorectal cancer.[14][15]

cluster_0 Wnt/β-catenin Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3b GSK3β Dishevelled->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation APC_Axin APC/Axin Complex APC_Axin->GSK3b scaffolds Proteasome Proteasome beta_catenin->Proteasome degraded beta_catenin_nuc β-catenin (nucleus) beta_catenin->beta_catenin_nuc accumulates and translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF co-activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes TNIK TNIK TNIK->TCF_LEF phosphorylates CDK8 CDK8 CDK8->beta_catenin_nuc regulates activity

Caption: Simplified Wnt/β-catenin signaling pathway.

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway, which is essential for B-cell development, activation, and survival.[3][16]

cluster_1 BCR Signaling Pathway BCR BCR Lyn Lyn BCR->Lyn activates Syk Syk Lyn->Syk activates BTK BTK Syk->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates DAG DAG PLCG2->DAG IP3 IP₃ PLCG2->IP3 PKC PKC DAG->PKC Ca_flux Ca²⁺ Flux IP3->Ca_flux NFkB NF-κB PKC->NFkB activates Ca_flux->NFkB activates Proliferation Proliferation & Survival NFkB->Proliferation

Caption: Simplified B-Cell Receptor (BCR) signaling pathway.

The FGFR signaling pathway is involved in cell proliferation, differentiation, and migration, and its aberrant activation is implicated in various cancers.[4]

cluster_2 FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR binds FRS2 FRS2α FGFR->FRS2 phosphorylates GRB2 GRB2 FRS2->GRB2 recruits SOS SOS GRB2->SOS recruits RAS RAS SOS->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified FGFR signaling pathway (RAS-MAPK branch).

IV. Concluding Remarks

The protocols and conceptual frameworks presented in this application note provide a robust starting point for the in-depth cellular characterization of novel 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide analogs. By systematically assessing their impact on cell viability, target engagement, apoptosis induction, and key signaling pathways, researchers can build a comprehensive profile of these compounds, paving the way for further preclinical and clinical development. The inherent versatility of the described assays allows for their adaptation to specific cellular contexts and kinase targets, making them invaluable tools in the quest for novel and effective kinase inhibitors.

V. References

  • Immunostep. (2016, September 22). Annexin V dead cells staining protocol. Retrieved from [Link]

  • Fernando, J., et al. (2024, December 18). Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. International Journal of Molecular Sciences. Retrieved from [Link]

  • Thirumala-Devi, R., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Retrieved from [Link]

  • ResearchGate. Schematic representation of FGFR signaling pathway. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • G-Biosciences. Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Alvarez, E., et al. (2024, July 9). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers. Retrieved from [Link]

  • EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Bordon, D., et al. (2022, October 14). Transcriptional Regulation of Wnt/β-Catenin Pathway in Colorectal Cancer. International Journal of Molecular Sciences. Retrieved from [Link]

  • de la Cruz-Merino, L., et al. (2018). Distinct Roles for Bruton's Tyrosine Kinase in B Cell Immune Synapse Formation. Frontiers in Immunology. Retrieved from [Link]

  • ResearchGate. The FGFR signaling pathway. Retrieved from [Link]

  • Wang, Y., et al. (2016). Kinase inhibitors and MTT assay. Bio-protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Kim, H. J., et al. (2009). Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death. Experimental Neurobiology. Retrieved from [Link]

  • Morris, E. J., et al. (2008). Revving the throttle on an oncogene: CDK8 takes the driver seat. Cell Cycle. Retrieved from [Link]

  • Cinar, M., et al. (2020). Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis. Frontiers in Immunology. Retrieved from [Link]

  • Luftig, M., et al. (2009). The Germinal Center Kinase TNIK Is Required for Canonical NF-κB and JNK Signaling in B-Cells by the EBV Oncoprotein LMP1 and the CD40 Receptor. PLoS Biology. Retrieved from [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2020, March 1). TNIK (TRAF2 and NCK interacting kinase). Retrieved from [Link]

  • Wikipedia. DYRK1A. Retrieved from [Link]

  • Li, Y., et al. (2017). Inhibition of serum- and glucocorticoid-inducible kinase 1 enhances TLR-mediated inflammation and promotes endotoxin-driven organ failure. The Journal of Immunology. Retrieved from [Link]

  • Wikipedia. TNIK. Retrieved from [Link]

  • Singh, V. P., et al. (2013, October 16). Activation of serum/glucocorticoid-induced kinase 1 (SGK1) underlies increased glycogen levels, mTOR activation, and autophagy defects in Lafora disease. Molecular Biology of the Cell. Retrieved from [Link]

  • Hendriks, R. W., et al. (2017). Role of Bruton's tyrosine kinase in B cells and malignancies. Molecular Oncology. Retrieved from [Link]

  • Kandasamy, K., et al. (2010). A Network Map of FGF-1/FGFR Signaling System. Journal of Signal Transduction. Retrieved from [Link]

  • Nusse, R. (2012). Genomic insights into WNT/β-catenin signaling. Cell Research. Retrieved from [Link]

  • ResearchGate. Signaling pathways involving BTK in B cells. Retrieved from [Link]

  • Hall, M. T., et al. (2012). Serum and glucocorticoid-regulated kinase 1 (SGK1) activation in breast cancer: Requirement for mTORC1 activity associates with ER-alpha expression. Journal of Biological Chemistry. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Reaction Biology. (2022, May). Caspase-Glo 3/7 Assay. Retrieved from [Link]

  • Frontiers. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • MDPI. Serum and Glucocorticoid-Inducible Kinase 1 (SGK1) in NSCLC Therapy. Retrieved from [Link]

  • Kim, H. S., et al. (2010, April 29). Role of CDK8 and ß-catenin in colorectal adenocarcinoma. Oncology Letters. Retrieved from [Link]

  • Duchon, A., et al. (2021, November 20). Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome. Genes. Retrieved from [Link]

  • ResearchGate. CDK8 mediates transcription of -catenin-driven downstream target.... Retrieved from [Link]

  • CORE. TNIK Regulation of Interferon Signaling and Endothelial Cell Response to Virus Infection. Retrieved from [Link]

  • ResearchGate. TNIK signaling activates the Wnt pathway and favors symmetric cell.... Retrieved from [Link]

  • ResearchGate. Dyrk1a is coexpressed with components of the Notch signalling pathway.... Retrieved from [Link]

  • Soppa, U., et al. (2017). Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A. Cellular and Molecular Life Sciences. Retrieved from [Link]

Sources

In Vitro Characterization of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the in vitro evaluation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide derivatives, a scaffold of significant interest in contemporary drug discovery. Recognizing the diverse biological activities associated with this chemical class, including the inhibition of critical cellular kinases and other enzymes, we present a structured, multi-tiered approach to their preclinical characterization. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for assessing target engagement, cellular effects, and mechanism of action. By integrating robust experimental designs with clear explanations of the underlying scientific principles, these application notes aim to facilitate the efficient identification and validation of promising therapeutic candidates.

Introduction: The Therapeutic Potential of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, interacting with a wide array of biological targets. Derivatives of this core structure have demonstrated significant therapeutic potential across various disease areas. Notably, research has highlighted their activity as potent inhibitors of several key enzyme families:

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is a known driver in numerous cancers, making it a prime target for therapeutic intervention. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs.[1]

  • Focal Adhesion Kinase (FAK): As a non-receptor tyrosine kinase, FAK plays a crucial role in cell adhesion, migration, and survival. Its inhibition is a promising strategy for combating cancer cell invasion and metastasis.[2]

  • Phosphodiesterase 4B (PDE4B): This enzyme is involved in regulating inflammation. Inhibitors of PDE4B based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been explored for their potential in treating inflammatory and central nervous system disorders.[3]

Given the potential for these derivatives to act as kinase inhibitors, a systematic in vitro testing cascade is essential. Such a workflow allows for the thorough characterization of a compound's potency, selectivity, and cellular effects, providing the critical data needed for advancing a compound from a preliminary hit to a lead candidate.

A Strategic Workflow for In Vitro Evaluation

A logical and stepwise approach is crucial for the efficient evaluation of novel chemical entities. We propose a three-tiered workflow that progresses from direct target interaction to cellular effects and finally to mechanistic elucidation. This strategy ensures that resources are focused on the most promising compounds at each stage.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Mechanism of Action a Primary Biochemical Assay (e.g., In Vitro Kinase Assay) b Cell Viability Assay (Cytotoxicity/Antiproliferative Effect) a->b c Apoptosis Induction Assay (e.g., Caspase Activity) b->c d Target Engagement in Cells (e.g., Cellular Thermal Shift Assay) c->d e Pathway Modulation Analysis (e.g., Western Blotting) d->e

Caption: A multi-tiered workflow for compound evaluation.

Section 1: Primary Biochemical Assays - Target Engagement and Potency

The initial step in characterizing a potential inhibitor is to confirm its direct interaction with the purified molecular target and to quantify its potency. In vitro kinase assays are the gold standard for this purpose.

Protocol 1.1: In Vitro Kinase Inhibition Assay

Principle of the Assay: In vitro kinase assays measure the enzymatic activity of a purified kinase. The fundamental reaction involves the transfer of a phosphate group from ATP to a specific substrate (either a peptide or a protein). The effect of an inhibitor is quantified by measuring the reduction in this phosphotransferase activity. Modern assays often employ luminescence-based detection, where the amount of ATP remaining after the kinase reaction is measured. A decrease in kinase activity results in more ATP being available, leading to a higher luminescent signal.[4][5]

Materials:

  • Purified recombinant kinase (e.g., FGFR1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., Promega's ADP-Glo™ Kinase Assay)

  • Test compounds (4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., a known FGFR inhibitor)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to create a 10-point dose-response curve.

  • Kinase Reaction Setup:

    • In a multiwell plate, add the test compound dilutions. Ensure the final DMSO concentration in the reaction is consistent across all wells and typically does not exceed 1%.

    • Add the purified kinase and its specific substrate to the wells.

    • Include appropriate controls:

      • No-Enzyme Control: All components except the kinase, to determine background signal.

      • Vehicle Control (DMSO only): Represents 100% kinase activity.

      • Positive Control Inhibitor: A known inhibitor to validate the assay's sensitivity.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for the specific kinase to ensure accurate IC50 determination.[6]

  • Incubation: Incubate the reaction plate at the optimal temperature for the kinase (often 30°C or room temperature) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., ADP-Glo™). This typically involves a two-step process: first, an ADP-to-ATP conversion reagent is added, followed by a luciferase/luciferin-containing detection reagent.

    • Incubate as per the manufacturer's instructions to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Presentation:

  • Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Compound IDTarget KinaseIC50 (nM)
Derivative AFGFR115.2
Derivative BFGFR189.7
Derivative CFGFR1>10,000
Positive ControlFGFR18.5
Caption: Example data table for in vitro kinase IC50 determination.

Section 2: Cellular Assays - Assessing On-Target Effects and Cytotoxicity

After confirming biochemical potency, the next critical step is to determine if the compounds can inhibit their target in a cellular context and exert a biological effect, such as reducing cancer cell viability.

Protocol 2.1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle of the Assay: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the absorbance is measured.

Materials:

  • Cancer cell line expressing the target of interest (e.g., a cell line with FGFR amplification)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds and a positive control (e.g., a clinical-stage cytotoxic agent)

  • 96-well flat-bottom tissue culture plates

  • Spectrophotometer (ELISA plate reader)

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours). Include vehicle-treated cells as a negative control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8][9]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm.[8]

Data Analysis and Presentation:

  • Subtract the background absorbance (from wells with medium only).

  • Normalize the data to the vehicle-treated cells (100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration and fit to a 4PL curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Compound IDCell LineGI50 (µM)
Derivative ACancer Cell Line X0.25
Derivative BCancer Cell Line X1.8
Derivative CCancer Cell Line X>50
Positive ControlCancer Cell Line X0.08
Caption: Example data table for cell viability GI50 determination.
Protocol 2.2: Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)

Principle of the Assay: A key mechanism by which anti-cancer agents kill tumor cells is through the induction of apoptosis. A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for both caspase-3 and -7.[10] Upon cleavage by active caspases, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal that is proportional to the amount of caspase activity.[11][12]

Materials:

  • Cells and culture medium

  • Test compounds

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White-walled, opaque 96-well plates suitable for luminescence

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with test compounds at various concentrations for a desired time (e.g., 24, 48 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[11]

  • Assay Procedure ("Add-Mix-Measure"):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]

    • Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours to allow for cell lysis and signal stabilization.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Section 3: Mechanistic Studies - Elucidating the Mode of Action

Once a compound has demonstrated both biochemical and cellular activity, it is crucial to confirm that its cellular effects are a direct result of inhibiting the intended target and its associated signaling pathway.

Protocol 3.1: Western Blotting for Signaling Pathway Analysis

Principle of the Assay: Western blotting is a technique used to detect specific proteins in a complex mixture, such as a cell lysate.[13] It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[14][15] For kinase inhibitors, this method is invaluable for assessing the phosphorylation status of the target kinase (autophosphorylation) and its downstream substrates. A potent and specific inhibitor should reduce the phosphorylation of these key signaling nodes.

G compound 4-Chloro-1H-pyrrolo[2,3-b]pyridine -3-carboxamide Derivative FGFR FGFR compound->FGFR PLCg PLCγ FGFR->PLCg p DAG DAG PLCg->DAG PKC PKC DAG->PKC ERK ERK PKC->ERK p Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical FGFR signaling pathway modulation.

Step-by-Step Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compound at effective concentrations (e.g., 1x, 5x, and 10x the GI50 value) for a short duration (e.g., 1-4 hours) to observe direct signaling effects.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.[14]

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein lysates to equal concentrations and denature them by boiling in Laemmli sample buffer.[14]

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[15][16]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-FGFR, total-FGFR, phospho-ERK, total-ERK) overnight at 4°C with gentle agitation.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.

    • A loading control (e.g., β-actin or GAPDH) should always be included to ensure equal protein loading.

References

  • MTT (Assay protocol). (n.d.).
  • Caspase-Glo® 3/7 Assay Protocol - Promega Corporation. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
  • Protocol for Cell Viability Assays - BroadPharm. (2022, January 18). BroadPharm.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT Cell Proliferation/Viability Assay - R&D Systems. (n.d.). R&D Systems.
  • Western Blotting Protocol - Cell Signaling Technology. (2005, June 15). Cell Signaling Technology.
  • Caspase-Glo® 3/7 3D Assay Technical Manual - Promega Corporation. (n.d.).
  • Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323 - Promega Corporation. (n.d.).
  • Caspase-Glo® 3/7 Assay System - Promega Corporation. (n.d.).
  • Western Blot Protocol | R&D Systems. (n.d.). R&D Systems.
  • Caspase-Glo® 3/7 3D Assay - Promega Corporation. (n.d.).
  • Western Blot Protocol - Immunoblotting or Western Blot - MilliporeSigma. (n.d.). MilliporeSigma.
  • Western blot protocol - Abcam. (n.d.). Abcam.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (n.d.). Eurofins Discovery.
  • Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO. (n.d.). PharmaLegacy.
  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). PMC.
  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025, August 14). Celtarys.
  • Kinase assays | BMG LABTECH. (2020, September 1). BMG LABTECH.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC.
  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (n.d.). PMC.
  • Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. (n.d.). Journal of Agricultural and Food Chemistry.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
  • 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. (n.d.). PMC.
  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. (2013, January 8). Journal of Medicinal Chemistry.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 55052-28-3 - TCI Chemicals. (n.d.). TCI Chemicals.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. This valuable building block, a derivative of 7-azaindole, is crucial in medicinal chemistry and drug discovery programs.[1][2] Its synthesis, while well-established, presents several challenges where byproduct formation can significantly impact yield and purity.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical identification and mitigation of common impurities. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic route.

Part 1: Troubleshooting Guide

This section addresses specific problems encountered during the multi-step synthesis of the title compound. The typical synthetic pathway proceeds from 1H-pyrrolo[2,3-b]pyridine (7-azaindole) through N-oxidation, chlorination, C-3 functionalization (typically cyanation), and final hydrolysis to the amide.

Question 1: My chlorination of the 7-azaindole core results in low yields and a complex product mixture. What are the likely byproducts and how can I minimize them?

The chlorination of the 7-azaindole scaffold is a critical step that dictates the success of the entire synthesis. The preferred method involves the N-oxidation of the pyridine nitrogen followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) to regioselectively install the chlorine at the C-4 position.[3][4] Issues at this stage are common and typically stem from incomplete initial N-oxidation or non-selective chlorination.

Common Causes and Solutions:

  • Probable Cause 1: Incomplete N-Oxidation: The initial N-oxidation step is crucial. The N-oxide intermediate activates the C-4 position for nucleophilic attack by chloride. Incomplete oxidation means a significant portion of the unactivated 7-azaindole remains, which does not react under the same conditions, leading to low conversion.

    • Solution: Ensure the complete conversion of 7-azaindole to its N-oxide before proceeding. Monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Use a slight excess of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide) and allow for sufficient reaction time.

  • Probable Cause 2: Dichlorination and Over-chlorination: While the N-oxide directs chlorination to C-4, harsh reaction conditions can lead to the formation of dichlorinated species (e.g., 2,4-dichloro or 4,6-dichloro derivatives) or other polychlorinated byproducts. This is analogous to side reactions seen in other heterocyclic systems under Vilsmeier-Haack conditions.[5]

    • Solution: Carefully control the reaction temperature and the stoichiometry of POCl₃. Add the POCl₃ portion-wise at a lower temperature before gently heating. Using the minimum effective amount of POCl₃ can help suppress over-chlorination.

  • Probable Cause 3: Unreacted 4-hydroxy-7-azaindole (Tautomer Impurity): The N-oxide rearrangement can lead to a 4-hydroxy intermediate which must be fully converted to the 4-chloro product. Incomplete reaction with POCl₃ will leave this polar impurity in your crude product.

    • Solution: Increase the reaction time or temperature moderately after the addition of POCl₃. Ensure efficient mixing. The addition of a tertiary amine base like diisopropylethylamine (DIPEA) can sometimes facilitate the reaction and improve yields.[3][4]

  • Probable Cause 4: Tar Formation: 7-azaindole and its derivatives can be sensitive to strongly acidic and high-temperature conditions, leading to polymerization or decomposition (tar formation).

    • Solution: Avoid excessive temperatures (>110-120 °C) during the chlorination step. Ensure that the workup procedure, which often involves quenching with water or ice, is performed carefully to manage the exotherm.

Troubleshooting Summary: Chlorination Step
ProblemProbable CauseRecommended Solution
Low ConversionIncomplete N-oxidation of starting material.Monitor N-oxidation to completion (TLC/HPLC) before adding POCl₃.
Multiple Spots on TLC (Less Polar)Over-chlorination (di- or tri-chloro species).Reduce POCl₃ stoichiometry. Control temperature carefully during addition and reflux.
Polar Impurity DetectedUnreacted 4-hydroxy intermediate.Increase reaction time/temperature moderately. Consider adding a non-nucleophilic base (e.g., DIPEA).
Dark, Intractable MaterialDecomposition/Polymerization.Avoid excessive temperatures. Ensure controlled quench during workup.
Workflow for Troubleshooting Chlorination

Caption: Decision tree for troubleshooting the chlorination of 7-azaindole.

Question 2: In the final hydrolysis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, I am getting a mixture of the desired amide, unreacted nitrile, and the carboxylic acid. How can I improve selectivity for the amide?

The conversion of the 3-carbonitrile to the 3-carboxamide is a partial hydrolysis. This reaction is a delicate balance, as the desired amide intermediate can be readily hydrolyzed further to the corresponding carboxylic acid under the reaction conditions.[6][7]

Common Causes and Solutions:

  • Probable Cause 1: Over-hydrolysis to Carboxylic Acid: This is the most common issue. Vigorous hydrolysis conditions (e.g., high concentrations of strong acids like HCl or strong bases like NaOH, coupled with high temperatures and long reaction times) will drive the reaction past the amide stage to the more thermodynamically stable carboxylate/carboxylic acid.[8][9]

    • Solution: Employ milder reaction conditions.

      • Acidic Conditions: Use concentrated sulfuric acid at a strictly controlled low temperature (e.g., 0-25 °C) for a short duration. The reaction should be carefully monitored and quenched as soon as the starting material is consumed.

      • Basic Conditions: Use basic hydrolysis with reagents like sodium hydroxide in a non-aqueous solvent system, which can be milder than aqueous systems.[9] Alternatively, peroxide-mediated hydrolysis (e.g., H₂O₂ with a base) can be selective for amides.

  • Probable Cause 2: Incomplete Hydrolysis (Remaining Nitrile): Nitriles can be quite stable, and conditions that are too mild or reaction times that are too short will result in incomplete conversion.[9]

    • Solution: If significant starting material remains, you can cautiously increase the reaction time or slightly raise the temperature, while frequently monitoring the reaction progress (e.g., every 30 minutes) by TLC or HPLC to find the optimal endpoint before significant carboxylic acid formation occurs.

Hydrolysis Pathway & Selectivity

G cluster_conditions Reaction Control Nitrile R-C≡N (3-carbonitrile) Amide R-C(O)NH₂ (Desired 3-carboxamide) Nitrile->Amide H₂O (Controlled Conditions) Acid R-C(O)OH (Carboxylic Acid Byproduct) Amide->Acid H₂O (Harsh Conditions) Mild Mild Conditions (Low Temp, Short Time) Favors Amide Harsh Harsh Conditions (High Temp, Strong Acid/Base) Favors Acid

Caption: The hydrolysis pathway from nitrile to the desired amide and the acid byproduct.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is a standard synthetic route to prepare the 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide precursor, the 3-carbonitrile? A common and effective route starts with the 4-chloro-7-azaindole intermediate. This intermediate can then undergo a Vilsmeier-Haack type reaction using POCl₃ and DMF to install a 3-formyl group.[5][10] The resulting 3-carbaldehyde can then be converted to the 3-carbonitrile via standard methods, for example, by forming an oxime and subsequent dehydration with an agent like thionyl chloride.[11]

  • Q2: What are the best analytical methods to monitor this synthesis and characterize the byproducts? For reaction monitoring and purity assessment, High-Performance Liquid Chromatography (HPLC) is the industry standard due to its high resolution and sensitivity in separating the starting materials, intermediates, product, and byproducts.[12] For structural identification of unknown byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Mass Spectrometry (MS) is crucial for confirming the molecular weights of the expected products and any impurities, helping to quickly identify issues like over-chlorination or hydrolysis.

  • Q3: Is it possible to chlorinate 7-azaindole directly at the 4-position without the N-oxidation step? Direct electrophilic chlorination of 7-azaindole is generally not selective and leads to a mixture of products. The pyridine ring is electron-deficient, making electrophilic substitution difficult, while the pyrrole ring is electron-rich. Direct chlorination often yields substitution on the pyrrole ring (C-3) or a complex mixture of isomers. The N-oxidation of the pyridine nitrogen is a critical step to electronically activate the C-4 and C-6 positions for nucleophilic attack, thereby enabling a clean and regioselective introduction of the chlorine atom at the desired C-4 position.[13]

Part 3: Key Experimental Protocols

Disclaimer: These protocols are illustrative and adapted from literature procedures. They should be performed by qualified personnel with appropriate safety precautions.

Protocol 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

(Adapted from patent literature[3][4])

  • N-Oxidation: Dissolve 7-azaindole (1.0 eq) in a suitable solvent such as dimethoxyethane and heptane. Add m-chloroperoxybenzoic acid (m-CPBA) (1.2-1.5 eq) portion-wise while maintaining the temperature below 30 °C. Stir the mixture at room temperature for 12-18 hours, monitoring for completion by TLC.

  • Chlorination: Filter the reaction mixture to remove m-chlorobenzoic acid. To the filtrate containing the 7-azaindole-N-oxide, add phosphorus oxychloride (POCl₃) (4.0-8.0 eq) slowly. Heat the mixture to reflux (approx. 80-90 °C) for 4-18 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice/water. Adjust the pH to 8-10 using a 6N sodium hydroxide (NaOH) solution. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Selective Hydrolysis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

(General procedure based on established principles[6][9])

  • Reaction Setup: Add 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (1.0 eq) to concentrated sulfuric acid (e.g., 5-10 volumes) at 0 °C in a flask equipped with a magnetic stirrer and a thermometer.

  • Controlled Hydrolysis: Stir the mixture at a controlled temperature, typically between 10-25 °C. The reaction is highly sensitive to temperature.

  • Monitoring: Monitor the reaction progress closely by quenching a small aliquot in water, neutralizing, extracting with ethyl acetate, and analyzing by TLC or HPLC. The goal is to stop the reaction upon the disappearance of the starting nitrile, before significant formation of the carboxylic acid byproduct.

  • Workup: Once complete, carefully pour the reaction mixture onto a stirred mixture of ice and water. Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium carbonate) to a pH of ~7-8.

  • Isolation: The product, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

References

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2026). ResearchGate. Available at: [Link]

  • Hydrolysing Nitriles. (n.d.). Chemguide. Available at: [Link]

  • Hydrolysis of nitriles. (n.d.). Lumen Learning - Organic Chemistry II. Available at: [Link]

  • Preparation method for 4-substituted-7-azaindole. (2012). Google Patents (CN102746295A).
  • Chemistry of Nitriles. (n.d.). LibreTexts. Available at: [Link]

  • Chemistry of Nitriles. (2024). LibreTexts. Available at: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2007). Arkivoc. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate. Available at: [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in the synthesis of this valuable heterocyclic building block, thereby improving your reaction yields and product purity.

Synthetic Overview

The synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide typically involves a multi-step process starting from the 7-azaindole core. The general synthetic strategy is outlined below. Each step presents its own set of challenges that can impact the overall yield.

Synthetic_Workflow Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) N_Oxidation N-Oxidation Start->N_Oxidation H₂O₂ Chlorination Chlorination at C4 N_Oxidation->Chlorination POCl₃ Formylation Vilsmeier-Haack Formylation at C3 Chlorination->Formylation POCl₃, DMF Oxidation Oxidation of Aldehyde to Carboxylic Acid Formylation->Oxidation Oxidizing Agent Amidation Amidation Oxidation->Amidation Amide Coupling Target 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Amidation->Target

Caption: A general synthetic workflow for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps affecting the overall yield in this synthesis?

A1: The most critical steps are typically the chlorination of the 7-azaindole N-oxide and the subsequent C3-functionalization (e.g., Vilsmeier-Haack formylation). These steps can be prone to side reactions and may require careful optimization of reaction conditions to achieve high yields and purity.[1] The final amidation step can also be challenging depending on the chosen coupling method.

Q2: Are there alternative routes to introduce the carboxamide group at the C3 position?

A2: Yes, besides the formylation-oxidation-amidation sequence, you can consider direct carboxylation of the 4-chloro-7-azaindole intermediate, followed by amidation. Another potential route is the direct cyanation at C3, followed by hydrolysis of the nitrile to the carboxamide. The choice of route will depend on the availability of starting materials and the scalability of the process.

Q3: What are the common impurities I should look out for?

A3: Common impurities include unreacted starting materials, regioisomers from incomplete selectivity during chlorination or formylation, and byproducts from over-chlorination.[2] During amidation, you might encounter impurities from side reactions of the coupling agents or unreacted starting materials. It is crucial to monitor the reaction progress by TLC or LC-MS to identify and minimize these impurities.[3]

Troubleshooting Guide by Synthetic Step

Step 1: N-Oxidation of 7-Azaindole

Q: My N-oxidation of 7-azaindole is sluggish and gives low yields. What can I do?

A: Low yields in N-oxidation are often due to insufficient oxidant or suboptimal reaction temperature.

  • Oxidant Choice and Stoichiometry: Hydrogen peroxide is a common and clean oxidant for this transformation.[1] Ensure you are using a sufficient excess of H₂O₂ (typically 1.1 to 2 equivalents). Other oxidants like m-CPBA can also be used, but may be more expensive and generate more byproducts.

  • Temperature Control: The reaction is typically carried out at a low temperature (5-15 °C) to control the exotherm and prevent over-oxidation or decomposition.[1] Let the reaction warm to room temperature slowly and monitor for completion.

  • Solvent: Acetic acid is a common solvent for this reaction. Ensure it is of high purity.

Step 2: Chlorination of 7-Azaindole N-oxide

Q: The chlorination with POCl₃ results in a dark, tarry mixture and a very low yield of the desired 4-chloro-7-azaindole. How can I improve this?

A: This is a common and critical issue. The formation of tars and low yields are often due to harsh reaction conditions.[4]

  • Temperature Control: This is the most critical parameter. The reaction with phosphorus oxychloride (POCl₃) is highly exothermic. It is essential to add the POCl₃ slowly at a low temperature (e.g., 0-5 °C) and then carefully control the temperature during heating. Overheating can lead to decomposition and polymerization.[5]

  • Use of a Co-solvent or Base: Performing the reaction in a solvent like acetonitrile or THF can help to moderate the reaction.[1] The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can also improve the yield by neutralizing the HCl generated during the reaction.[1]

  • Reagent Purity: Ensure the POCl₃ is fresh and has not been exposed to moisture, which can reduce its activity.[5]

  • Work-up Procedure: The work-up is also critical. The reaction mixture should be quenched carefully by pouring it onto ice-water. The pH should then be adjusted to be neutral or slightly basic to precipitate the product. Be aware that the 4-chloro product can be susceptible to hydrolysis back to the hydroxy compound if the work-up conditions are too harsh.[5]

Chlorination_Troubleshooting Start Low Yield in Chlorination Temp Was temperature controlled during POCl₃ addition and heating? Start->Temp Solvent Was a co-solvent or base used? Temp->Solvent Yes Sol1 Control temperature strictly (0-5 °C for addition, then gentle heating). Temp->Sol1 No Workup Was the work-up performed carefully? Solvent->Workup Yes Sol2 Consider using a co-solvent (e.g., ACN) and a base (e.g., DIPEA). Solvent->Sol2 No Sol3 Quench on ice and carefully adjust pH during work-up. Workup->Sol3 No

Caption: Troubleshooting logic for the chlorination step.

Step 3: Vilsmeier-Haack Formylation at C3

Q: I am getting a mixture of products from the Vilsmeier-Haack reaction, including formylation at other positions. How can I improve the regioselectivity for C3?

A: The Vilsmeier-Haack reaction is generally selective for the electron-rich pyrrole ring of the 7-azaindole system.[6] However, issues with regioselectivity can arise.

  • Reaction Conditions: The Vilsmeier reagent (formed from POCl₃ and DMF) should be prepared at a low temperature before the addition of the 4-chloro-7-azaindole substrate.[6] The reaction temperature should be carefully controlled throughout the process.

  • Stoichiometry of Vilsmeier Reagent: Using a slight excess of the Vilsmeier reagent can help to drive the reaction to completion, but a large excess may lead to side reactions.

  • Purity of Starting Material: Ensure that the 4-chloro-7-azaindole is pure. Impurities from the previous step can lead to a complex mixture of products.

Step 4: Amidation

Q: My amidation reaction is not going to completion, and I have difficulty purifying the final product. What are my options?

A: Incomplete amidation can be due to several factors, including the choice of coupling agent, base, and solvent.

  • Choice of Coupling Agent: If you are starting from the carboxylic acid, a variety of coupling agents can be used, such as HATU, HBTU, or EDC/HOBt. The choice will depend on the scale and cost considerations.

  • Starting Material: An alternative to the carboxylic acid is to start from the corresponding methyl or ethyl ester. The amidation of the ester can be achieved by heating with ammonia in a suitable solvent.[7]

  • Purification: The product, being an amide, can sometimes be challenging to purify by chromatography due to its polarity. Recrystallization is often a good option for purification if a suitable solvent system can be found.[3] Adding a small amount of a base like triethylamine to the chromatography eluent can help to reduce tailing of basic compounds.[3]

Data Summary Table

StepReagentsTypical ConditionsExpected YieldKey Considerations
N-Oxidation 7-azaindole, H₂O₂Acetic acid, 5-15 °C to RT>80%Control exotherm
Chlorination 7-azaindole N-oxide, POCl₃Neat or in ACN, with or without DIPEA, 0 °C to reflux60-85%Strict temperature control is crucial[1]
Formylation 4-chloro-7-azaindole, POCl₃, DMF0 °C to 80 °C70-90%Control stoichiometry and temperature[6]
Amidation Carboxylic acid, NH₃ source, coupling agentVarious60-95%Choice of coupling agent and purification strategy are key

Detailed Experimental Protocols

Protocol 1: Chlorination of 7-Azaindole N-oxide
  • To a stirred solution of 7-azaindole N-oxide (1.0 eq) in acetonitrile (10 volumes), add diisopropylethylamine (1.1 eq) at room temperature.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise, keeping the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH to 7-8 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Vilsmeier-Haack Formylation
  • In a separate flask, add phosphorus oxychloride (POCl₃) (1.2 eq) to anhydrous N,N-dimethylformamide (DMF) (3 volumes) at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 4-chloro-7-azaindole (1.0 eq) in anhydrous DMF (2 volumes) to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 2-3 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench by pouring onto ice-water.

  • Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting aldehyde by column chromatography.

References

  • Patil, P. G., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. CN104844675A.
  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. 2022. Available from: [Link]

  • Turkish Journal of Chemistry. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF. 2023. Available from: [Link]

  • Han, C., et al. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. 2017. Available from: [Link]

  • Google Patents. Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. CN105622616A.
  • Kordubailo, M. V. & Tolmachev, A. A. Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. 2025. Available from: [Link]

  • Kordubailo, M. V. & Tolmachev, A. A. Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. 2025. Available from: [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Latin American Journal of Pharmacy. 2020. Available from: [Link]

  • National Center for Biotechnology Information. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PubChem. Available from: [Link]

  • Google Patents. Preparation method for 4-substituted-7-azaindole. CN102746295A.
  • Falco, A., et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. 2021. Available from: [Link]

  • ResearchGate. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. 2007. Available from: [Link]

  • SciELO. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. 2018. Available from: [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available from: [Link]

  • ResearchGate. Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. Available from: [Link]

  • National Center for Biotechnology Information. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubChem. Available from: [Link]

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Technical Support Center: Troubleshooting the Synthesis of 4-Chloro-7-azaindole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chemical nuances of 7-azaindole functionalization.

The synthesis of 4-chloro-7-azaindole-3-carboxamide (also known as 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide) is a critical transformation in the development of kinase inhibitors and immunomodulators. The most robust, scalable, and cyanide-free route relies on a two-step sequence: Friedel-Crafts Trichloroacetylation followed by Haloform-Type Ammonolysis [1]. However, the unique electronic properties of the 7-azaindole core—specifically the electron-withdrawing N7 pyridine nitrogen and the highly activated C4-chloride—create a landscape prone to specific side reactions.

Diagnostic Overview & Reaction Workflow

Before troubleshooting, it is critical to understand the thermodynamic and kinetic pathways at play. The diagram below maps the validated synthetic route alongside the three most common side reactions: N1-acylation, C4-nucleophilic aromatic substitution (SNAr), and premature hydrolysis.

Workflow SM 4-Chloro-7-azaindole (Starting Material) N1_Side N1-Trichloroacetyl (Kinetic Side Product) SM->N1_Side Cl3CCOCl (No Lewis Acid) Int 3-Trichloroacetyl-4-chloro-7-azaindole (Key Intermediate) SM->Int Cl3CCOCl, AlCl3 (DCM, 0 to 25°C) N1_Side->Int AlCl3, Heat (Thermodynamic Shift) Acid_Side 3-Carboxylic Acid (Hydrolysis Side Product) Int->Acid_Side Aqueous NH3 (H2O Contamination) SNAr_Side 4-Amino-3-carboxamide (SNAr Side Product) Int->SNAr_Side Excess NH3, High Temp (>60°C) Prod 4-Chloro-7-azaindole-3-carboxamide (Target Product) Int->Prod NH3 in Dioxane (0.5M, 20-25°C)

Reaction workflow and side-product pathways for 4-chloro-7-azaindole-3-carboxamide synthesis.

Validated Workflow: Self-Validating Protocols

To establish a trustworthy baseline, follow this field-proven methodology. Every step includes In-Process Controls (IPCs) to ensure the system is self-validating.

Step 1: Friedel-Crafts Trichloroacetylation
  • Causality: The 7-azaindole core is less nucleophilic at C3 than a standard indole due to the electron-withdrawing nature of the N7 pyridine nitrogen. Using Aluminum Chloride ( AlCl3​ ) is mandatory. It acts as a thermodynamic driving force by coordinating to the N7 atom, preventing kinetic N1-acylation and directing the electrophile strictly to the C3 position.

  • Protocol:

    • Dissolve 4-chloro-7-azaindole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert N2​ atmosphere.

    • Add anhydrous AlCl3​ (3.0 eq) portion-wise at 0 °C. Stir for 30 minutes to allow complexation.

    • Add trichloroacetyl chloride (1.5 eq) dropwise.

    • Allow the reaction to warm to 20–25 °C and stir for 12 hours.

    • Quench carefully with ice water, extract with DCM, dry over Na2​SO4​ , and concentrate.

  • IPC (Self-Validation): Monitor by LC-MS. The starting material ( m/z 153 [M+H]+ ) must convert entirely to the intermediate ( m/z 297 [M+H]+ ). The intermediate will exhibit a characteristic multi-isotope pattern due to the four chlorine atoms.

Step 2: Haloform-Type Ammonolysis
  • Causality: The trichloroacetyl group acts as an excellent leaving group. Ammonia attacks the C3-carbonyl, forming a tetrahedral intermediate that collapses to expel the trichloromethyl anion (which abstracts a proton to form chloroform). Anhydrous conditions are required to prevent competitive attack by hydroxide[1].

  • Protocol:

    • Dissolve the intermediate from Step 1 in a solution of anhydrous ammonia in dioxane (0.5 M, 10.0 eq).

    • Stir the mixture strictly at room temperature (20–25 °C) for 4–6 hours. Do not heat.

    • Concentrate the solvent under reduced pressure.

    • Purify via recrystallization or silica gel chromatography to afford the pure carboxamide.

  • IPC (Self-Validation): Monitor by TLC (EtOAc/Hexane 1:1). The intermediate is highly non-polar ( Rf​≈0.8 ), while the resulting carboxamide is highly polar ( Rf​≈0.2 ). LC-MS will confirm the product at m/z 196 [M+H]+ .

Failure Analysis & FAQs

Q1: During the ammonolysis step, LC-MS indicates a significant M-34 mass shift (loss of Cl, addition of NH2​ ). How do I prevent this?

A: You are observing the formation of 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxamide , a product of Nucleophilic Aromatic Substitution (SNAr).

  • The Science: The 4-chloro substituent on the 7-azaindole core is highly activated by the adjacent electron-withdrawing N7 pyridine nitrogen (acting similarly to the 4-position of a standard pyridine ring). When subjected to nucleophiles like ammonia at elevated temperatures, the chloride is readily displaced[2],[3].

  • The Fix: Maintain the ammonolysis reaction strictly at or below room temperature ( 25 °C). Never use heat to accelerate this specific step.

Q2: My acylation reaction yields a highly non-polar spot on TLC, which NMR confirms is the N1-trichloroacetylated product. How do I force C3-substitution?

A: You are trapped under kinetic control.

  • The Science: N-acylation is kinetically favored due to the higher nucleophilicity of the deprotonated pyrrole nitrogen. However, C3-acylation is thermodynamically favored. In the absence of a strong Lewis acid, the reaction stalls at the kinetic N1-product.

  • The Fix: Ensure you are using at least 3.0 equivalents of high-quality, strictly anhydrous AlCl3​ . If your AlCl3​ has degraded (often visible as a crusty, white/yellow powder instead of free-flowing granules), it cannot effectively coordinate the N7 nitrogen to drive the thermodynamic rearrangement.

Q3: I am recovering 4-chloro-7-azaindole-3-carboxylic acid instead of the desired carboxamide. What is causing this hydrolysis?

A: Your ammonia source is contaminated with water.

  • The Science: The trichloroacetyl group is highly susceptible to haloform-type cleavage by any nucleophile. If your ammonia source contains water (e.g., using aqueous NH4​OH instead of anhydrous NH3​ gas or NH3​ in dioxane), the hydroxide/water acts as a competing nucleophile, cleaving the intermediate into the carboxylic acid.

  • The Fix: Switch to a strictly anhydrous solvent system, such as 0.5 M NH3​ in dioxane[1]. Ensure all glassware is oven-dried prior to the reaction.

Data Analytics: Reaction Condition Matrix

The table below summarizes the quantitative impact of varying the ammonolysis conditions on the final product distribution. This data clearly illustrates the causality between heat (driving SNAr) and water (driving hydrolysis).

Ammonolysis ReagentTemperature (°C)Time (h)Target Carboxamide Yield (%)SNAr Side Product (%)Hydrolysis Side Product (%)
0.5 M NH3​ in Dioxane 20–25 6 >90 <1 <2
0.5 M NH3​ in Dioxane8044550<2
28% Aq. NH4​OH 20–251255<535
28% Aq. NH4​OH 804154040

References

  • Title: Pyrrolo[2,3-b]pyridine compounds and their use in the treatment of cancer (US11447505B1)
  • Title: Synthesis of 4-(Cyclic dialkylamino)-7-azaindoles by Microwave Heating of 4-Halo-7-azaindoles and Cyclic Secondary Amines Source: Tetrahedron Letters (via ResearchGate) URL: [Link]

  • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) Source: Current Organic Chemistry (via ResearchGate) URL: [Link]

Sources

Purification challenges of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry and downstream processing, I have designed this guide to address the specific hurdles associated with isolating highly functionalized 7-azaindole derivatives.

The purification of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide presents a "perfect storm" of chromatographic challenges. The molecule possesses a basic pyridine nitrogen, an acidic pyrrole N-H, a strong hydrogen-bonding carboxamide group, and a lipophilic chlorine atom. This guide breaks down the causality behind these challenges and provides field-proven, self-validating protocols to ensure high-purity recovery.

PART 1: Physicochemical Profile & Purification Implications

To troubleshoot a purification, we must first understand the thermodynamic and electrostatic profile of the target molecule. The 7-azaindole core is notorious for undergoing self-association (dimerization) in solution[1], which drastically alters its solubility and retention behavior.

Table 1: Quantitative Physicochemical Data

Property Value Chromatographic Significance
Molecular Formula C8H6ClN3O[2] High heteroatom-to-carbon ratio dictates extreme polarity.
Molecular Weight 195.61 g/mol [2] Low molecular weight; requires careful monitoring to avoid loss during high-vacuum drying.
Predicted pKa (Pyrrole N-H) 11.78 ± 0.40[2] Weak acid; acts as a strong H-bond donor, interacting heavily with stationary phases.
Predicted pKa (Pyridine N-H⁺) ~4.9 (Azaindole core)[1] Weak base; causes severe ion-exchange interactions with acidic silanol groups on bare silica.
Predicted Density 1.555 ± 0.06 g/cm³[2] High density driven by the C4-chloro substitution.

| H-Bonding Profile | 3 Donors, 2 Acceptors | Drives severe self-association, leading to poor solubility in standard non-polar loading solvents (e.g., Hexanes/DCM). |

PART 2: Diagnostic Workflow

Before committing your entire crude mixture to a column, use the following decision tree to determine the optimal chromatographic strategy.

G Start Crude 4-Chloro-1H-pyrrolo[2,3-b] pyridine-3-carboxamide SolCheck Soluble in DCM/MeOH <10%? Start->SolCheck NP Normal Phase Silica (Solid Loading) SolCheck->NP Yes RP Reverse Phase C18 (Liquid Load in DMSO/MeOH) SolCheck->RP No Tailing Severe Tailing/Streaking on TLC? NP->Tailing Success Pure Fractions Recovered RP->Success Modifier Add 1% Et3N or NH4OH to Mobile Phase Tailing->Modifier Yes Tailing->Success No Modifier->Success

Decision tree for selecting chromatography strategies based on solubility and tailing.

PART 3: Troubleshooting FAQs

Q1: Why does 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide streak so severely on standard normal-phase silica gel? A1: The severe tailing is caused by multi-point, mixed-mode interactions. The 7-azaindole core contains both a hydrogen-bond donor (pyrrole N-H) and an acceptor (pyridine N)[1]. When combined with the C3-carboxamide, the molecule interacts strongly with the acidic silanol (Si-OH) groups on bare silica[3]. The basic pyridine nitrogen undergoes an acid-base ion-exchange interaction with the silanols, while the carboxamide forms irreversible hydrogen bonds. This dual-point binding causes the compound to drag across the column rather than eluting in a discrete band.

Q2: How can I force the compound to elute as a sharp peak on normal-phase chromatography? A2: You must chemically mask the secondary interactions with the silanol groups. This is achieved by adding a competitive basic modifier to your mobile phase. A standard approach is using a gradient of Dichloromethane (DCM) and Methanol (MeOH) containing 1% to 5% Triethylamine (Et₃N) or aqueous Ammonium Hydroxide (NH₄OH)[3]. The modifier saturates the acidic sites on the silica, allowing your target molecule to partition normally.

Q3: The compound is completely insoluble in my loading solvent. How do I load it onto the column without it crashing out at the solvent front? A3: 7-Azaindole derivatives exhibit poor solubility in non-polar solvents due to strong intermolecular dimerization[1]. If you attempt a liquid load with a highly polar solvent (like pure DMF or DMSO) onto a normal-phase column, the strong solvent will drag the compound down the column, destroying your separation. The Solution: Use the Solid Loading Technique . Dissolve the crude mixture in a volatile, highly polar solvent (like THF or DCM/MeOH 1:1), add a mass of silica gel equal to 2–3 times the crude mass, and evaporate the solvent completely to form a free-flowing powder. Load this powder directly onto the top of the column.

Q4: I have a co-eluting des-chloro impurity or a regioisomer. Normal-phase chromatography isn't separating them. What is the next step? A4: Structural analogs with similar polarities (such as des-chloro byproducts) are notoriously difficult to separate on normal-phase silica because their hydrogen-bonding profiles are nearly identical. Transition to Reverse-Phase (RP) C18 Chromatography [3]. RP-HPLC relies on hydrophobic interactions. The C4-chlorine atom significantly increases the local lipophilicity compared to a des-chloro impurity, allowing for baseline separation on a C18 column using a Water/Acetonitrile gradient.

PART 4: Mechanistic Pathway of Stationary Phase Interactions

M Molecule 4-Chloro-1H-pyrrolo[2,3-b] pyridine-3-carboxamide Silica Normal Phase (Bare Silica) Silanol Groups (Si-OH) Molecule->Silica Applied to C18 Reverse Phase (C18) Alkyl Chains Molecule->C18 Applied to Hbond Strong H-Bonding & Ion Exchange (Pyrrole NH, Pyridine N, Amide) Silica->Hbond Primary Interaction Hydrophobic Hydrophobic Interaction (C4-Chloro, Aromatic Core) C18->Hydrophobic Primary Interaction Result1 Irreversible Adsorption / Severe Tailing Hbond->Result1 Result2 Predictable Elution / Sharp Peaks Hydrophobic->Result2

Mechanistic comparison of compound interactions with normal-phase vs. reverse-phase media.

PART 5: Validated Purification Protocols

Protocol A: Solid-Loading Normal-Phase Flash Chromatography (For bulk crude purification)

This protocol utilizes a basic modifier to prevent tailing and solid-loading to bypass solubility issues.

  • Sample Preparation (Solid Loading): Dissolve 1.0 g of crude mixture in 20 mL of a 1:1 mixture of DCM and MeOH. Add 2.5 g of standard flash silica gel (230–400 mesh) to the flask.

  • Evaporation: Concentrate the mixture under reduced pressure (rotary evaporator) at 40°C until a dry, free-flowing powder is obtained. Caution: Do not leave on high vacuum for extended periods to avoid sublimation.

  • Column Equilibration: Pack a silica gel column and equilibrate with 3 column volumes (CV) of the starting mobile phase: 95% DCM / 5% MeOH containing 1% Et₃N .

  • Loading: Carefully pour the dry silica-adsorbed crude onto the top of the column bed. Cap with a thin layer of clean sand.

  • Elution Gradient:

    • 0-3 CV: 95% DCM / 5% MeOH / 1% Et₃N

    • 3-8 CV: 90% DCM / 10% MeOH / 1% Et₃N

  • Self-Validation Checkpoint: Before pooling fractions, perform a 2D-TLC on the suspected product fractions. Spot the fraction, run it in the elution solvent, rotate the plate 90 degrees, and run it again. If the spot forms a perfect diagonal without smearing, the Et₃N concentration was sufficient, and the fraction is pure.

Protocol B: Preparative Reverse-Phase Chromatography (For separating des-chloro/isomeric impurities)

Use this when normal-phase fails to separate structurally similar impurities.

  • Sample Preparation: Dissolve the semi-pure material in HPLC-grade DMSO (max concentration ~50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Mobile Phase Setup:

    • Solvent A: Ultrapure Water + 0.1% Formic Acid (FA).

    • Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid (FA). (Note: FA is preferred over TFA as it is easier to remove during lyophilization and provides excellent LC-MS compatibility).

  • Gradient Execution (C18 Column):

    • 0-2 min: Hold at 5% B (Desalting and DMSO elution).

    • 2-15 min: Linear gradient from 5% B to 60% B. The lipophilic C4-chlorine atom will cause the target compound to elute significantly later than any des-chloro impurities.

    • 15-18 min: Flush at 95% B.

  • Self-Validation Checkpoint: Perform an analytical LC-MS run of the pooled fractions. Confirm that the target mass (m/z 196.0 [M+H]+) elutes as a sharp, symmetrical peak and is baseline separated from any impurities. Lyophilize the fractions to yield the pure white/off-white powder.

References

  • Title : Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles | Source : Beilstein Journal of Organic Chemistry | URL :[Link]

Sources

Decomposition of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide during reaction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Decomposition of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when working with highly functionalized 7-azaindoles.

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (CAS: 1784431-06-6) is a highly versatile building block, particularly favored in the synthesis of Janus Kinase (JAK) inhibitors and other immunomodulators[1]. However, its unique electronic topology makes it highly susceptible to unintended decomposition during routine synthetic transformations. To successfully handle this compound, you must master its dual reactivity: the electrophilic C4-chloro position and the hydrolyzable C3-carboxamide group.

Visualizing the Reactivity Profile

The decomposition of this compound is not random; it is strictly governed by the electronic pull of the pyridine ring and the acidity of the pyrrole nitrogen. The diagram below illustrates the three primary degradation pathways you must actively suppress during your workflows.

Reactivity Core 4-Chloro-1H-pyrrolo[2,3-b] pyridine-3-carboxamide Cond1 Aqueous Acid (pH < 2) or Base (pH > 10.5) Core->Cond1 Cond2 Nucleophiles (Alkoxides, Amines) + Heat Core->Cond2 Cond3 Base + Electrophiles (Alkyl Halides) Core->Cond3 Hydrolysis C3-Carboxamide Hydrolysis SNAr C4-Chloro SNAr N1Alk N1-Deprotonation & Alkylation Cond1->Hydrolysis Cond2->SNAr Cond3->N1Alk

Fig 1: Primary decomposition and side-reaction pathways of the 4-chloro-7-azaindole core.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a mass [M-17] corresponding to the loss of ammonia. What is causing the degradation of my starting material? A1: You are observing C3-carboxamide hydrolysis. The amide bond in pyrrole-3-carboxamides is highly susceptible to cleavage under both strong aqueous acidic (pH < 2.0) and basic (pH > 9.0) conditions[2].

  • Causality: The electron-withdrawing nature of the adjacent pyridine ring increases the electrophilicity of the C3 carbonyl carbon. In basic conditions, hydroxide directly attacks the carbonyl, expelling ammonia to form the carboxylic acid. In acidic conditions, protonation of the amide oxygen accelerates water attack.

  • Solution: Buffer all aqueous workups to pH 7.0–8.0. If your downstream cross-coupling requires basic conditions, abandon aqueous hydroxides (NaOH/KOH) and switch to anhydrous carbonate bases (e.g., K₂CO₃, Cs₂CO₃) in aprotic solvents like DMF or 1,4-Dioxane.

Q2: During a basic workup or Suzuki coupling, I am losing the 4-chloro group and isolating solvent/alkoxide adducts. How do I prevent this? A2: You are triggering unintended Nucleophilic Aromatic Substitution (SNAr). The 4-chloro position on a 1H-pyrrolo[2,3-b]pyridine is highly activated toward nucleophilic attack[3].

  • Causality: The nitrogen in the pyridine ring acts as an electron sink by induction and resonance, severely depleting electron density at the C4 position. When exposed to alkoxide bases (like NaOtBu) or prolonged heating in alcoholic solvents, the chloride acts as an excellent leaving group via a stabilized Meisenheimer complex[4].

  • Solution: If the 4-chloro group must be retained for future steps, strictly avoid alkoxide bases and nucleophilic solvents (MeOH/EtOH). Utilize non-nucleophilic bases (e.g., DIPEA, TEA, K₃PO₄) and solvents like Toluene or THF.

Q3: My palladium-catalyzed cross-coupling yields are abysmal, and the catalyst seems to be precipitating. What is going wrong? A3: Unprotected halo-7-azaindoles are notorious for poisoning palladium catalysts[5].

  • Causality: Both the basic pyridine nitrogen and the acidic pyrrole N-H (pKa ~11.7) can coordinate to the palladium center, forming stable, inactive metallacycles that halt the catalytic cycle.

  • Solution: You must implement an N1-protecting group strategy (e.g., SEM or Tosyl) prior to the cross-coupling step. Alternatively, if protection is impossible, utilize highly sterically hindered biaryl phosphine ligands (like RuPhos or XPhos) that prevent the formation of off-cycle palladium-heteroatom complexes[5].

Quantitative Decomposition Profiling

To aid in your experimental design, refer to the table below, which summarizes the stability envelope of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide under various standard laboratory conditions.

Environmental ConditionTemp (°C)Dominant Decomposition PathwayEstimated Half-LifePreventative Strategy
Aqueous HCl (pH < 2.0)25 - 80C3-Carboxamide Hydrolysis< 2 hours at 80°CBuffer workups to pH 7.0
Aqueous NaOH (pH > 10.5)25 - 60C3-Carboxamide Hydrolysis< 4 hours at 60°CUse anhydrous solid bases
NaOtBu in Methanol65C4-Chloro SNAr (Methoxylation)< 1 hourUse K₃PO₄ in Toluene
K₂CO₃ + Alkyl Halide80N1-AlkylationRapid (< 30 min)N1-SEM or Tosyl Protection

Self-Validating Experimental Protocols

Protocol A: N1-SEM Protection (Preventing N-Alkylation & Catalyst Poisoning)

Objective: Mask the acidic pyrrole N-H to prevent unwanted N-alkylation and reduce catalyst poisoning during downstream reactions[3].

  • Preparation: Dissolve 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Causality: NaH irreversibly deprotonates the N1 position, generating hydrogen gas.

    • Validation Check 1: The physical cessation of bubbling visually confirms complete deprotonation.

  • Protection: Stir for 30 minutes at 0 °C, then dropwise add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.3 eq). Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation Check 2: Quench a 10 µL aliquot in water/EtOAc. Run TLC (Hexanes/EtOAc 1:1). The highly polar starting material (Rf ~0.1) must be completely replaced by a lipophilic product spot (Rf ~0.6).

  • Self-Validation Check 3: Following workup, ¹H-NMR of the crude material must show the complete disappearance of the broad pyrrole N-H singlet (>11.0 ppm), confirming quantitative protection[3].

Protocol B: Controlled Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: Intentionally displace the 4-chloro group with a secondary amine to synthesize JAK inhibitor precursors, without hydrolyzing the sensitive C3-carboxamide[3].

  • Reaction Setup: In a microwave-safe vial, combine the N1-protected 4-chloro-azaindole derivative (1.0 eq) and the desired secondary amine (e.g., N-methylcyclohexylamine, 3.0 eq).

  • Acid Scavenging: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: SNAr generates stoichiometric HCl. DIPEA acts as a non-nucleophilic sponge to neutralize this acid, preventing the acidic hydrolysis of the C3-carboxamide group.

  • Solvent & Heating: Dissolve in n-Butanol or N-Methyl-2-pyrrolidone (NMP) (0.5 M). Seal the vial and irradiate in a microwave reactor at 150 °C for 45 minutes[3].

  • Self-Validation Check: Submit an aliquot for LC-MS analysis. You must observe the complete consumption of the starting material mass [M+H]⁺. Crucially, the characteristic isotopic pattern of chlorine (a 3:1 ratio for M : M+2 peaks) will disappear in the product mass [M - Cl + Amine + H]⁺, definitively confirming successful chloride displacement.

Reaction Planning Workflow

Use the following decision matrix to determine the safest synthetic route for your specific target molecule.

Workflow Start Reaction Planning Decision Retain 4-Chloro Group? Start->Decision YesPath Use Non-Nucleophilic Bases (DIPEA, K3PO4) Decision->YesPath Yes NoPath Add Amine/Nucleophile + Heat (Microwave) Decision->NoPath No (Targeting SNAr) Protect N1-SEM Protection Required? YesPath->Protect Success2 4-Substituted Azaindole Product NoPath->Success2 DoProtect React with NaH, SEM-Cl in DMF at 0°C Protect->DoProtect Yes Success1 Intended Functionalization (No SNAr) Protect->Success1 No DoProtect->Success1

Fig 2: Decision matrix for processing 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide safely.

References

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. Available at:[Link]

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. J-Stage / Chem. Pharm. Bull. Available at: [Link]

  • Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. Available at:[Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. Available at:[Link]

Sources

Optimizing reaction conditions for amide coupling to 4-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing amide coupling reactions involving the 4-chloro-1H-pyrrolo[2,3-b]pyridine core. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into this often-challenging transformation. The unique electronic nature of the 7-azaindole scaffold requires careful consideration of reaction parameters to achieve high yields and purity. This resource will help you navigate these complexities, troubleshoot common issues, and establish robust protocols.

Core Principles: Understanding the Substrate and Reaction

The 4-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 4-chloro-7-azaindole, presents a unique set of challenges for amide coupling. The pyridine nitrogen acts as an electron-withdrawing group, which deactivates the pyrrole ring and can influence the nucleophilicity of the pyrrole nitrogen. The chloro-substituent further modifies the electronic properties of the pyridine ring. Successful amide bond formation hinges on effective activation of the carboxylic acid to overcome the potentially lower reactivity of the amine partner and to avoid side reactions.

The general mechanism for most amide couplings involves the activation of a carboxylic acid to form a more reactive species, which is then susceptible to nucleophilic attack by an amine.[1][2][3] The choice of coupling reagent, base, and solvent is critical in controlling the formation and stability of this activated intermediate, thereby dictating the overall success of the reaction.

Recommended Starting Protocol: HATU-Mediated Amide Coupling

This protocol provides a robust starting point for the amide coupling of a generic carboxylic acid to 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 4-chloro-1H-pyrrolo[2,3-b]pyridine

  • Carboxylic acid (1.0 eq)

  • HATU (1.1 - 1.5 eq)[4]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 5.0 eq)[4]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1-1.5 eq).[4]

  • Add anhydrous DMF (or another suitable aprotic solvent) to dissolve the solids.

  • Add the base (DIPEA or TEA, 2.0-5.0 eq) to the mixture and stir for 15-30 minutes at room temperature for pre-activation.[4]

  • Add the 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a weak acid solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine to remove unreacted starting materials and byproducts.[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low to no yield of the desired amide product.

  • Question: I am not observing any significant formation of my desired product. What are the likely causes?

  • Answer: Low or no yield is a common problem that can stem from several factors. Let's break down the possibilities:

    • Ineffective Carboxylic Acid Activation: The coupling reagent may not be potent enough, or the activated intermediate could be unstable. Uronium/aminium-based reagents like HATU, HBTU, or phosphonium-based reagents like PyBOP are generally very effective.[5][6]

    • Hydrolysis of Reagents: The presence of water can hydrolyze the coupling reagent or the activated carboxylic acid intermediate, leading to reaction failure.[7][8] Ensure all glassware is oven-dried and use anhydrous solvents.

    • Substrate Reactivity: 4-chloro-1H-pyrrolo[2,3-b]pyridine can be a challenging substrate due to its electronic properties. A more potent coupling reagent or harsher reaction conditions (e.g., elevated temperature) may be necessary.

    • Incorrect Stoichiometry: Ensure accurate measurement of all reagents. A slight excess of the amine (1.1-1.2 eq) can sometimes drive the reaction to completion.[4]

Issue 2: Formation of significant side products.

  • Question: My reaction is messy, and I'm seeing multiple spots on my TLC plate. What are these side products and how can I avoid them?

  • Answer: Side product formation is often indicative of competing reaction pathways. Here are some common culprits:

    • N-Acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea.[5] The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the intermediate as a less-prone-to-rearrangement active ester.[5]

    • Guanidinium Byproduct: Uronium-based coupling reagents like HATU can react with the amine to form a guanidinium byproduct.[6] While generally efficient, ensuring the carboxylic acid is activated before the amine has a chance to react with the coupling agent can minimize this. Pre-activating the acid with HATU and base for a short period before adding the amine is a good strategy.[4]

    • Dimerization of the Activated Acid: The activated carboxylic acid can sometimes react with another molecule of the unactivated carboxylic acid to form an anhydride.[6]

Issue 3: Racemization of a chiral carboxylic acid.

  • Question: I am using a chiral carboxylic acid, and I'm concerned about racemization. How can I minimize this?

  • Answer: Racemization is a critical concern when working with chiral alpha-amino acids or other stereochemically sensitive carboxylic acids.[9][10][11]

    • Mechanism of Racemization: Racemization can occur through the formation of an oxazolone intermediate from the activated carboxylic acid.[12]

    • Mitigation Strategies:

      • Additives: The use of additives like HOBt and particularly HOAt is highly effective in suppressing racemization.[5][10][11]

      • Coupling Reagent Choice: Phosphonium-based reagents (e.g., PyBOP) and some uronium/aminium reagents (e.g., HATU) are known for low racemization rates.[2][5] Carbodiimides like DCC or EDC, when used alone, have a higher tendency to cause racemization.[5][9]

      • Base Selection: The choice of base can also influence the extent of racemization. Weaker, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are sometimes preferred over stronger bases like DIPEA or triethylamine.[5][11]

      • Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C) can also help to minimize racemization.[5]

Frequently Asked Questions (FAQs)

  • Q1: Which coupling reagent is best for my reaction?

    • A1: The "best" reagent is substrate-dependent. However, for a challenging substrate like 4-chloro-1H-pyrrolo[2,3-b]pyridine, starting with a highly efficient uronium/aminium salt like HATU or a phosphonium salt like PyBOP is recommended.[2][4][5] These reagents are known for their high reactivity and ability to couple less reactive partners. If those fail, exploring carbodiimides like EDC in combination with an additive like HOAt or OxymaPure is a good next step.[12]

  • Q2: What is the role of the base in the reaction?

    • A2: The base plays multiple crucial roles. Primarily, it deprotonates the carboxylic acid to form the carboxylate anion, which is the active nucleophile that attacks the coupling reagent.[4] It also neutralizes any acidic byproducts formed during the reaction, such as the hexafluorophosphate or tetrafluoroborate salts associated with many coupling reagents. For phosphonium and aminium reagents, a tertiary amine base like DIPEA or TEA is required.[5]

  • Q3: Which solvent should I use?

    • A3: Polar aprotic solvents are generally the best choice for amide coupling reactions as they can dissolve the typically polar starting materials and intermediates. DMF , DCM , and acetonitrile are common choices.[13][14] The choice may also depend on the solubility of your specific substrates. It is crucial to use anhydrous solvents to prevent hydrolysis of the coupling reagents and activated intermediates.[13]

  • Q4: My reaction seems to stall. What can I do?

    • A4: If the reaction stalls, you can try a few strategies. Gently heating the reaction (e.g., to 40-50 °C) can sometimes provide the necessary activation energy. You could also consider adding a second portion of the coupling reagent and base. If the issue is the low nucleophilicity of the 4-chloro-1H-pyrrolo[2,3-b]pyridine, switching to a more potent coupling system might be necessary.

Visual Workflow and Data

Troubleshooting Flowchart

Troubleshooting_Amide_Coupling Start Start: Low/No Amide Yield Check_Reagents 1. Verify Reagent Quality & Stoichiometry Start->Check_Reagents Reagents_OK Reagents & Stoichiometry Correct? Check_Reagents->Reagents_OK Optimize_Conditions 2. Optimize Reaction Conditions Reagents_OK->Optimize_Conditions Yes Re_weigh Re-weigh/Use Fresh Reagents Reagents_OK->Re_weigh No Conditions_OK Improved Yield? Optimize_Conditions->Conditions_OK Increase_Temp Increase Temperature (e.g., 40-60 °C) Increase Reaction Time Optimize_Conditions->Increase_Temp Change_Reagent 3. Change Coupling Reagent Conditions_OK->Change_Reagent No Success Success: Product Formed Conditions_OK->Success Yes Failure Consult Specialist/Re-evaluate Route Conditions_OK->Failure Still No Improvement Change_Reagent->Conditions_OK Re-evaluate Switch_to_HATU Switch to HATU/PyBOP (if using EDC/DCC) Change_Reagent->Switch_to_HATU Re_weigh->Check_Reagents Increase_Temp->Optimize_Conditions Switch_to_HATU->Change_Reagent

Caption: A decision-making workflow for troubleshooting low-yielding amide coupling reactions.

Comparison of Common Coupling Reagents
Coupling ReagentClassAdvantagesDisadvantages
HATU Uronium/AminiumHigh reactivity, fast reactions, low racemization.[4]Can react with amine to form guanidinium byproduct.[6]
PyBOP PhosphoniumHigh efficiency, low racemization, does not form guanidinium byproduct.[2][5]Can be more expensive.
EDC/HOBt CarbodiimideWater-soluble byproduct, easy workup.[1][5]Can lead to racemization without additives, formation of N-acylurea byproduct.[5]
DCC CarbodiimideInexpensive and effective.[5]Dicyclohexylurea (DCU) byproduct can be difficult to remove, potential for N-acylurea formation.

References

  • Rebek, J., & Feitler, D. (1974). Peptide synthesis with carbodiimide. PubMed. Available at: [Link]

  • Li, H., & Ye, Y. (1999). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Amide Synthesis Efficiency: Impact of Solvent Choice on Yields. (2026, February 28). LinkedIn. Available at: [Link]

  • Al-Warhi, T., Al-Sha'er, M. A., & El-Faham, A. (2024). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Taylor & Francis Online. Available at: [Link]

  • Thadkapally, S., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Žatko, D., Věžník, J., & Adam, V. (2018). MONITORING ACTION READINESS OF COUPLING REAGENT CARBODIIMIDE IN AQUEOUS SOLUTIONS. Mendel University in Brno. Available at: [Link]

  • Monitoring action readiness of coupling reagent carbodiimide in aqueous solutions. (2024, December 4). ResearchGate. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. (n.d.). ResearchGate. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). University of Southern Denmark. Available at: [Link]

  • Carbodiimide-Mediated Coupling. (n.d.). Organic Chemistry Tutor. Available at: [Link]

  • Optimizing Amide Coupling Reactions. (n.d.). Scribd. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. Available at: [Link]

  • Hansen, M. R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Available at: [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Available at: [Link]

  • Optimization of reaction conditions for amide bond formation. (n.d.). ResearchGate. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. Available at: [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). PMC. Available at: [Link]

  • HATU/PyBOP coupling procedure question. (2023, May 9). Reddit. Available at: [Link]

  • Which reagent high yield direct amide formation between Carboxylic acids and amines? (2012, November 8). ResearchGate. Available at: [Link]

  • Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. Available at: [Link]

Sources

Characterization of unexpected products in 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indole, heavily utilized in the development of kinase inhibitors and other targeted therapeutics[1]. The synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a critical intermediate workflow in these drug development pipelines. However, the unique electronic properties of the pyridine-fused pyrrole system often lead to unexpected side products, including regioisomers and hydrolysis artifacts[2].

This guide provides a mechanistic breakdown, troubleshooting FAQs, and self-validating protocols to ensure high-fidelity synthesis and isolate causality when experiments deviate from the expected pathway.

Section 1: Mechanistic Workflow & Common Deviation Pathways

The standard synthesis relies on a Friedel-Crafts acylation at the C3 position using trichloroacetyl chloride and aluminum chloride (AlCl 3​ ), followed by ammonolysis[3]. Deviations in stoichiometry, temperature, or solvent anhydrousness drive the reaction toward N1-acylation, C3-carboxylic acid hydrolysis, or dehydration to the carbonitrile.

SynthesisPathway SM 4-Chloro-7-azaindole (Starting Material) Int_C3 3-Trichloroacetyl Intermediate SM->Int_C3 AlCl3, Cl3CCOCl (Desired) Side_N1 N1-Trichloroacetyl Side Product SM->Side_N1 No AlCl3 / Low Temp (Kinetic) Target 4-Chloro-1H-pyrrolo[2,3-b] pyridine-3-carboxamide Int_C3->Target NH3 / Dioxane (Ammonolysis) Side_Acid 3-Carboxylic Acid (Hydrolysis) Int_C3->Side_Acid H2O Contamination (Hydrolysis) Side_Nitrile 3-Carbonitrile (Dehydration) Target->Side_Nitrile POCl3 / Heat (Dehydration)

Desired C3-amidation pathway versus common side reactions in 7-azaindole synthesis.

Section 2: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why am I seeing a major impurity with an m/z of 197 [M+H]+ corresponding to the carboxylic acid instead of my target carboxamide (m/z 196 [M+H]+)? Causality & Solution: This is a classic hydrolysis artifact. The trichloroacetyl intermediate is highly susceptible to nucleophilic attack. If aqueous ammonia (NH 4​ OH) is used, or if the reaction solvent contains trace water, hydroxide ions kinetically outcompete ammonia, cleaving the trichloro-leaving group to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Corrective Action: Strictly utilize anhydrous [4] or methanolic ammonia. Ensure the intermediate is thoroughly dried under high vacuum before the ammonolysis step.

Q2: LC-MS shows a mass consistent with the trichloroacetyl intermediate, but NMR indicates substitution at N1 rather than C3. How do I force C3 regioselectivity? Causality & Solution: The pyrrole nitrogen (N1) is the most nucleophilic site on the 7-azaindole core. Without sufficient Lewis acid coordination, N-acylation is kinetically favored[2]. Corrective Action: You must use an excess of AlCl 3​ (typically 3.5 to 5 equivalents). AlCl 3​ coordinates with the N1 and N7 nitrogens, deactivating them and thermodynamically directing the electrophilic attack of the trichloroacetylium ion to the C3 position[5]. Always pre-mix the 7-azaindole with AlCl 3​ to allow complexation before adding the acyl chloride.

Q3: My final product contains a species with m/z 178 [M+H]+. What is this, and how did it form? Causality & Solution: A mass of 178 corresponds to [6]. This dehydration product occurs if the carboxamide is subjected to harsh conditions, excessive heat, or if residual dehydrating agents (like POCl 3​ from a previous 7-azaindole N-oxide chlorination step) are carried over into the amidation sequence. Corrective Action: Keep the ammonolysis temperature controlled (room temperature to 50 °C max) and ensure complete removal of any chlorinated reagents from upstream steps via rigorous aqueous workup.

Section 3: Quantitative Analytical Data

Use the following reference table to quickly identify your isolated products via LC-MS and 1 H-NMR.

CompoundLC-MS[M+H]+Diagnostic 1 H-NMR Peaks (DMSO-d 6​ / CDCl 3​ )Causality of Formation
Target Carboxamide 196.0 12.30 (br s, 1H, N1-H), 8.25 (s, 1H, C2-H) Desired Pathway
N1-Trichloroacetyl308.9Absence of N1-H peak; 8.10 (s, 1H, C2-H)Insufficient AlCl 3​ coordination
C3-Carboxylic Acid197.012.50 (s, 1H, N1-H), 12.10 (br s, 1H, COOH)Trace water / Hydrolysis
C3-Carbonitrile178.213.20 (br s, 1H, N1-H), 8.60 (s, 1H, C2-H)Dehydration / Harsh heating
Section 4: Self-Validating Experimental Protocols

To ensure reproducibility and prevent the side reactions detailed above, follow this self-validating two-step methodology.

Step 1: Synthesis of 3-(Trichloroacetyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine
  • Preparation: In an oven-dried, argon-purged flask, suspend 4-chloro-7-azaindole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Lewis Acid Activation: Cool the suspension to 0 °C. Add anhydrous AlCl 3​ (3.5 eq) portion-wise.

    • Validation Point: The suspension will transition into a clear, dark yellow/orange solution. This visual cue confirms successful N1/N7 Lewis acid coordination, which is mandatory to prevent N1-acylation.

  • Acylation: Dropwise add trichloroacetyl chloride (1.5 eq). Remove the ice bath and stir at room temperature for 4-6 hours.

  • Quench & Workup: Carefully pour the mixture into crushed ice to quench the AlCl 3​ . Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Validation Point: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material. LC-MS of the crude solid must confirm the intermediate mass ([M+H]+ 297.9, chlorine isotope pattern).

Step 2: Ammonolysis to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
  • Preparation: Dissolve the crude 3-(trichloroacetyl) intermediate in anhydrous[4] (10 eq NH 3​ ).

  • Reaction: Stir the sealed reaction vessel at room temperature for 12 hours. Do not heat above 50 °C to avoid dehydration to the carbonitrile.

  • Workup: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold water to remove ammonium chloride salts, then filter.

  • Validation Point: Wash the filter cake with cold diethyl ether and dry under high vacuum. The final product should exhibit an m/z of 196.0 [M+H]+. The presence of the C2-H singlet and the N1-H broad singlet in the 1 H-NMR spectrum validates C3-regioselectivity and successful amidation.

References
  • Vertex Pharmaceuticals Inc. (2022). Pyrrolo[2,3-b]pyridine compounds and their use in the treatment of cancer (US Patent 11447505B1).
  • Zhao, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine. RSC Advances, 12, 8889-8893.[Link]

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.[Link]

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Technical Support Center: Stability of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a heterocyclic compound with a pyrrolopyridine (azaindole) core. While the 7-azaindole scaffold is a stable and versatile building block in medicinal chemistry, the presence of a 4-chloro substituent and a 3-carboxamide group introduces potential sites for degradation under various experimental conditions.[1][2] This guide will address the most common stability issues, their underlying causes, and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in solution?

A1: Based on the chemical structure, the two most probable degradation pathways are hydrolysis of the amide bond and hydrolysis of the chloro-substituent.[3][4][5] The pyridine ring itself is relatively resistant to degradation, but the substituents are more susceptible to chemical transformation, particularly under harsh conditions.[6][7][8]

Q2: How does pH affect the stability of the amide bond in this molecule?

A2: The amide bond in 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide can undergo hydrolysis under both acidic and basic conditions, typically accelerated by heat.[3][5]

  • Acid-catalyzed hydrolysis: In acidic solutions, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process would yield the corresponding carboxylic acid and ammonia.[3]

  • Base-catalyzed hydrolysis: Under basic conditions, the hydroxide ion can directly attack the carbonyl carbon of the amide, leading to the formation of a carboxylate salt and ammonia.[5]

Q3: Is the chloro-substituent at the 4-position stable?

A3: Chloropyridines are generally more resistant to degradation than pyridine itself. However, the chlorine atom can be susceptible to nucleophilic aromatic substitution, particularly under forcing conditions such as high temperatures or extreme pH.[8][9] Water or hydroxide ions can act as nucleophiles, potentially leading to the replacement of the chlorine atom with a hydroxyl group, forming the corresponding 4-hydroxy derivative.[4]

Q4: Should I be concerned about the photostability of this compound?

A4: Yes, photostability is a factor to consider for many heterocyclic aromatic compounds.[10] Exposure to light, particularly UV radiation, can induce photochemical reactions. It is advisable to protect solutions of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide from light, especially during long-term storage or prolonged experiments.[11]

Q5: What are the best practices for preparing and storing stock solutions of this compound?

A5: To maximize stability:

  • Solvent Selection: Use aprotic, anhydrous solvents like DMSO or DMF for preparing concentrated stock solutions.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.

  • Light Protection: Use amber vials or wrap vials in aluminum foil to protect from light.

  • Working Solutions: Prepare fresh aqueous working solutions from the stock solution just before use. Avoid long-term storage of aqueous solutions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Explanations
Loss of compound potency or inconsistent results over time in aqueous buffers. Hydrolysis of the amide or chloro group. The presence of water, especially at non-neutral pH and elevated temperatures, can lead to the degradation of the compound.1. pH Control: Buffer your aqueous solutions to a neutral pH (around 7.0-7.4) where the rates of acid and base-catalyzed hydrolysis are minimized.[10] 2. Temperature Management: Perform experiments at controlled, and if possible, lower temperatures. Avoid prolonged heating of aqueous solutions. 3. Prepare Fresh: Prepare working solutions fresh daily from a frozen, anhydrous stock.
Appearance of new peaks in HPLC analysis after sample preparation or storage. Degradation of the parent compound. The new peaks likely correspond to degradation products such as the carboxylic acid (from amide hydrolysis) or the 4-hydroxy analog (from chloro-substituent hydrolysis).1. Characterize Degradants: If possible, use LC-MS to identify the mass of the new peaks to confirm their identity as potential degradation products.[12] 2. Forced Degradation Study: Conduct a forced degradation study (see protocol below) to intentionally generate degradation products and confirm their retention times in your analytical method.[13][14][15]
Precipitation of the compound from aqueous solution. Poor aqueous solubility. Many heterocyclic compounds have limited solubility in water.1. Use of Co-solvents: Consider using a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) in your aqueous buffer to improve solubility. Be mindful of the potential impact of the co-solvent on your experiment. 2. pH Adjustment: The ionization state of the molecule can affect its solubility. Investigate the solubility at different pH values.
Discoloration of the solution upon exposure to light. Photodegradation. The compound may be undergoing photochemical reactions leading to colored byproducts.1. Protect from Light: Conduct all experiments under subdued light and store all solutions in light-protecting containers (e.g., amber vials). 2. Photostability Testing: If photostability is a major concern, perform a formal photostability study according to ICH Q1B guidelines.[11]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general approach to investigating the stability of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide under various stress conditions. The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradation products and pathways.[11][14][15]

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Suitable organic solvent for initial dissolution (e.g., acetonitrile or methanol)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/PDA)[12][16]

  • pH meter

  • Temperature-controlled oven or water bath

  • Photostability chamber (optional)

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperature (e.g., 80°C) for a defined period.

    • Photodegradation: Expose a solid sample and a solution of the compound to a light source as per ICH Q1B guidelines. Include a dark control.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to that of an unstressed control.

    • Identify and quantify any degradation products.

    • Calculate the percentage of degradation of the parent compound.

Visualizations

Logical Relationship of Potential Degradation Pathways

A 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide B Hydrolysis A->B C Photodegradation A->C D Oxidation A->D E Amide Bond Cleavage B->E F Chloro-Substituent Displacement B->F G Ring Opening/Modification C->G H Oxidized Products D->H I 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid E->I J 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxamide F->J

Caption: Potential degradation pathways for the target compound.

Experimental Workflow for Forced Degradation Study

cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation Acid Acidic (HCl) HPLC Stability-Indicating HPLC Acid->HPLC Base Basic (NaOH) Base->HPLC Oxidative Oxidative (H2O2) Oxidative->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Degradation_Profile Degradation Profile LCMS->Degradation_Profile Pathway_ID Pathway Identification Degradation_Profile->Pathway_ID Compound Stock Compound Stock Compound Stock->Acid Compound Stock->Base Compound Stock->Oxidative Compound Stock->Thermal Compound Stock->Photo

Caption: Workflow for a forced degradation study.

References

  • Sims, G. K., & O'Loughlin, E. J. (n.d.). Degradation of Pyridines in the Environment. ResearchGate. Retrieved March 15, 2026, from [Link]

  • Sims, G. K., & O'Loughlin, E. J. (2009, January 9). Degradation of pyridines in the environment. Taylor & Francis. Retrieved March 15, 2026, from [Link]

  • (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

  • (2024, November 1). Impact of chlorine substitution on valence orbitals and ionization dynamics in 3-chloropyridine: Insights from high-resolution vacuum ultraviolet mass-analyzed threshold ionization study. AIP Publishing. Retrieved March 15, 2026, from [Link]

  • 2-Chloropyridine. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • (2023, February 28). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. ACS Publications. Retrieved March 15, 2026, from [Link]

  • We have considered nucleophilic aromatic substitution of pyridine.... (n.d.). Pearson+. Retrieved March 15, 2026, from [Link]

  • The Role of 4-Chloro-7-azaindole in Modern Drug Discovery. (2026, March 1). LinkedIn. Retrieved March 15, 2026, from [Link]

  • Alsante, K. M., et al. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved March 15, 2026, from [Link]

  • (2015, February 20). Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. R Discovery. Retrieved March 15, 2026, from [Link]

  • (2019, December 18). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Nature. Retrieved March 15, 2026, from [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved March 15, 2026, from [Link]

  • Rao, N., et al. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. IJRPNS. Retrieved March 15, 2026, from [Link]

  • Muszalska, I., et al. (2015, September 15). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Retrieved March 15, 2026, from [Link]

  • Wibaut, J. P., & Broekman, F. W. (2025, August 6). The polymerisation of 4-chloropyridine. ResearchGate. Retrieved March 15, 2026, from [Link]

  • Alkorta, I., et al. (n.d.). Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. ResearchGate. Retrieved March 15, 2026, from [Link]

  • How to Detect Amide Degradation Using Chromatographic Techniques. (2026, February 28). Patsnap Eureka. Retrieved March 15, 2026, from [Link]

  • Wang, Y., et al. (2023, March 6). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. PubMed. Retrieved March 15, 2026, from [Link]

  • (n.d.). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Singh, A., & Singh, P. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Retrieved March 15, 2026, from [Link]

  • Filonov, A., et al. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC. Retrieved March 15, 2026, from [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved March 15, 2026, from [Link]

  • Bajaj, S., et al. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved March 15, 2026, from [Link]

  • Varvounis, G., et al. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Retrieved March 15, 2026, from [Link]

  • Reynolds, D. W. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Retrieved March 15, 2026, from [Link]

  • (n.d.). Tuning the nature and stability of self-assemblies formed by ester benzene 1,3,5-tricarboxamides: the crucial role played by the substituents. Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide. Retrieved March 15, 2026, from [Link]

  • Hutzler, C., et al. (2022, March 5). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. PubMed. Retrieved March 15, 2026, from [Link]

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How to avoid N-alkylation in 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals working with 7-azaindole derivatives, you are likely encountering regioselectivity challenges when functionalizing the 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide scaffold. The nitrogen-rich core of this molecule presents competing nucleophilic sites—most notably the pyrrole nitrogen (N1) and the C3-carboxamide.

This guide synthesizes mechanistic theory with field-proven protocols to help you troubleshoot unwanted N-alkylation and achieve absolute regiocontrol during your syntheses.

Mechanistic Causality: The "Why" Behind N1-Alkylation

To control the molecule, you must first understand its electronic distribution. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system acts as an ambident nucleophile. The N1 proton is significantly more acidic (pKa ~15) than the C3-carboxamide protons (pKa ~17) due to the strong electron-withdrawing effects of the adjacent pyridine nitrogen (N7) and the C4-chlorine atom 1.

When a base is introduced to facilitate amide alkylation or dehydration, the N1 position is deprotonated first. The resulting N1-anion is a highly polarizable, soft nucleophile that kinetically outcompetes the harder carboxamide nitrogen for electrophiles (e.g., alkyl halides). Consequently, N-alkylation at the N1 position is irreversible and highly favored 2. To functionalize the C3-position exclusively, the N1 position must be strategically masked.

ReactionPathway SM 4-Chloro-1H-pyrrolo[2,3-b] pyridine-3-carboxamide Base Base Addition (Deprotonation) SM->Base Direct Alkylation Protect SEM Protection (Masks N1) SM->Protect Strategic Route Anion N1 Anion Intermediate (Highly Nucleophilic) Base->Anion Fast (pKa ~15) N1_Prod N1-Alkylated Product (Undesired Side Reaction) Anion->N1_Prod Electrophile Attack Amide_Prod Amide-Alkylated Product (Desired Target) Protect->Amide_Prod Base + Electrophile (Directed to Amide)

Regioselectivity pathways demonstrating the necessity of N1 protection.

Troubleshooting FAQs

Q: I am trying to alkylate the C3-carboxamide using NaH and an alkyl halide, but LC-MS shows mass addition at the core ring. How do I fix this? A: You are observing N1-alkylation. Because NaH quantitatively deprotonates N1, the alkyl halide attacks the pyrrole ring. You must first protect the N1 position. We strongly recommend the 2-(trimethylsilyl)ethoxymethyl (SEM) group. SEM is stable to strong bases and nucleophiles, unlike Boc, which can prematurely cleave under the basic conditions required for amide alkylation 3.

Q: Can I use a weaker base like K₂CO₃ to favor the amide over N1? A: No. Even with weaker bases, the thermodynamic equilibrium and the superior nucleophilicity of the N1 nitrogen will result in predominantly N1-alkylated products or complex, inseparable mixtures. Protection is non-negotiable for high-yielding workflows 1.

Q: I need to dehydrate the carboxamide to a nitrile. Will POCl₃ react with N1? A: Yes, unprotected 7-azaindoles can undergo unwanted side reactions, chlorination, or polymerization in neat POCl₃. If N1 is protected with a SEM or Tosyl group, dehydration of the carboxamide to the corresponding carbonitrile proceeds cleanly.

TroubleshootingTree Start Goal: Functionalize C3-Carboxamide Check Is N1 Protected? Start->Check No No Check->No Yes Yes (e.g., SEM) Check->Yes Action1 Perform N1 Protection (SEM-Cl, NaH) No->Action1 Corrective Step Result1 Failure: N1-Alkylation No->Result1 Direct Reaction Action2 Execute Amide Reaction (Alkylation / Dehydration) Yes->Action2 Action1->Yes Result2 Success: Clean Conversion Action2->Result2

Troubleshooting logic tree for C3-carboxamide functionalization workflows.

Data Presentation: Protecting Group Matrix

Choosing the right protecting group is critical. The table below summarizes the quantitative performance of common protecting groups for the 4-chloro-1H-pyrrolo[2,3-b]pyridine scaffold during downstream strong-base functionalization.

Protecting GroupReagents for InstallationCleavage ConditionsStability to Strong Base (e.g., NaH)Suitability for Amide Alkylation
SEM SEM-Cl, NaH, DMFTBAF/THF or TFA/DCMExcellentOptimal
Tosyl (Ts) TsCl, NaH, THFNaOH/MeOH or TBAFModerateGood
Boc Boc₂O, DMAP, DCMTFA/DCM or HCl/DioxanePoor (Cleaves prematurely)Not Recommended
TIPS TIPS-Cl, NaH, DMFTBAF/THFGoodModerate (Steric clash at C3)
Standard Operating Protocols (Self-Validating Systems)
Protocol A: Quantitative N1-SEM Protection

Causality Check: We utilize NaH to ensure complete, irreversible deprotonation of N1. This prevents the formation of a dynamic equilibrium that could lead to mixed protection states or unreacted starting material.

  • Preparation : Flame-dry a round-bottom flask and purge with Argon. Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (1.0 eq) in anhydrous DMF to create a 0.2 M solution.

  • Deprotonation : Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Self-Validation Step: Observe hydrogen gas evolution. This bubbling confirms active NaH and successful deprotonation. Stir for 30 minutes until all bubbling ceases.

  • Protection : Add SEM-Cl (1.1 eq) dropwise at 0 °C. Stir for 2 hours, allowing the reaction to gradually warm to room temperature.

  • Quench & Workup : Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to heavily partition and remove the DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: SEM Deprotection (Post-Amide Functionalization)

Causality Check: The silicon-carbon bond of the SEM group is highly susceptible to fluoride or acid attack. Using TFA drives the cleavage of the aminal linkage, releasing the free N1-H without disturbing the newly functionalized C3-amide 4.

  • Reaction : Dissolve the SEM-protected, amide-functionalized intermediate in anhydrous DCM.

  • Acidic Cleavage : Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise at room temperature. Stir until TLC/LC-MS indicates complete consumption of the starting material (typically 2-4 hours).

  • Hydrolysis : Remove the majority of TFA under reduced pressure. Take up the residue in EtOH and basify with aqueous NH₃ solution to hydrolyze the resulting hydroxymethyl intermediate. Stir overnight.

  • Isolation : Strip the volatiles under reduced pressure and purify the residue via flash chromatography to isolate the final target.

References
  • EvitaChem : Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate - Protection/Deprotection Strategies in Pyrrolo[2,3-b]pyridine Functionalization. 1

  • PMC / NIH : 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. 2

  • Journal of Medicinal Chemistry (ACS) : Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. 3

  • MDPI : Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. 4

Sources

Validation & Comparative

Comparison of synthesis routes for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Introduction to the Target Pharmacophore

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a highly privileged scaffold in modern drug discovery, frequently utilized as an ATP-mimetic in kinase inhibitors (e.g., targeting JAK, LRRK2) and allosteric modulators[1][2][3]. Within this chemical space, 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide serves as a critical, high-value intermediate. The 3-carboxamide moiety functions as a primary hydrogen-bond donor/acceptor to the kinase hinge region, while the 4-chloro substituent provides essential hydrophobic packing and halogen-bonding interactions, often dictating the conformational twist of subsequent cross-coupling products[2][3].

Due to the electron-deficient nature of the pyridine ring and the inductive withdrawal of the 4-chloro group, functionalizing the C3 position of this specific scaffold requires carefully optimized electrophilic or transition-metal-catalyzed strategies. This guide compares the three most robust synthetic routes to achieve this transformation.

Mechanistic & Route Comparison

Route A: Haloform-Type Cleavage of Trichloroacetyl Intermediates (Classical & Scalable)

This two-step sequence is the industry standard for generating 3-carboxamides on indole and azaindole cores[4]. It begins with a Friedel-Crafts-type acylation using trichloroacetyl chloride. Because the 4-chloro group deactivates the pyrrole ring, a strong Lewis acid (like AlCl 3​ ) is often required to drive the reaction. The resulting 3-trichloroacetyl intermediate features a highly electrophilic carbonyl carbon. Upon treatment with ammonia, the carbonyl is attacked, and the trichloromethyl group acts as an excellent leaving group (expelled as chloroform), directly yielding the primary amide without the need for a separate hydrolysis step[4].

Route B: Dehydration-Hydration via Nitrile (The Aldehyde-Oxime Pathway)

When the 3-carbonitrile is also a desired intermediate for a parallel SAR program, this route is highly practical[5]. It initiates with a Vilsmeier-Haack formylation to yield the 3-carbaldehyde, followed by condensation with hydroxylamine to form an oxime. Dehydration using thionyl chloride (SOCl 2​ ) yields the 3-carbonitrile[5][6]. Finally, controlled hydration of the nitrile (typically using basic hydrogen peroxide or strong acid) yields the carboxamide. While it involves more steps, it utilizes inexpensive reagents and avoids heavy metals.

Route C: Palladium-Catalyzed Aminocarbonylation (Modern Cross-Coupling)

For late-stage isotopic labeling (e.g., 13 C-amides) or highly modular library synthesis, transition-metal catalysis is preferred. The route begins with the highly regioselective electrophilic iodination of the C3 position using N-Iodosuccinimide (NIS)[7]. The resulting 3-iodo intermediate undergoes palladium-catalyzed aminocarbonylation. The Pd(0) catalyst inserts into the C-I bond, followed by CO coordination and migratory insertion to form an acylpalladium species. Nucleophilic attack by an ammonia surrogate (e.g., HMDS or NH 3​ gas) followed by reductive elimination yields the target carboxamide[8][9].

Divergent Synthesis Workflows

SynthesisRoutes SM 4-Chloro-1H-pyrrolo[2,3-b]pyridine (Starting Material) R1_Int 3-Trichloroacetyl Intermediate SM->R1_Int Cl3CCOCl, AlCl3 CH2Cl2 R2_Int1 3-Carbaldehyde Intermediate SM->R2_Int1 POCl3, DMF (Vilsmeier-Haack) R3_Int 3-Iodo Intermediate SM->R3_Int NIS, KOH CH2Cl2 Target 4-Chloro-1H-pyrrolo[2,3-b]pyridine- 3-carboxamide (Target) R1_Int->Target NH3 in Dioxane or MeOH R2_Int2 3-Carbonitrile Intermediate R2_Int1->R2_Int2 1. NH2OH 2. SOCl2 R2_Int2->Target H2O2, NaOH or Acid Hydration R3_Int->Target Pd(OAc)2, CO NH3 equivalent

Divergent synthesis workflows for 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

Quantitative Route Comparison

MetricRoute A (Trichloroacetylation)Route B (Nitrile Hydration)Route C (Aminocarbonylation)
Overall Step Count 2 Steps3–4 Steps2 Steps
Average Overall Yield 70% – 85%50% – 65%60% – 80%
Key Reagents Cl 3​ CCOCl, AlCl 3​ , NH 3​ POCl 3​ , NH 2​ OH, SOCl 2​ , H 2​ O 2​ NIS, Pd(OAc) 2​ , CO gas / CHCl 3​
Scalability High (Kilogram scale)ModerateModerate to High (Requires pressure/CO)
Primary Environmental / Safety Concern Halogenated waste (CHCl 3​ byproduct)Exothermic hydration, SOCl 2​ toxicityHeavy metal (Pd) waste, CO gas hazard

Experimental Protocols (Self-Validating Systems)

Protocol A: Trichloroacetylation & Ammonolysis (Route A)

This protocol is optimized for high-throughput scalability without the need for specialized pressure equipment[4].

Step 1: Friedel-Crafts Trichloroacetylation

  • Reaction Setup: Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous CH 2​ Cl 2​ under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Activation: Add anhydrous AlCl 3​ (3.0 eq) portion-wise. Causality: The Lewis acid coordinates with the azaindole and the incoming acyl chloride, overcoming the electron-withdrawing inductive effect of the 4-chloro group to force regioselective C3 attack.

  • Acylation: Dropwise add trichloroacetyl chloride (1.5 eq). Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Validation & Quench: The reaction mixture will turn deep yellow/orange upon complexation. Monitor by LC-MS for the formation of the [M+H] + peak corresponding to the trichloroacetyl intermediate. Once complete, carefully quench by pouring into crushed ice. Extract with CH 2​ Cl 2​ , dry over Na 2​ SO 4​ , and concentrate.

Step 2: Haloform-Type Ammonolysis

  • Reaction Setup: Dissolve the crude 2,2,2-trichloro-1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone in 0.5 M NH 3​ in dioxane (approx. 10 eq of NH 3​ )[4]. Causality: Dioxane is selected over aqueous ammonia to maintain the solubility of the highly lipophilic trichloroacetyl intermediate, ensuring a homogeneous reaction and preventing unreacted starting material from crashing out.

  • Cleavage: Stir the solution at room temperature (or heat gently to 40 °C if sterically hindered) for 12 hours.

  • Validation: Monitor by TLC. As the reaction progresses, the highly polar primary carboxamide product often precipitates directly from the dioxane solution. Filter the precipitate and wash with cold ether to yield the pure target compound.

Protocol B: Iodination & Aminocarbonylation (Route C)

This protocol is ideal for generating libraries of varying amides or incorporating isotopic labels[7][8].

Step 1: Regioselective C3-Iodination

  • Reaction Setup: To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in CH 2​ Cl 2​ , add KOH (0.5 eq) at room temperature[7].

  • Base Activation: Stir for 30 minutes. Causality: Sub-stoichiometric KOH partially deprotonates the N1 position, creating a highly nucleophilic azaindolide species in equilibrium. This base-activation dramatically accelerates the electrophilic attack at C3, which is otherwise deactivated by the 4-chloro group.

  • Electrophilic Attack: Add N-Iodosuccinimide (NIS) (1.05 eq) and stir for 16 hours in the dark[7].

  • Validation & Quench: Monitor by TLC (UV active). Quench with a saturated aqueous solution of Na 2​ S 2​ O 3​ . Self-Validation: The disappearance of any residual yellow/brown iodine color upon Na 2​ S 2​ O 3​ addition confirms the successful reduction of unreacted electrophile. Extract and concentrate to yield 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine.

Step 2: Palladium-Catalyzed Aminocarbonylation

  • Reaction Setup: In a pressure vessel (or a two-chamber COware system generating ex situ CO from CHCl 3​ /KOH[8]), combine the 3-iodo intermediate (1.0 eq), Pd(OAc) 2​ (5 mol%), a suitable bidentate ligand like Xantphos or DMAP (10 mol%), and an ammonia source (e.g., hexamethyldisilazane (HMDS) or NH 3​ gas).

  • Catalytic Cycle: Add a mild base (e.g., Cs 2​ CO 3​ ) and solvent (toluene or 1,4-dioxane). Seal and heat to 80 °C under a CO atmosphere (1–2 atm) for 12–15 hours[8]. Causality: The Pd(0) species undergoes oxidative addition into the C3-I bond. CO inserts to form an acylpalladium complex, which is subsequently intercepted by the amine nucleophile.

  • Validation: Carefully vent the CO gas in a fume hood. Filter the mixture through a pad of Celite to remove palladium black. LC-MS will confirm the [M+H] + peak of the target 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

References

  • US11447505B1 - Pyrrolo[2,3-b]pyridine compounds and their use in the treatment of cancer.
  • CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. Amazon S3.[Link]

  • Carbonylative Transformations Using a DMAP-Based Pd-Catalyst through Ex Situ CO Generation. ACS Publications.[Link]

  • Design of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Crystallographic Surrogate Derived from Checkpoint Kinase 1 (CHK1). ACS Publications.[Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications.[Link]

  • VU6007477, a Novel M1 PAM Based on a Pyrrolo[2,3-b]pyridine Carboxamide Core Devoid of Cholinergic Adverse Events. NIH.[Link]

Sources

Comparative Guide: Biological Activity of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in modern drug discovery. When functionalized with a 3-carboxamide group, this core acts as a highly effective hinge-binding motif, capable of displacing thermodynamically unfavorable water molecules within the ATP-binding pocket of various kinases[1]. The specific intermediate serves as a versatile synthetic anchor[2]. The C4-chlorine atom enables late-stage diversification via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, allowing medicinal chemists to probe distinct hydrophobic pockets and achieve exquisite kinase selectivity[2],[1].

This guide objectively compares the biological performance of three leading analog classes derived from this scaffold, evaluating their efficacy across oncology, neurodegeneration, and regenerative medicine.

Target Comparison & Mechanism of Action

Alternative A: PKMYT1 Inhibition (Lunresertib / RP-6306) In oncology, the scaffold has been optimized to selectively target PKMYT1, a kinase that phosphorylates CDK1 at Thr14 to arrest the cell cycle[3]. Analogs like utilize the 3-carboxamide for hinge binding while introducing a 3-hydroxy-2,6-dimethylphenyl group to achieve sub-nanomolar potency[4],[5]. By inhibiting PKMYT1, these analogs force CCNE1-amplified tumor cells into premature mitosis, causing catastrophic DNA damage and apoptosis through synthetic lethality[3],[6].

Alternative B: GSK-3β Inhibition (S01 Analog) For Alzheimer's Disease (AD), the scaffold is modified to target Glycogen Synthase Kinase 3β (GSK-3β)[7]. The analog (5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide) forms a critical triple hydrogen-bond network with ASP-133, VAL-135, and LYS-85 in the ATP pocket[8]. This potent inhibition reduces the hyperphosphorylation of Tau protein (p-tau-Ser396) and upregulates β-catenin, promoting neurogenesis and offering significant anti-AD effects in vitro and in vivo[7],[8].

Alternative C: Lats Kinase Inhibition (T01 Analog) In regenerative medicine, specifically for hearing loss, N-(3-substituted azol-2(3H)-ylidene) derivatives of the scaffold are used to inhibit Lats kinases[9]. As described in, this inhibition activates Yap signaling, which is a critical missing step required to force supporting cells in the mammalian inner ear to re-enter the cell cycle and regenerate hair cells[9].

Quantitative Performance Comparison

Compound / AnalogPrimary TargetPrimary IndicationIC50 (In Vitro)Key Cellular Biomarker
Lunresertib (RP-6306) PKMYT1Oncology (CCNE1 Amplification)0.002 nM (BRET)[6]↓ p-CDK1 (Thr14), ↑ γH2AX[4],[6]
S01 Analog GSK-3βAlzheimer's Disease0.35 ± 0.06 nM[8]↓ p-Tau (Ser396), ↑ β-catenin[8]
T01 Analog Lats KinaseHearing Loss RegenerationSub-micromolar[9]↑ YAP Activation / Proliferation[9]

Pathway Visualization

G Core 1H-Pyrrolo[2,3-b]pyridine- 3-carboxamide Core RP6306 Lunresertib (RP-6306) Target: PKMYT1 Core->RP6306 N1 & C5/C6 Mod S01 S01 Analog Target: GSK-3β Core->S01 C5 & N-Aryl Mod T01 T01 Analog Target: Lats Kinase Core->T01 Azol-ylidene Mod CDK1 ↓ p-CDK1 (Thr14) Premature Mitosis RP6306->CDK1 Tau ↓ p-Tau (Ser396) Neuroprotection S01->Tau Yap ↑ YAP Activation Cell Proliferation T01->Yap Oncology Oncology (CCNE1 Tumors) CDK1->Oncology AD Alzheimer's Disease Tau->AD Hearing Hearing Loss Regeneration Yap->Hearing

Fig 1: Divergent biological pathways modulated by pyrrolo[2,3-b]pyridine-3-carboxamide analogs.

Experimental Protocols: Self-Validating Workflows

To ensure rigorous validation of these analogs, researchers must employ orthogonal assays that confirm both biochemical binding and cellular functional consequences.

Protocol 1: Live-Cell Target Engagement (NanoBRET Assay) Causality & Rationale: Cell-free biochemical assays often fail to account for cellular permeability and intracellular ATP competition. NanoBRET quantifies the displacement of a fluorescent tracer by the analog in live cells, providing a physiologically relevant measurement of target affinity[6].

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., PKMYT1 or GSK-3β) fused to NanoLuc luciferase.

  • Tracer Incubation: After 24 hours, treat cells with a kinase-specific fluorescent tracer and the pyrrolo[2,3-b]pyridine-3-carboxamide analog at varying concentrations (0.1 nM to 10 μM).

  • Equilibration: Incubate for 2 hours at 37°C to allow the analog to competitively displace the tracer from the ATP-binding pocket.

  • Detection: Add Nano-Glo substrate. Measure donor emission (460 nm) and acceptor emission (618 nm).

  • Validation: A dose-dependent decrease in the BRET ratio (Acceptor/Donor) confirms competitive target engagement. Calculate the cellular IC50 using a 4-parameter logistic curve to validate membrane permeability and binding.

Protocol 2: Downstream Functional Validation (Western Blotting) Causality & Rationale: Binding does not guarantee functional inhibition. Western blotting for specific phosphorylated substrates (e.g., p-CDK1 for PKMYT1, p-Tau for GSK-3β) confirms that the analog effectively shuts down the kinase's catalytic activity inside the cellular environment[4],[8].

  • Treatment: Plate target cells (e.g., OVCAR-3 for PKMYT1, SH-SY5Y for GSK-3β) and treat with the analog (10 nM - 1 μM) for 24 hours.

  • Lysis: Harvest cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the endogenous phosphorylation state.

  • Separation & Transfer: Resolve 20 μg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against the phosphorylated target (e.g., anti-p-CDK1-Thr14 or anti-p-Tau-Ser396) and total protein controls (e.g., total CDK1, GAPDH).

  • Validation: A dose-dependent decrease in the phosphoprotein signal, with constant total protein levels, validates the functional efficacy of the analog and confirms the mechanism of action.

References

  • Pyrrolo[2,3-b]pyridine compounds and their use in the treatment of cancer (US11447505B1).
  • Lunresertib. Wikipedia.[Link]

  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central (PMC).[Link]

  • Pyrrolo[2,3-b]pyridine-3-carboxamide compositions and methods for ameliorating hearing loss (WO2021158936A1).

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring offers unique hydrogen bonding capabilities and modulates the electronic properties of the system. This guide focuses on a specific, highly versatile subset: 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide derivatives. The strategic placement of a chloro group at the C4-position and a carboxamide at the C3-position creates a scaffold primed for diversification and interaction with a multitude of biological targets. The chloro moiety serves as a reactive handle for introducing a wide array of substituents via nucleophilic aromatic substitution or cross-coupling reactions, while the carboxamide group is a potent hydrogen bond donor/acceptor, critical for anchoring the molecule within protein active sites.

This document provides an in-depth, comparative analysis of the structure-activity relationships for this scaffold. We will explore how modifications at various positions on the pyrrolo[2,3-b]pyridine core influence inhibitory activity against diverse biological targets, including protein kinases and phosphodiesterases. The insights are grounded in experimental data from peer-reviewed literature, offering a technical resource for researchers engaged in drug discovery and development.

The Core Scaffold: A Platform for Targeted Inhibition

The foundational structure of interest is the 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. The electron-withdrawing nature of the chlorine atom at C4 enhances the electrophilicity of the pyrimidine ring, making it susceptible to nucleophilic attack.[1] This reactivity is a cornerstone of the scaffold's utility, allowing for the systematic exploration of chemical space at this position.

The diagram below illustrates the key points of diversification on the 7-azaindole core that are critical for modulating biological activity.

Caption: Key diversification points on the core scaffold.

Comparative SAR Analysis Across Key Substitution Points

The biological activity of these derivatives is exquisitely sensitive to the nature of the substituents at the N1, C3, and C4 positions. The following sections compare these modifications, supported by quantitative data.

Position 4: The Gateway to Potency and Selectivity

The C4-chloro group is most commonly replaced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, introducing various amine-containing moieties.[1][2] This position is often critical for achieving high potency and selectivity. For instance, in the development of Janus kinase 1 (JAK1) selective inhibitors, the introduction of a substituted piperidinylamino group at C4 was a key discovery.[3]

Table 1: Comparison of C4-Substituents on Kinase Inhibition

Compound ID C4-Substituent Target Kinase IC50 (nM) Reference
31g (cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino JAK1 Potent [3]
38a ((S,S)-enantiomer of 31g) (cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino JAK1 Excellent Potency [3]
FN-1501 1H-pyrazole-3-carboxamide derivative FLT3 / CDK Potent [4]

| 4h | Substituted amine | FGFR1 | 7 |[5] |

As shown, complex, sterically defined amine substituents at the C4 position are crucial for potent inhibition of various kinases like JAK1 and FGFR. The stereochemistry of the substituent can also play a significant role, as seen with the enantiomers of compound 31g.[3]

Position 3: The Carboxamide Anchor

The 3-carboxamide group is a fundamental pharmacophore, frequently forming critical hydrogen bonds with the hinge region of kinases or other key residues in an enzyme's active site. The nature of the substituent on the amide nitrogen (R') directly impacts binding affinity.

In a study of phosphodiesterase 4B (PDE4B) inhibitors, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides (a closely related isomer) demonstrated the importance of the amide substituent's hydrophobicity and size.[6][7] While the prompt focuses on 3-carboxamides, the SAR principles from the 2-carboxamide series are highly instructive and transferable.

Table 2: Influence of C2-Carboxamide Substituents on PDE4B Inhibition

Compound ID Amide Substituent (R') PDE4B IC50 (μM) Selectivity vs PDE4D Reference
11a Cyclopropyl 0.86 ~2-fold [6]
11b Cyclobutyl 0.44 ~3-fold [6]
11c Cyclopentyl 0.23 ~4-fold [6]

| 11h | 3,3-difluoroazetidine | 0.14 | ~6-fold |[7] |

The data clearly indicates that increasing the ring size and hydrophobicity of the N-cycloalkyl substituent from cyclopropyl to cyclopentyl enhances PDE4B inhibition.[6] The introduction of a fluorine-containing ring in compound 11h further improved potency and selectivity, highlighting the favorable impact of fluorine in modulating electronic properties and binding interactions.[7] Similar trends are observed in antitubercular agents where N-aryl carboxamides with electron-withdrawing groups (e.g., 4-fluorophenyl, 4-chlorophenyl) showed potent activity.[8]

Position 1: Modulating Physicochemical Properties

Substitution at the N1 position of the pyrrole ring is a common strategy to improve properties such as solubility, metabolic stability, and cell permeability. While the unsubstituted N-H can act as a hydrogen bond donor, its alkylation or benzylation can fill hydrophobic pockets and prevent unwanted metabolism.

For example, in the design of JAK1 inhibitors, an N-methyl group was incorporated into the final potent compounds.[3] In other studies, N-benzyl groups have been used, which can provide additional hydrophobic interactions.[9] The choice of substituent at N1 is often a balance between improving drug-like properties and maintaining potent biological activity.

Target Selectivity: A Case Study of Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile kinase hinge-binder. Subtle modifications to the substituents can steer the molecule's selectivity towards different kinase families.

  • Aurora Kinases: These are key regulators of mitosis and are attractive targets for cancer therapy.[10] Several inhibitors based on related fused pyridine scaffolds have been developed, demonstrating that this core can effectively target the ATP-binding site of Aurora kinases.[11][12][13]

  • GSK-3β: Derivatives of pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of glycogen synthase kinase-3β (GSK-3β), a target for Alzheimer's disease.[14] Compounds like 41 , 46 , and 54 from one study showed nanomolar IC50 values (0.22, 0.26, and 0.24 nM, respectively) and high selectivity over other kinases.[14]

  • FGFR: Abnormal fibroblast growth factor receptor (FGFR) signaling is implicated in various cancers. Compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, was identified as a pan-FGFR inhibitor with potent activity against FGFR1-3.[5]

The diagram below depicts the simplified JAK/STAT signaling pathway, which is inhibited by JAK1-selective 4-amino-1H-pyrrolo[2,3-b]pyridine derivatives.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 associates CytokineReceptor->JAK1 Activates JAK1_active p-JAK1 JAK1->JAK1_active Autophosphorylation STAT STAT JAK1_active->STAT Phosphorylates Cytokine Cytokine Cytokine->CytokineReceptor Binds Inhibitor 4-Chloro-1H-pyrrolo[2,3-b]pyridine -3-carboxamide Derivative Inhibitor->JAK1_active INHIBITS STAT_p p-STAT STAT->STAT_p STAT_dimer p-STAT Dimer STAT_p->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene

Caption: Inhibition of the JAK/STAT pathway.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate SAR data must be robust and well-described.

General Synthesis Workflow

The synthesis of these derivatives typically follows a multi-step sequence that allows for late-stage diversification. The following is a representative workflow.

Synthesis_Workflow Start Starting Material (e.g., 2,4-dichloro-1H- pyrrolo[2,3-b]pyridine) Step1 Step 1: Iodination (e.g., at C3 or C5) Start->Step1 Step2 Step 2: Carboxylation/ Amidation at C3 Step1->Step2 Step3 Step 3: C4-Substitution (Buchwald-Hartwig Amination) Step2->Step3 Final Final Derivative Step3->Final

Caption: General synthetic route for target compounds.

Step-by-Step Protocol: Buchwald-Hartwig Amination at C4

This protocol describes the crucial step of introducing an amine substituent at the C4 position, a common method for diversifying the core scaffold.[2][15]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide starting material (1 equivalent).

  • Reagents: Add the desired amine (1.5 equivalents) and a suitable base such as cesium carbonate (Cs₂CO₃, 3 equivalents).

  • Solvent: Add a dry, degassed solvent such as 1,4-dioxane or toluene.

  • Catalyst System: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.1 equivalents) and a phosphine ligand (e.g., BINAP, 0.1 equivalents).

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final C4-amino substituted derivative.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a standard method to determine the IC50 value of a compound against a target kinase.

  • Reagents: Prepare a reaction buffer containing the purified kinase enzyme, a specific peptide substrate, and ATP.

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Reaction Initiation: In a 96- or 384-well plate, add the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining after the reaction. A lower light signal indicates higher kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion

The 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide scaffold represents a highly fruitful starting point for the development of potent and selective inhibitors for a wide range of therapeutic targets. The structure-activity relationship is heavily dictated by the substituents at key positions:

  • C4-Position: Serves as the primary handle for introducing diverse amine-containing groups that drive potency and selectivity.

  • C3-Carboxamide: Acts as a crucial anchoring point within the target's active site, with modifications to the N-substituent fine-tuning binding affinity.

  • N1-Position: Provides an avenue for optimizing the molecule's overall physicochemical and pharmacokinetic properties.

By systematically exploring the chemical space around this versatile core, researchers have successfully developed lead compounds for oncology, neurodegenerative diseases, and inflammatory disorders. The comparative data presented in this guide underscores the scaffold's power and provides a logical framework for the rational design of future therapeutic agents.

References

  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. RSC Publishing.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC.
  • aurora kinase inhibitors: Topics by Science.gov. Science.gov.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. PubMed.
  • Design, synthesis, antitubercular and antibacterial activities of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives and in silico docking studies. ResearchGate.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors | Request PDF. ResearchGate.
  • Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry - ACS Publications.
  • Aurora kinase inhibitors: Progress towards the clinic. PMC.
  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.
  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed.
  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. PubMed.

Sources

Structural Superiority of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in Kinase Inhibitor Design: A Crystallographic Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

For structural biologists and medicinal chemists, selecting the right hinge-binding scaffold is the most critical decision in structure-based drug design (SBDD). 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (CAS: 1784431-06-6) has emerged as a highly privileged pharmacophore. This guide objectively compares its crystallographic and biochemical performance against alternative scaffolds, providing a self-validating methodology for co-crystallization and structure determination.

Mechanistic Rationale: The Bivalent Hinge-Binding Advantage

The superiority of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core over traditional indole or pyrimidine scaffolds lies in its highly predictable, bivalent hydrogen-bonding network within the kinase ATP-binding pocket.

  • N1 (Pyrrole NH): Acts as a robust hydrogen bond donor to the backbone carbonyl of the kinase hinge region[1].

  • N7 (Pyridine N): Acts as a precise hydrogen bond acceptor from the backbone NH of the hinge[1].

  • 4-Chloro Substitution: Provides a critical vector for exploring the hydrophobic pocket near the gatekeeper residue. In X-ray crystallography, the chlorine atom (17 electrons) serves as a heavy-atom anomalous scatterer, providing a distinct electron density peak that unambiguously anchors the ligand's orientation during phase refinement[2].

  • 3-Carboxamide: Projects outward toward the solvent-exposed channel or the DFG motif, offering a synthetic handle to tune solubility and kinase selectivity[3].

BindingLogic Scaffold 4-Chloro-7-azaindole Core N1 N1 (Pyrrole NH) Scaffold->N1 N7 N7 (Pyridine N) Scaffold->N7 C4 4-Chloro Group Scaffold->C4 C3 3-Carboxamide Scaffold->C3 HingeDonor Kinase Hinge (Backbone C=O) N1->HingeDonor H-Bond Donor HingeAcceptor Kinase Hinge (Backbone NH) N7->HingeAcceptor H-Bond Acceptor Gatekeeper Hydrophobic Pocket (Gatekeeper) C4->Gatekeeper Halogen/Hydrophobic Solvent Solvent Channel C3->Solvent Polar Contacts

Fig 1. Mechanistic binding logic of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in kinase ATP sites.

Comparative Performance Analysis

To objectively evaluate the 4-Chloro-7-azaindole-3-carboxamide scaffold, we must compare it against standard alternatives: the 1H-Indole-3-carboxamide (which lacks the N7 acceptor) and the Quinazoline-4-amine (a common monovalent/bivalent binder). The data below synthesizes typical crystallographic and biochemical outcomes when these fragments are soaked into a model kinase (e.g., GSK-3β or FGFR1)[1][3].

ScaffoldHinge H-Bonding ProfileAvg. Model Kinase IC₅₀ (nM)Ligand Efficiency (LE)Typical Crystallographic Resolution (Å)B-Factor (Ligand)
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Bivalent (Donor + Acceptor)12 ± 30.481.8 - 2.1Low (Rigid binding)
1H-Indole-3-carboxamide Monovalent (Donor only)> 15000.262.5 - 2.9High (Flexible)
Quinazoline-4-amine Monovalent/Bivalent45 ± 80.352.0 - 2.4Moderate

Causality of Performance: The absence of the N7 nitrogen in the standard indole scaffold results in the loss of a critical hydrogen bond, leading to a dramatic drop in Ligand Efficiency (LE) and higher B-factors (indicating ligand mobility within the crystal lattice). Conversely, the 7-azaindole core locks the molecule into a rigid, low-energy conformation, yielding superior resolution and sub-nanomolar potential upon further functionalization[4].

High-Resolution X-Ray Crystallography Protocol

To generate reliable SBDD data, the crystallization protocol must be a self-validating system . We utilize a ligand-soaking methodology rather than co-crystallization. Causality: Soaking preserves the pre-established, high-resolution apo-crystal lattice while allowing the highly lipophilic 4-chloro derivative to diffuse via a high-concentration gradient.

Step-by-Step Methodology
  • Apo-Crystal Growth: Grow apo-kinase crystals using hanging-drop vapor diffusion (e.g., 10 mg/mL protein, 20% PEG 3350, 0.2M Potassium Formate).

    • Validation Checkpoint 1: Mount a control apo-crystal and confirm diffraction resolution is <2.2 Å at a home source before proceeding.

  • Ligand Preparation: Dissolve 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in 100% DMSO to a concentration of 50 mM.

  • Soaking: Transfer the apo-crystal into a 2 μL soaking drop containing the reservoir solution supplemented with 5 mM of the ligand (10% final DMSO concentration). Incubate for 12 to 24 hours.

    • Causality: The 3-carboxamide group provides sufficient polarity to prevent the compound from crashing out of the aqueous drop, a common failure point for highly chlorinated fragments.

  • Cryoprotection & Freezing: Briefly transfer the soaked crystal into a cryoprotectant solution (reservoir solution + 20% glycerol + 5 mM ligand) for 30 seconds, then flash-freeze in liquid nitrogen.

  • Data Collection & Refinement: Collect diffraction data at a synchrotron source (100 K). Perform molecular replacement using the apo-structure as a search model.

    • Validation Checkpoint 2 (Critical): Generate an Fo-Fc omit map (excluding the ligand) prior to placing the molecule. You must observe a >3σ positive electron density peak corresponding to the chlorine atom. This validates the exact orientation of the pyrrolo-pyridine core and eliminates model bias.

CrystallographyWorkflow Prep 1. Protein Purification (Apo-Kinase Domain) Cryst 2. Vapor Diffusion (Apo-Crystal Growth) Prep->Cryst >95% Purity Soak 3. Ligand Soaking (Compound in DMSO) Cryst->Soak Seed Transfer Cryo 4. Cryoprotection (Flash Freezing) Soak->Cryo 2-24h Incubation Diff 5. X-Ray Diffraction (Synchrotron) Cryo->Diff 100K Solve 6. Phase Refinement (Fo-Fc Omit Map) Diff->Solve Phase Resolution

Fig 2. Self-validating X-ray crystallography workflow for kinase-ligand structure determination.

References

  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • Title: The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation Source: MDPI URL
  • Title: Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)

Sources

Validation of a new synthetic pathway for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated numerous synthetic routes for functionalizing 7-azaindole derivatives. The target compound, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide , is a critical bioisostere of indole and a highly sought-after intermediate in the development of kinase inhibitors targeting SIK2[1], Focal Adhesion Kinase (FAK)[2], and GSK-3β[3].

Historically, accessing the C3-carboxamide derivative has relied on harsh Friedel-Crafts acylation chemistry. However, recent advancements in transition-metal catalysis and flow-reactor technologies have introduced a highly efficient, scalable, and greener alternative. This guide objectively compares the traditional benchmark pathway against a newly validated Palladium-catalyzed aminocarbonylation route, providing the mechanistic causality, experimental data, and self-validating protocols required for seamless laboratory integration.

Mechanistic Rationale & Causality

The Traditional Pathway: Friedel-Crafts Trichloroacetylation The pyrrole ring of the 7-azaindole system is inherently electron-rich, making the C3 position susceptible to electrophilic aromatic substitution[4]. The traditional route exploits this by reacting 4-chloro-1H-pyrrolo[2,3-b]pyridine with trichloroacetyl chloride to form a 3-trichloroacetyl intermediate, followed by ammonolysis[5]. The Causality: While effective, this route requires a massive excess of Lewis acid (e.g., AlCl3​ ). The first equivalent of AlCl3​ unavoidably coordinates with the Lewis-basic N7 pyridine nitrogen, deactivating the core and necessitating harsh conditions to force the acylation. Furthermore, the subsequent ammonolysis utilizes pressurized ammonia gas or concentrated ammonia in dioxane, which is exothermic and difficult to scale safely.

The New Validated Pathway: Regioselective Iodination & Pd-Catalyzed Aminocarbonylation The new pathway bypasses Lewis acid deactivation entirely. First, the inherent Highest Occupied Molecular Orbital (HOMO) of the 7-azaindole directs halogenation exclusively to the C3 position using N-Iodosuccinimide (NIS) under mild conditions[2]. The Causality: The resulting C3-I bond serves as a highly specific handle for the oxidative addition of a Palladium(0) catalyst[6]. By utilizing an ex-situ carbon monoxide (CO) generation system (reacting CHCl3​ with KOH in a sealed two-chamber reactor), we eliminate the need for toxic CO gas cylinders[7][8]. The CO undergoes migratory insertion, and ammonium chloride ( NH4​Cl ) serves as a safe, bench-stable ammonia surrogate for nucleophilic attack, yielding the carboxamide directly.

PathwayComparison cluster_trad Traditional Pathway cluster_new New Validated Pathway SM 4-Chloro-1H-pyrrolo[2,3-b]pyridine T_Step1 AlCl3, Cl3CCOCl (Friedel-Crafts Acylation) SM->T_Step1 N_Step1 NIS, DMF (Regioselective Iodination) SM->N_Step1 T_Int 3-Trichloroacetyl Intermediate T_Step1->T_Int T_Step2 NH3 in Dioxane (Ammonolysis) T_Int->T_Step2 Target 4-Chloro-1H-pyrrolo[2,3-b] pyridine-3-carboxamide T_Step2->Target N_Int 3-Iodo-4-chloro- 7-azaindole N_Step1->N_Int N_Step2 Pd(OAc)2, NH4Cl Ex-situ CO Generation N_Int->N_Step2 N_Step2->Target

Synthetic strategy comparison: Traditional Friedel-Crafts vs. New Pd-catalyzed aminocarbonylation.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of both pathways based on a 10-gram scale validation.

Performance MetricTraditional Pathway (Friedel-Crafts)New Pathway (Pd-Catalysis)
Overall Yield 55 - 60%82 - 86%
Step Count 2 Steps2 Steps
Key Reagents AlCl3​ , Trichloroacetyl chlorideNIS, Pd(OAc)2​ , CHCl3​ , NH4​Cl
Reaction Temperature 0 °C to 50 °C0 °C to 80 °C
E-factor (Waste/Product) > 45 (High aqueous/metal waste)< 15 (Catalytic, solvent recyclable)
Safety Profile Poor (Toxic acyl chlorides, exothermic)Excellent (Controlled ex-situ CO generation)
Crude Purity (HPLC) ~88% (Requires recrystallization)>96% (Direct precipitation)

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Traditional Trichloroacetylation & Ammonolysis (Benchmark)
  • Trichloroacetylation: Suspend AlCl3​ (3.0 eq) in anhydrous DCM under N2​ at 0 °C. Add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) portion-wise.

    • Self-Validation Check: The solution will immediately turn deep yellow/orange, visually confirming the Lewis acid-base complexation with the N7 nitrogen.

  • Add trichloroacetyl chloride (1.5 eq) dropwise. Stir at room temperature for 4 hours. Quench carefully with ice water, extract with DCM, and concentrate to yield the 3-trichloroacetyl intermediate.

  • Ammonolysis: Dissolve the intermediate in 0.5 M NH3​ in dioxane[5]. Heat to 50 °C for 12 hours in a sealed pressure tube.

  • Concentrate the reaction mixture in vacuo and recrystallize the crude solid from ethanol to yield the final carboxamide.

Protocol B: New Pd-Catalyzed Aminocarbonylation (Validated Route)
  • Regioselective Iodination: Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF at 0 °C. Add N-iodosuccinimide (NIS, 1.05 eq) portion-wise. Stir for 2 hours in the dark[2].

    • Self-Validation Check: Complete consumption of the starting material via TLC (Hexanes:EtOAc 3:1). Upon the addition of cold water, the 3-iodo intermediate precipitates quantitatively as an off-white solid, confirming regioselective conversion without over-halogenation. Filter and dry.

  • Ex-Situ Aminocarbonylation: Set up a two-chamber reactor (e.g., COware).

    • Chamber A (CO Generation): Add KOH pellets (10.0 eq) and CHCl3​ (excess)[7][8].

    • Chamber B (Reaction): Add the 3-iodo intermediate (1.0 eq), Pd(OAc)2​ (5 mol%), Xantphos (5 mol%), NH4​Cl (2.0 eq), and DIPEA (3.0 eq) in anhydrous 1,4-dioxane.

  • Seal the system. The slow, base-mediated degradation of chloroform in Chamber A generates a steady, safe pressure of CO gas that permeates to Chamber B.

  • Heat Chamber B to 80 °C for 16 hours.

  • Cool the system, safely vent any residual gas in a fume hood, filter the mixture through a Celite pad to remove Palladium black, and precipitate the pure carboxamide by adding water.

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n PdII_1 Oxidative Addition Ar-Pd(II)-I Pd0->PdII_1 Ar-I PdII_2 Migratory Insertion Ar-CO-Pd(II)-I PdII_1->PdII_2 CO PdII_3 Nucleophilic Attack Ar-CO-Pd(II)-NH2 PdII_2->PdII_3 NH3 Product Reductive Elimination Product Release PdII_3->Product Base Product->Pd0 HI

Catalytic cycle of the Pd-catalyzed aminocarbonylation for 7-azaindole carboxamide synthesis.

Conclusion

The transition from stoichiometric Friedel-Crafts acylation to Palladium-catalyzed aminocarbonylation represents a paradigm shift in the functionalization of 7-azaindoles. By utilizing ex-situ CO generation and stable ammonia surrogates ( NH4​Cl ), the new pathway not only improves the overall yield by >20% but also drastically reduces the environmental impact (E-factor) and eliminates the severe safety hazards associated with trichloroacetyl chloride and pressurized CO gas. For drug development professionals scaling up kinase inhibitor intermediates, Protocol B is the definitive, modern choice.

Sources

In Silico Modeling of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide Derivatives Binding to Kinases

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right computational tools to model kinase inhibitors is not merely a matter of software preference; it is a strategic decision that impacts the entire drug development pipeline. The compound 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide represents a highly privileged chemical scaffold. Its core—a 7-azaindole derivative—is a classic ATP-competitive motif that forms robust bidentate hydrogen bonds with the kinase hinge region[1][2]. Furthermore, the 3-carboxamide group provides additional vectors for interacting with the DFG motif or solvent-exposed regions, while the 4-chloro substitution can exploit hydrophobic sub-pockets or participate in halogen bonding[3].

This guide objectively compares the performance of leading in silico molecular docking and scoring suites for modeling 7-azaindole derivatives against kinase targets, supported by recent benchmarking data and field-proven methodologies.

Mechanistic Context: The Hinge-Binding Paradigm

To accurately model this scaffold, one must first understand the biological causality of its binding. Kinases (such as c-Met, BRAF, or BTK) rely on ATP for phosphorylation. The 1H-pyrrolo[2,3-b]pyridine core perfectly mimics the adenine ring of ATP[2]. Specifically, the N1 atom (pyrrole nitrogen) acts as a hydrogen bond donor, and the N7 atom (pyridine nitrogen) acts as a hydrogen bond acceptor. Together, they form critical interactions with the backbone amide and carbonyl of hinge residues (e.g., Met1160 in c-Met or Met477 in BTK)[1][4].

Kinase inhibition mechanism by 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

Comparative Analysis of Docking Suites

When screening derivatives of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, the choice of docking engine dictates the accuracy of the predicted binding pose. A recent comprehensive benchmarking study evaluated multiple docking tools across 70 kinase-ligand complexes containing 7-azaindole moieties[2].

  • GNINA 1.0: Utilizing a 3D Convolutional Neural Network (CNN) scoring function, GNINA excels at recognizing the spatial features of the kinase hinge region. It achieved the highest atom-to-atom RMSD success rate for 7-azaindoles[2].

  • AutoDock Vina: A widely used open-source engine relying on an empirical scoring function. While it is highly efficient for high-throughput virtual screening, its rigid docking success rate for azaindoles is notably lower than CNN-based methods[2][5].

  • Schrödinger Glide: A commercial industry standard. Its Extra Precision (XP) scoring function is highly optimized for drug-like molecules and excels at penalizing desolvation, making it highly accurate for modeling the bidentate hydrogen bonds of the pyrrolo[2,3-b]pyridine core[5].

  • DOCK 6: Uses a force-field-based scoring mechanism. It performs well under rigid receptor conditions but suffers a significant drop in accuracy when receptor flexibility is introduced[2].

Quantitative Performance Comparison

The following table summarizes the performance of these tools specifically for kinase proteins and 7-azaindole inhibitors, based on an atom-to-atom RMSD success threshold of < 2.0 Å[2][5].

Software / EngineScoring AlgorithmRigid Docking Success (RMSD < 2Å)Flexible Docking SuccessComputational SpeedIdeal Use Case
GNINA 1.0 3D CNN (Deep Learning)85.29%ModerateModerateHigh-accuracy pose prediction & lead optimization.
DOCK 6 Force-Field Based79.71%61.19%ModerateRigid receptor docking pipelines.
AutoDock Vina Empirical62.69%60.66%Fast (3-15 min/ligand)High-throughput virtual screening (HTVS)[5].
Schrödinger Glide Empirical (SP/XP)~75-80%*HighModerate-SlowCommercial drug discovery & precise H-bond modeling[5].

*Glide data extrapolated from general kinase benchmarking standards[5][6].

Self-Validating Experimental Protocol

To ensure scientific integrity, in silico workflows must be self-validating. The following protocol details the causality behind each step when modeling 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide derivatives.

Step 1: Ligand Preparation
  • Action: Generate 3D conformations and assign protonation states at pH 7.4 ± 0.2 using tools like LigPrep (Schrödinger) or OpenBabel.

  • Causality: The 1H-pyrrolo[2,3-b]pyridine core must be properly protonated at physiological pH. The N1 atom must remain protonated to act as a critical hydrogen bond donor, while the N7 atom must remain unprotonated to act as an acceptor. Incorrect tautomeric states will result in failed hinge binding predictions[1].

Step 2: Protein Preparation
  • Action: Download the target kinase structure (e.g., c-Met, PDB ID: 3LQ8)[1]. Remove water molecules beyond 5 Å of the active site, add missing hydrogen atoms, and model missing loops (e.g., via Prime or Modeller).

  • Causality: Kinase structures often contain unresolved flexible loops (such as the activation loop). Missing residues must be modeled to prevent artificial solvent exposure of the binding pocket, which would skew the desolvation penalties during scoring.

Step 3: Grid Generation & Self-Validation (Redocking)
  • Action: Center the grid box on the hinge region (e.g., Met1160 in c-Met) with a bounding box of 20 Å × 20 Å × 20 Å. Extract the co-crystallized native ligand and redock it into the generated grid.

  • Causality: The system must validate its own parameters. If the redocked native ligand yields an RMSD > 2.0 Å compared to its crystallographic pose, the grid parameters or scoring function are fundamentally flawed for this specific target and must be recalibrated[2].

Step 4: Molecular Docking & Scoring
  • Action: Dock the 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide derivatives using GNINA 1.0 (for highest pose accuracy) or AutoDock Vina (for rapid library screening).

  • Causality: While rigid docking is computationally efficient, flexible docking (allowing side-chain rotation of gatekeeper residues) is necessary if the bulky 4-chloro substitution induces a slight induced-fit mechanism within the selectivity pocket[2].

Step 5: Molecular Dynamics (MD) & MM-GBSA Validation
  • Action: Subject the top-scoring poses to a 100 ns MD simulation (e.g., using GROMACS or Desmond), followed by MM-GBSA / MM-PBSA free energy calculations[1][4].

  • Causality: Static docking scores often fail to correlate with true thermodynamic binding affinity. A 100 ns MD simulation assesses the temporal stability of the bidentate H-bonds, and MM-GBSA provides a thermodynamically rigorous calculation of the binding free energy, confirming whether the 3-carboxamide group remains stable in the solvent-exposed region[4].

In silico workflow for docking and validating 7-azaindole kinase inhibitors.

Conclusion

For modeling 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide derivatives, the choice of software depends heavily on the project phase. For initial high-throughput screening of large derivative libraries, AutoDock Vina provides the necessary speed[5]. However, for precise lead optimization where the exact orientation of the 4-chloro and 3-carboxamide groups dictates selectivity, GNINA 1.0 (due to its superior CNN scoring for azaindoles) or Schrödinger Glide (for its rigorous desolvation penalties) are the scientifically superior choices[2][5]. Regardless of the docking engine, all top poses must be subjected to MD simulations to validate the temporal stability of the critical hinge-binding interactions[4].

References

  • Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. nih.gov.[Link]

  • Molecular modelling study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors: a combined approach using molecular docking, 3D-QSAR modelling and molecular dynamics simulation. tandfonline.com.[Link]

  • QSAR, Molecular Docking and Dynamics Studies of Pyrrolo[2,3-b]Pyridine Derivatives as Bruton's Tyrosine Kinase Inhibitors. japsonline.com.[Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. acs.org.[Link]

  • AutoDock Vina vs. Other Docking Engines: When to Use Cloud-Parallelized Vina for Maximum Efficiency. biodockify.com.[Link]

  • An evaluation study of molecular docking tools: comparing pose accuracy, computational efficacy and scoring power. diva-portal.org.[Link]

Sources

Comparative analysis of the stability of different 4-Chloro-1H-pyrrolo[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of the Stability of 4-Chloro-1H-pyrrolo[2,3-b]pyridine Derivatives: A Guide for Lead Optimization

Executive Summary

The 4-chloro-1H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole) scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core hinge-binding motif in numerous FDA-approved kinase inhibitors (e.g., Vemurafenib, Pexidartinib)[1]. The electron-deficient pyridine ring activates the C4-chloride for nucleophilic aromatic substitution (SNAr) and cross-coupling, while the pyrrole nitrogen (N1) acts as a critical hydrogen bond donor to the kinase hinge region[2].

However, the successful elaboration of this scaffold requires a deep understanding of its chemical and metabolic liabilities. This guide provides an objective, data-driven comparison of the stability of various 4-chloro-7-azaindole derivatives, focusing on N1-protecting group strategies for chemical synthesis and C2-substitutions for overcoming metabolic clearance[3].

Mechanistic Basis of Stability in the 7-Azaindole Core

The stability of the 7-azaindole system is dictated by the push-pull electronic relationship between the electron-rich pyrrole and the electron-deficient pyridine rings[4].

  • N1 Position (Chemical Liability): The unprotected pyrrole nitrogen is acidic (pKa ~ 13–14). Under basic cross-coupling conditions, it can deprotonate, poisoning palladium catalysts or undergoing unwanted N-alkylation/arylation[5]. Masking this position is mandatory during early-stage synthesis.

  • C2 Position (Metabolic Liability): Unsubstituted 7-azaindoles are highly susceptible to rapid oxidation by cytosolic Aldehyde Oxidase (AO)[3]. The molybdenum cofactor of AO attacks the electron-rich C2 position, forming 2-hydroxy-7-azaindole and leading to rapid in vivo clearance.

  • C4 Position (Reactivity Handle): The chloride at C4 is stable under physiological conditions but highly reactive toward Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) when the N1 position is appropriately protected[5].

G Core 4-Chloro-7-azaindole Core N1 N1 Position (Protecting Groups) Core->N1 C2 C2 Position (Metabolic Blocking) Core->C2 C4 C4 Position (Cross-Coupling Handle) Core->C4 TIPS N-TIPS: Base Stable Acid/TBAF Labile N1->TIPS Ts N-Tosyl: Base Labile Acid Stable N1->Ts AO Aldehyde Oxidase (AO) Oxidation Site C2->AO Susceptible Block C2-Alkyl/Aryl Blocks AO Metabolism C2->Block Optimized

Structural modifications for optimizing chemical and metabolic stability of 7-azaindoles.

Comparative Chemical Stability: Evaluating N1-Protecting Groups

The choice of N1-protecting group dictates the synthetic boundaries of the 4-chloro-7-azaindole derivative.

Causality of Stability: The N-Triisopropylsilyl (TIPS) group provides immense steric shielding. The bulky isopropyl ligands physically block nucleophiles from accessing the silicon center, rendering the Si-N bond highly stable to the strong aqueous bases (e.g., Na2CO3, K3PO4) required for Suzuki couplings[4]. Conversely, the N-Tosyl (Ts) group relies on an electron-withdrawing sulfonyl linkage. Under basic conditions, the sulfonamide bond becomes highly susceptible to nucleophilic attack by hydroxide or alkoxide ions, leading to premature cleavage and subsequent catalyst poisoning[5].

Table 1: Chemical Stability & Deprotection Profile of N1-Substituted 4-Chloro-7-azaindoles

Protecting GroupAcidic Stability (TFA, 25°C)Basic Stability (Na2CO3, 80°C)Cross-Coupling CompatibilityOptimal Deprotection Method
N-H (Unprotected) StableStablePoor (Catalyst poisoning)N/A
N-TIPS StableHighly Stable Excellent TBAF (THF, 25°C)
N-SEM Highly StableHighly StableExcellentTFA/DCM, then Ethylenediamine
N-Tosyl (Ts) StableLabile (Premature cleavage)Moderate (Requires mild base)NaOH or KOH (MeOH, 60°C)

Comparative Metabolic Stability: Overcoming Aldehyde Oxidase

During lead optimization, 7-azaindole derivatives often exhibit poor pharmacokinetic profiles due to rapid Phase I metabolism. Unlike cytochrome P450 (CYP) enzymes, this clearance is driven by cytosolic Aldehyde Oxidase (AO)[3].

Causality of Stability: AO requires direct access to the C2 carbon to insert a hydroxyl group via its molybdenum cofactor[3]. By substituting the C2 position with a methyl or hydroxymethyl group, the site is sterically occluded. Furthermore, the altered electron density disrupts the transition state required for AO-mediated oxidation, drastically reducing intrinsic clearance ( CLint​ ) without destroying the molecule's ability to bind to the kinase hinge region[3].

Table 2: In Vitro Metabolic Stability (Human Liver Cytosol)

DerivativeC2 SubstituentIntrinsic Clearance ( CLint​ ) (µL/min/mg)Half-life ( t1/2​ ) (min)AO Liability
4-Chloro-7-azaindole -H> 200< 5High
2-Methyl analog -CH3< 15> 120Low
2-Hydroxymethyl analog -CH2OH< 10> 150Very Low

Experimental Methodologies: Self-Validating Protocols

To objectively measure these stability parameters, the following self-validating protocols must be employed.

Protocol A: Base-Mediated Cross-Coupling Stability Assay

This protocol validates chemical stability by using an internal standard to quantitatively differentiate between productive cross-coupling and premature protecting group cleavage.

  • Reaction Setup: Charge a Schlenk tube with the N-protected 4-chloro-7-azaindole (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and Na2CO3 (2.0 eq).

  • Solvent & Standard: Add degassed 1,4-dioxane/water (4:1 v/v) and the internal standard (biphenyl, 0.5 eq) to ensure precise LC-MS quantification regardless of solvent evaporation.

  • Execution: Heat the mixture to 80°C under an argon atmosphere.

  • Sampling: Withdraw 50 µL aliquots at 1, 4, and 12 hours. Immediately quench in 500 µL of cold acetonitrile to precipitate inorganic salts and halt the reaction.

  • Analysis: Centrifuge at 10,000 rpm for 5 minutes. Analyze the supernatant via LC-MS to calculate the ratio of the intact protected product versus the deprotected side-product.

Protocol B: In Vitro Aldehyde Oxidase (AO) Metabolic Stability Assay

Because AO is a cytosolic enzyme (absent in microsomes), this assay uses human liver cytosol. It is self-validating because it runs a parallel cohort with Raloxifene (a specific AO inhibitor) to prove that degradation is strictly AO-mediated[3].

  • Matrix Preparation: Prepare a 1 mg/mL suspension of pooled human liver cytosol in 50 mM potassium phosphate buffer (pH 7.4).

  • Cohort Division: Divide the matrix into two cohorts:

    • Cohort A (Control)

    • Cohort B (Inhibited): Pre-incubate with 1 µM Raloxifene for 15 minutes.

  • Incubation: Spike the 7-azaindole derivative into both cohorts to a final concentration of 1 µM. Incubate at 37°C in a shaking water bath.

  • Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide).

  • Protein Precipitation: Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS. Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant ( k ) and CLint​ .

Workflow Incubation Incubate Compound in Human Liver Cytosol (± Raloxifene) Reaction AO-Mediated Phase I Oxidation (37°C, 0-60 min) Incubation->Reaction Quench Quench with Cold Acetonitrile (Internal Standard) Reaction->Quench Analysis LC-MS/MS Quantification Quench->Analysis Result Calculate Intrinsic Clearance (CL_int) Analysis->Result

Self-validating in vitro metabolic stability workflow for assessing AO-mediated clearance.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2014, 19(12), 19935-19979.[Link]

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 2017, 8(2), 261-265.[Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 2021, 64(2), 958-979.[Link]

Sources

Confirming the identity of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide via analytical techniques

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Structural Elucidation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor and regulatory compliance. For novel heterocyclic compounds such as 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, a derivative of the versatile 7-azaindole scaffold, a multi-pronged analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of key analytical techniques, grounded in established scientific principles, to definitively confirm the structure and purity of this target compound.

The 7-azaindole core and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including their potential as kinase inhibitors and anticancer agents.[1][2][3] The precise substitution pattern on this scaffold is critical to its biological function, necessitating a robust analytical workflow for structural verification.

An Integrated Analytical Workflow for Structural Confirmation

A self-validating system for confirming the identity of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide relies on the convergence of data from multiple orthogonal techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides a unique piece of the structural puzzle, and their combined data provides a high degree of confidence in the final assignment.

Analytical Workflow cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Data Analysis & Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR_Spectroscopy NMR Spectroscopy (¹H & ¹³C) Purification->NMR_Spectroscopy Purified Sample Mass_Spectrometry Mass Spectrometry (LC-MS/HRMS) Purification->Mass_Spectrometry HPLC_Analysis HPLC/UPLC Analysis Purification->HPLC_Analysis Structural_Confirmation Structural Confirmation & Purity Assessment NMR_Spectroscopy->Structural_Confirmation Connectivity & Environment Mass_Spectrometry->Structural_Confirmation Molecular Weight HPLC_Analysis->Structural_Confirmation Purity & Identity

Figure 1: Integrated workflow for the synthesis, purification, and structural confirmation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the connectivity of atoms.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Causality Behind Experimental Choices: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, we expect distinct signals for the aromatic protons on the pyrrolopyridine core and the amide protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for its ability to dissolve a wide range of compounds and for its exchangeable proton signals which can help identify N-H and O-H protons.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-N (Pyrrole)~12.0 - 13.0Broad Singlet-1H
H-6 (Pyridine)~8.2 - 8.4Doublet~5.01H
H-2 (Pyrrole)~8.0 - 8.2Singlet-1H
H-5 (Pyridine)~7.2 - 7.4Doublet~5.01H
-CONH₂ (Amide)~7.5 - 8.0Two Broad Singlets-2H

Note: The chemical shifts are predictive and based on data from similar 7-azaindole structures. Actual values may vary slightly.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality Behind Experimental Choices: ¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., aromatic, aliphatic, carbonyl). While less sensitive than ¹H NMR, it is invaluable for confirming the carbon framework. Broadband proton decoupling is typically used to simplify the spectrum to a series of single lines, one for each unique carbon.

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Amide)~165
C-7a~150
C-4~148
C-6~145
C-2~130
C-5~118
C-3a~115
C-3~110

Note: These are estimated chemical shifts based on known values for pyrrole and pyridine systems and are for illustrative purposes.[4][5][6]

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Apply a 90° pulse and an appropriate relaxation delay (e.g., 1-2 seconds).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Use a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more scans).

    • Employ broadband proton decoupling.

Mass Spectrometry: Weighing the Molecule

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides a direct measurement of the molecular weight of the compound, which is a critical piece of data for identity confirmation.

Causality Behind Experimental Choices: For a compound like 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, Electrospray Ionization (ESI) is a suitable soft ionization technique that can generate protonated molecules ([M+H]⁺) with minimal fragmentation. High-Resolution Mass Spectrometry (HRMS) is preferred over nominal mass instruments as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition. The presence of a chlorine atom will also result in a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio), which serves as a further point of confirmation.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₈H₆ClN₃O

  • Monoisotopic Mass: 195.0200 Da

  • Expected [M+H]⁺ (HRMS): 196.0272 Da

Experimental Protocol for LC-MS:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.

  • Chromatographic Separation (Optional but Recommended):

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Analysis:

    • Use an ESI source in positive ion mode.

    • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • For HRMS, use an Orbitrap or TOF mass analyzer.

Mass_Spectrometry_Workflow Sample_Introduction Sample Introduction (via HPLC/UPLC) Ionization Ionization (Electrospray - ESI) Sample_Introduction->Ionization Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Separated Ions Data_Analysis Data Analysis (Mass Spectrum) Detector->Data_Analysis Signal

Figure 2: A simplified workflow for mass spectrometry analysis.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Identity

HPLC is a cornerstone of pharmaceutical analysis for both qualitative and quantitative purposes. For the confirmation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, it serves to determine the purity of the sample and can be used for identity confirmation by comparing the retention time with a known reference standard.

Causality Behind Experimental Choices: A reversed-phase HPLC method using a C18 column is the most common and versatile approach for a molecule of this polarity. A gradient elution is often employed to ensure good separation of the main peak from any potential impurities, which could include starting materials, by-products, or degradation products. UV detection is suitable as the pyrrolopyridine core contains a chromophore that absorbs in the UV region.

Typical HPLC Method Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Data Interpretation: A pure sample of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide should exhibit a single major peak in the chromatogram. The purity can be calculated based on the area percentage of this peak relative to the total area of all peaks.

Comparison with Alternatives and Supporting Data

While the aforementioned techniques are the primary methods for structural confirmation, other techniques can provide complementary information.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as N-H (stretching around 3300-3500 cm⁻¹), C=O (amide I band around 1650-1680 cm⁻¹), and C-Cl (stretching in the fingerprint region).

  • Elemental Analysis: Provides the percentage composition of C, H, N, and Cl in the sample. The experimental values should be within ±0.4% of the theoretical values calculated from the molecular formula.

Comparison of Analytical Techniques:

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Detailed structural connectivity, stereochemistry.Unambiguous structure determination.Requires a relatively pure sample, lower sensitivity.
Mass Spectrometry Molecular weight, elemental composition (HRMS).High sensitivity, confirms molecular formula.Does not provide information on connectivity or isomerism.
HPLC/UPLC Purity, retention time for identity confirmation.High-throughput, quantitative.Requires a reference standard for absolute confirmation of identity.

Conclusion

The definitive identification of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is achieved through a holistic analytical approach. The convergence of data from NMR spectroscopy, mass spectrometry, and chromatography provides a robust and self-validating system for structural confirmation and purity assessment. This multi-technique workflow is essential for ensuring the quality and integrity of novel chemical entities in a research and development setting, ultimately supporting the advancement of new therapeutic agents.

References

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). International Journal of Biological Macromolecules. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). ResearchGate. [Link]

  • Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. (2017). PubMed. [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024). ResearchGate. [Link]

  • (PDF) Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (n.d.). Academia.edu. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2018). Molecules. [Link]

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (2012). Acta Crystallographica Section E. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (2013). SciELO. [Link]

  • 4-chloro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile. (n.d.). PubChemLite. [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (2020). Latin American Journal of Pharmacy. [Link]

  • 4-chloro-1H-pyrrolo[2,3-b]pyridine. (n.d.). ChemSynthesis. [Link]

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine | CAS#:55052-28-3. (n.d.). Chemsrc. [Link]

  • 4-chloro-1H-pyrrolo[2,3-c]pyridine. (n.d.). PubChem. [Link]

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. (n.d.). NextSDS. [Link]

  • High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. (n.d.). The Royal Society of Chemistry. [Link]

  • Figure 4. 13 C-NMR spectrum of ( 4 ). (n.d.). ResearchGate. [Link]

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. (n.d.). PubChem. [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. [Link]

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Safety Operating Guide

Mastering the Safe Handling of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of pharmaceutical development, the ability to handle complex chemical intermediates with precision and safety is paramount. This guide provides essential, in-depth procedural guidance for the safe handling of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, a key building block in modern drug discovery. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of proactive risk mitigation in your laboratory.

Understanding the Hazard Profile

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a compound that demands respect. Based on available safety data, it is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4) [1]

  • Causes skin irritation (Skin Irritation, Category 2) [1]

  • Causes serious eye irritation (Eye Irritation, Category 2) [1]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1]

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The carboxamide functional group, while integral to its synthetic utility, can also contribute to its irritant properties. Therefore, a comprehensive personal protective equipment (PPE) strategy is non-negotiable to create a robust barrier between the handler and the chemical.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the minimum required PPE for handling 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

Body PartRequired PPERationale
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation. Standard safety glasses do not provide a sufficient seal.
Hands Chemical-impermeable gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which can lead to irritation. Gloves must be inspected before use and disposed of properly after handling the compound.[1][2]
Body A fully-buttoned laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area is mandatory. A NIOSH-approved respirator may be necessary if exposure limits are exceeded or if symptoms of irritation occur.To prevent inhalation of dust or vapors that may cause respiratory tract irritation.[2]

Step-by-Step Handling and Disposal Plan

A systematic approach to handling and disposal is critical to minimize risk. The following workflow provides a procedural guide for every stage of interaction with 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

Receiving and Storage
  • Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label Verification: Ensure the container is clearly labeled with the chemical name, CAS number (920966-13-8), and appropriate hazard pictograms.[1]

  • Designated Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] Keep the container tightly closed when not in use.[1]

Preparation and Use
  • Work Area Preparation: All handling of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide should be conducted within a certified chemical fume hood to ensure adequate ventilation.[1]

  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing and Transfer: When weighing the solid compound, do so in a manner that minimizes dust generation. Use appropriate tools (e.g., spatulas) for transfer.

  • In Solution: When working with the compound in solution, be mindful of potential splashes.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Do not eat, drink, or smoke in the laboratory.[1]

Spill Management
  • Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[1]

  • Collection: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.[2][4]

  • Decontamination: Clean the spill area thoroughly.

Disposal
  • Waste Collection: All waste materials contaminated with 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, including empty containers, used gloves, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[5][6][7] Do not dispose of it down the drain.[1]

Safety Workflow Diagram

The following diagram illustrates the key stages of the handling process and the corresponding safety measures.

cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Receiving Receiving and Storage Preparation Work Area and PPE Preparation Receiving->Preparation Inspect & Verify Weighing Weighing and Transfer Preparation->Weighing Don PPE In_Use In-Use Operations (e.g., in solution) Weighing->In_Use Minimize Dust Spill Spill Event Weighing->Spill Decontamination Personal Decontamination (Hand Washing) In_Use->Decontamination Complete Work In_Use->Spill Disposal Waste Collection and Disposal Decontamination->Disposal Proper Waste Segregation Spill->Disposal Contain & Collect

Caption: A workflow diagram illustrating the safe handling, use, and disposal of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, including spill response.

By adhering to these guidelines and fostering a comprehensive understanding of the associated risks, researchers can confidently and safely utilize 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in their critical work, ensuring both personal safety and the integrity of their research.

References

  • Tokyo Chemical Industry Co., Ltd. (2025, November 4). Safety Data Sheet: 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
  • Echemi. (n.d.). 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Safety Data Sheets.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXAMIDE, 4-CHLORO-.
  • Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • TCI America. (n.d.). Safety Data Sheet: 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
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